molecular formula C7H8N2O B1319499 6-(Methylamino)nicotinaldehyde CAS No. 72087-21-9

6-(Methylamino)nicotinaldehyde

Cat. No.: B1319499
CAS No.: 72087-21-9
M. Wt: 136.15 g/mol
InChI Key: JXCZNHSXCGRJGC-UHFFFAOYSA-N
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Description

6-(Methylamino)nicotinaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(methylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCZNHSXCGRJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593574
Record name 6-(Methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72087-21-9
Record name 6-(Methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Methylamino)nicotinaldehyde: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

6-(Methylamino)nicotinaldehyde, with the CAS number 72087-21-9, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring with a methylamino group at the 6-position and a reactive aldehyde at the 3-position, provides a unique scaffold for the synthesis of a diverse array of complex molecules. The electron-donating nature of the methylamino group influences the reactivity of the pyridine ring and the aldehyde, making it a valuable intermediate for creating novel compounds with potential therapeutic applications.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. These properties are summarized in the table below.

PropertyValueSource
CAS Number 72087-21-9[1][2]
Molecular Formula C₇H₈N₂O[1][2]
Molecular Weight 136.15 g/mol [1][2]
IUPAC Name 6-(methylamino)pyridine-3-carbaldehyde[2]
Appearance Solid
Purity ≥95%
Storage Keep in a dark place, sealed in dry, at 2-8°C[4]

Computed properties from PubChem are also available and provide further insights into the molecule's characteristics.[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinaldehyde, with methylamine. The synthesis of the precursor, 6-chloronicotinaldehyde, often involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.

Experimental Protocol: Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure based on the reactivity of related compounds can be proposed. The following is a representative, hypothetical protocol.

Step 1: Synthesis of 6-chloronicotinaldehyde (Precursor)

A common route to 6-chloronicotinaldehyde involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine. This can be achieved using various oxidizing agents, such as manganese dioxide or through a Swern oxidation.

Step 2: Synthesis of this compound

The conversion of 6-chloronicotinaldehyde to the target compound involves a nucleophilic aromatic substitution reaction with methylamine.

Materials:

  • 6-chloronicotinaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • A suitable solvent (e.g., ethanol, THF, or acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if using a methylamine salt.

Procedure:

  • Dissolve 6-chloronicotinaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of methylamine solution to the reaction mixture. If using methylamine gas, bubble it through the solution. If using a methylamine salt, add the salt followed by the non-nucleophilic base.

  • The reaction may be stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure.

  • The crude product is then purified, for example, by column chromatography on silica gel, to yield pure this compound.

Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet in the range of 9-10 ppm), the aromatic protons on the pyridine ring, the N-H proton of the methylamino group (which may be a broad singlet), and the methyl protons (a singlet or a doublet depending on the coupling with the N-H proton, typically around 3 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde (in the range of 190-200 ppm), the carbons of the pyridine ring, and the methyl carbon of the methylamino group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

  • C=N and C=C stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 136.15.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential pharmacological activity. The pyridine core is a well-established privileged scaffold in drug discovery, appearing in numerous approved drugs.

Potential Synthetic Transformations and Therapeutic Targets

The aldehyde functionality serves as a versatile handle for various chemical transformations, including:

  • Reductive Amination: To introduce further diversity and create more complex amine derivatives.

  • Wittig Reaction: To form alkenes, which can be further functionalized.

  • Knoevenagel Condensation: To synthesize α,β-unsaturated compounds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the corresponding alcohol.

Derivatives of 6-aminopyridine have shown a broad spectrum of biological activities, including anticonvulsant, antihistaminic, and sympathetic blocking activities.[5] This suggests that compounds synthesized from this compound could be explored for similar therapeutic applications.

While specific examples of bioactive molecules synthesized directly from this compound are not extensively reported in the literature, the general class of substituted pyridines is of great interest in drug discovery. For instance, pyridine derivatives are being investigated as inhibitors of various enzymes and as ligands for a range of receptors.

Logical Workflow for a Medicinal Chemist

A medicinal chemist could utilize this compound in a drug discovery program as illustrated in the following workflow:

workflow start This compound (CAS 72087-21-9) reaction_type Synthetic Transformation (e.g., Reductive Amination, Wittig, etc.) start->reaction_type library Library of Novel Pyridine Derivatives reaction_type->library screening High-Throughput Screening (HTS) library->screening hit Identification of 'Hit' Compounds screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Preclinical Drug Candidate optimization->candidate

Caption: A generalized workflow for utilizing this compound in a drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of novel, biologically active compounds. Its unique structural features provide a solid foundation for the development of new therapeutic agents. While detailed synthetic protocols and specific applications in the synthesis of known drugs are not yet widespread in the public domain, the fundamental reactivity of its functional groups and the established pharmacological importance of the pyridine scaffold make it a compound of high interest for researchers in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding to encourage and facilitate its use in the development of the next generation of therapeutics.

References

  • PubChem. This compound. [Link]

  • PubChem. This compound. [Link]

  • International Journal of Pharmacy Research & Technology. Green Synthesis of Bioactive Molecules: A Review. [Link]

  • ResearchGate. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(Methylamino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, offering a versatile framework for engaging with a multitude of biological targets. The strategic functionalization of this heterocycle allows for the fine-tuning of electronic properties, solubility, and receptor interactions. Among the vast array of substituted pyridines, 6-(methylamino)pyridine-3-carbaldehyde emerges as a particularly intriguing building block. Its unique combination of a nucleophilic aminopyridine core and an electrophilic aldehyde function presents a rich chemical playground for the synthesis of diverse compound libraries.

This technical guide is structured to provide not just a repository of data, but a cohesive understanding of the molecule's character. We will delve into its fundamental physicochemical properties, offering both experimentally determined and computationally predicted values to paint a comprehensive picture. Beyond mere numbers, we will explore the "why" – the rationale behind its expected behavior and the practical implications for its handling and use in synthesis. The protocols outlined herein are designed to be robust and reproducible, reflecting field-proven methodologies for characterization and synthesis. Our aim is to empower researchers with the knowledge and practical insights necessary to confidently incorporate 6-(methylamino)pyridine-3-carbaldehyde into their research and development workflows, ultimately accelerating the discovery of novel therapeutics.

Core Physicochemical Profile

6-(Methylamino)pyridine-3-carbaldehyde, also known as 6-(methylamino)nicotinaldehyde, is a crystalline solid at room temperature. Its core structure features a pyridine ring substituted with a methylamino group at the 6-position and a carbaldehyde group at the 3-position. This arrangement of functional groups dictates its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem[1][2]
Molecular Weight 136.15 g/mol PubChem[1][2]
CAS Number 72087-21-9PubChem[1][2]
Melting Point 124-126 °CChemicalBook[3][4]
Boiling Point (Predicted) 288.6 ± 25.0 °CChemicalBook[3][4]
Density (Predicted) 1.196 ± 0.06 g/cm³ChemicalBook[3][4]
pKa (Predicted) 5.14 ± 0.10ChemicalBook[3]
XLogP3-AA (Predicted) 0.6PubChem[1][2]
Topological Polar Surface Area 42 ŲPubChem[1][2]
Hydrogen Bond Donor Count 1PubChem[1][2]
Hydrogen Bond Acceptor Count 3PubChem[1][2]

Synthesis and Purification

Conceptual Synthetic Workflow

A logical synthetic pathway could commence from a readily available chloropyridine derivative, such as 2-chloro-5-formylpyridine. The chloro substituent can be displaced by methylamine in a nucleophilic aromatic substitution reaction. The aldehyde group may require protection as an acetal during this step to prevent unwanted side reactions with the amine.

G A 2-Chloro-5-formylpyridine B Protection of Aldehyde (e.g., ethylene glycol, acid catalyst) A->B C Protected Intermediate B->C D Nucleophilic Aromatic Substitution (Methylamine, heat) C->D E Protected 6-(methylamino)pyridine-3-carbaldehyde D->E F Deprotection (Aqueous acid) E->F G 6-(Methylamino)pyridine-3-carbaldehyde F->G H Purification (Crystallization/Chromatography) G->H I Final Product H->I

Caption: Conceptual workflow for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Protection of the Aldehyde

  • To a solution of 2-chloro-5-formylpyridine (1 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the protected intermediate in a sealed tube with an excess of a solution of methylamine in a suitable solvent (e.g., THF or ethanol).

  • Heat the mixture at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from the previous step in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Step 4: Purification

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 6-(methylamino)pyridine-3-carbaldehyde.

Spectroscopic and Chromatographic Characterization

Accurate characterization is paramount for confirming the identity and purity of 6-(methylamino)pyridine-3-carbaldehyde. The following are the expected spectroscopic and chromatographic profiles based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl and amine protons of the methylamino group. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants characteristic of their positions on the pyridine ring. The aldehyde proton will be a singlet in the downfield region (typically 9-10 ppm). The methyl group of the methylamino substituent will be a singlet (or a doublet if coupled to the NH proton) around 3 ppm, and the NH proton will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the seven unique carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (typically 190-200 ppm). The aromatic carbons will appear in the range of 110-160 ppm, and the methyl carbon will be in the aliphatic region (around 30-40 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 137.1.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to its functional groups:

  • A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹.

  • N-H stretching of the secondary amine in the region of 3300-3500 cm⁻¹.

  • C-H stretching of the aromatic ring and the methyl group around 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid or formic acid, should provide good separation and peak shape.

G cluster_0 Analytical Workflow Sample 6-(methylamino)pyridine-3-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data HPLC->Data

Sources

6-(Methylamino)nicotinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(Methylamino)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a substituted pyridine derivative that has emerged as a significant heterocyclic building block in the field of medicinal chemistry. Its structure, which incorporates a pyridine core, a reactive aldehyde functional group, and a methylamino substituent, makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyridine scaffold is a common feature in numerous biologically active compounds, and the strategic placement of the aldehyde and methylamino groups provides valuable handles for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, plausible synthetic routes, and its potential applications in the design and development of novel therapeutic agents.

Physicochemical and Structural Properties

This compound is characterized by a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate. The core of the molecule is a pyridine ring, which is an aromatic heterocycle. The aldehyde group at the 3-position is an electron-withdrawing group and a key site for a variety of chemical transformations. The methylamino group at the 6-position is an electron-donating group that can influence the reactivity of the pyridine ring and serve as a point for further derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O[1][2][3]
Molecular Weight 136.15 g/mol [1][2][3][4][5]
CAS Number 72087-21-9[2][4][5]
IUPAC Name 6-(methylamino)pyridine-3-carbaldehyde[1]
Synonyms 6-(Methylamino)-3-pyridinecarbaldehyde[1][2][3][4]
Melting Point 124-126 °C[3][4]
Boiling Point (Predicted) 288.6 ± 25.0 °C[3][4]
Density (Predicted) 1.196 ± 0.06 g/cm³[3][4]

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and logical approach involves the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 6-position, such as a halogen.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct synthesis of this compound likely involves the reaction of a 6-halonicotinaldehyde (e.g., 6-chloronicotinaldehyde or 6-fluoronicotinaldehyde) with methylamine. The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom activates the 6-position towards nucleophilic attack. This method is often favored for its reliability and the commercial availability of the starting materials.

G cluster_0 Synthesis Workflow start Start: 6-Chloronicotinaldehyde reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Substrate reagent Reagent: Methylamine (CH3NH2) reagent->reaction Nucleophile conditions Conditions: - Solvent (e.g., DMSO) - Base (e.g., K2CO3) - Heat conditions->reaction product Product: this compound reaction->product

Caption: Proposed synthesis of this compound via SNAr.

Exemplary Experimental Protocol (SNAr)

The following protocol is a representative example adapted from procedures for similar substrates and should be considered a starting point for optimization.

  • Reaction Setup: To a round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq), a suitable solvent such as dimethyl sulfoxide (DMSO), and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add a solution of methylamine (e.g., 40% in water or as a gas, 1.5-2.0 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery

The chemical architecture of this compound makes it a valuable scaffold for the development of small molecule inhibitors targeting various enzymes and signaling pathways. Its utility is primarily as an intermediate that can be elaborated into more complex, biologically active molecules.[6][7]

Role as a Versatile Chemical Intermediate

The aldehyde functionality is a key feature, serving as a synthetic handle for a wide array of chemical transformations:[6]

  • Reductive Amination: The aldehyde can be converted into an amine, which can then be coupled with other fragments to introduce diversity.

  • Condensation Reactions: It can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic rings.

  • Wittig and Related Reactions: The aldehyde allows for the formation of carbon-carbon double bonds, enabling the extension of the molecular scaffold.

The methylamino group can also be a site for further functionalization, or it can act as a crucial hydrogen bond donor/acceptor for binding to a biological target.

Potential in Kinase and PDE Inhibitor Synthesis

Pyridine-based scaffolds are prevalent in many ATP-competitive kinase inhibitors.[6] By modifying the aldehyde group of this compound, medicinal chemists can build out different side chains to target the specific pockets of various kinases. Similarly, related structures like 6-morpholinonicotinaldehyde have been used to synthesize potent inhibitors of phosphodiesterase 10 (PDE10), suggesting that this compound could be a valuable precursor for novel PDE inhibitors.[7]

G cluster_reactions Chemical Transformations cluster_library Potential Bioactive Molecules scaffold This compound (Core Scaffold) reductive_amination Reductive Amination scaffold->reductive_amination condensation Condensation scaffold->condensation wittig Wittig Reaction scaffold->wittig kinase_inhibitors Kinase Inhibitors reductive_amination->kinase_inhibitors pde_inhibitors PDE Inhibitors condensation->pde_inhibitors other_therapeutics Other Therapeutics wittig->other_therapeutics

Caption: Role of this compound in generating diverse scaffolds.

Safety and Handling

While a comprehensive safety profile for this compound is not extensively documented, it is classified as an irritant.[4] General precautions for handling chemical irritants and aldehydes should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][8]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its well-defined physicochemical properties and the reactivity of its functional groups provide a solid foundation for the rational design and synthesis of novel bioactive compounds. The potential for its elaboration into diverse molecular scaffolds, particularly for targeting kinases and phosphodiesterases, underscores its value to researchers and scientists in the pharmaceutical industry. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates will undoubtedly expand.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Hamblett, C. L., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-9. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nicotinaldehydes.

Sources

Spectroscopic Signature of 6-(Methylamino)pyridine-3-carbaldehyde: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Methylamino)pyridine-3-carbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure.

However, a comprehensive set of publicly available, experimentally-derived spectral data for 6-(methylamino)pyridine-3-carbaldehyde is notably scarce. This guide, therefore, presents a predictive analysis of its spectral characteristics. By examining the empirical data of structurally related analogs, including pyridine-3-carbaldehyde and 6-(dimethylamino)pyridine-3-carbaldehyde, we can extrapolate the expected spectral features of the target molecule. This approach provides a robust, scientifically-grounded framework for researchers to anticipate and interpret the spectroscopic signature of 6-(methylamino)pyridine-3-carbaldehyde.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be highly informative, revealing the electronic environment of the protons in the molecule. The presence of the electron-donating methylamino group at the 6-position and the electron-withdrawing aldehyde group at the 3-position will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data for 6-(Methylamino)pyridine-3-carbaldehyde

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.2 - 8.4d~2.5
H-47.8 - 8.0dd~8.5, 2.5
H-56.4 - 6.6d~8.5
Aldehyde-H9.8 - 10.0s-
NH5.0 - 6.0q (broad)~5.0
N-CH₃3.0 - 3.2d~5.0

Rationale for Predictions:

The predictions are based on the additive effects of the substituents on the pyridine ring. The aldehyde proton is expected to be the most deshielded proton, appearing at a high chemical shift. The protons on the pyridine ring will exhibit a characteristic splitting pattern. The proton at the 2-position (H-2) will be a doublet due to coupling with the proton at the 4-position (H-4). H-4 will appear as a doublet of doublets, coupling to both H-2 and the proton at the 5-position (H-5). H-5 will be a doublet, coupling with H-4. The methylamino proton (NH) is expected to be a broad quartet due to coupling with the methyl protons and exchange with the solvent. The methyl protons (N-CH₃) will appear as a doublet due to coupling with the NH proton.

Predicted ¹H NMR Spin-Spin Coupling Diagram

Caption: Predicted ¹H-¹H coupling in 6-(methylamino)pyridine-3-carbaldehyde.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyridine ring.

Predicted ¹³C NMR Data for 6-(Methylamino)pyridine-3-carbaldehyde

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 193
C-6160 - 163
C-2150 - 153
C-4138 - 141
C-3128 - 131
C-5106 - 109
N-CH₃25 - 28

Rationale for Predictions:

The aldehydic carbon is expected to be the most downfield signal. The carbon attached to the nitrogen of the methylamino group (C-6) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical range for substituted pyridines, with their precise shifts determined by the interplay of the electron-donating and electron-withdrawing groups. The methyl carbon will be the most upfield signal.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Predicted IR Data for 6-(Methylamino)pyridine-3-carbaldehyde

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Aldehyde)1680 - 1700Strong
C=C & C=N Stretch (Aromatic)1550 - 1600Strong
N-H Bend1500 - 1550Medium
C-N Stretch1250 - 1350Medium

Rationale for Predictions:

The most prominent peak is expected to be the strong C=O stretch of the aldehyde. The N-H stretch of the secondary amine will appear as a medium-intensity band in the high-frequency region. The aromatic C=C and C=N stretching vibrations will give rise to strong bands in the 1550-1600 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Predicted Mass Spectrometry Data for 6-(Methylamino)pyridine-3-carbaldehyde

IonPredicted m/z
[M]⁺136
[M-H]⁺135
[M-CHO]⁺107
[M-CH₃]⁺121

Rationale for Predictions:

The molecular ion peak ([M]⁺) is expected at an m/z of 136, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of a hydrogen radical from the aldehyde to give a strong [M-H]⁺ peak at m/z 135. Loss of the formyl group ([M-CHO]⁺) would result in a fragment at m/z 107. Loss of a methyl radical from the amino group ([M-CH₃]⁺) would lead to a fragment at m/z 121.

Predicted Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z = 136 M_H [M-H]⁺ m/z = 135 M->M_H - H˙ M_CHO [M-CHO]⁺ m/z = 107 M->M_CHO - CHO˙ M_CH3 [M-CH₃]⁺ m/z = 121 M->M_CH3 - CH₃˙

An In-depth Technical Guide to the Solubility of 6-(Methylamino)nicotinaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful drug development. This guide provides a comprehensive technical overview of the solubility of 6-(methylamino)nicotinaldehyde, a key building block in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in a range of organic solvents. A thorough understanding of its physicochemical properties is integrated with established methodologies to offer a practical framework for generating reliable and reproducible solubility profiles. This guide is intended to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a marketable therapeutic, the characterization of physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and developability. For synthetic intermediates like this compound, a substituted pyridine derivative, knowledge of its solubility in various organic solvents is essential for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations.[][2] The pyridine scaffold and its derivatives are of significant interest in medicinal chemistry, often forming the core of enzyme inhibitors and other therapeutic agents.[3] This guide provides a detailed framework for elucidating the solubility profile of this compound, a crucial step in harnessing its full potential in drug discovery and development.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for predicting and interpreting its solubility behavior. The molecule's structure, featuring a pyridine ring, a methylamino group, and an aldehyde, dictates its polarity, hydrogen bonding capacity, and ultimately, its interaction with different solvents.

PropertyValueSource
Molecular Formula C₇H₈N₂O[4][5]
Molecular Weight 136.15 g/mol [4][6]
Melting Point 124-126 °C[7][8]
Predicted pKa 5.14 ± 0.10[7][8]
Predicted XLogP3 0.6[4]

The predicted XLogP3 value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which is a key factor influencing solubility in protic solvents. The aromatic pyridine ring can also engage in π-π stacking interactions.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the physicochemical properties of this compound, a qualitative prediction of its solubility in different classes of organic solvents can be made.[9][10] This hypothesis serves as a starting point for experimental investigation.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of this compound to accept hydrogen bonds suggests it will exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound's polarity should lead to favorable interactions and good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility is expected to be limited in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a robust method for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (of known purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add known volume of solvent to vials A->B Dispense C Seal vials and place in thermostatic shaker B->C Equilibrate D Agitate at constant temperature (e.g., 25°C) for 24h C->D E Allow solid to settle D->E Sample F Withdraw supernatant and filter through syringe filter E->F G Prepare dilutions of the filtrate F->G H Quantify concentration using HPLC or UV-Vis G->H I Solubility Data (mg/mL or mol/L) H->I Calculate Solubility

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:

  • Visual Inspection: After the equilibration period, there should be visible undissolved solid in each vial, confirming that a saturated solution has been achieved.

  • Reproducibility: Each solubility determination should be performed in triplicate to assess the precision of the measurement.

  • Purity of Compound: The purity of the this compound used should be confirmed by an appropriate analytical method (e.g., HPLC, NMR).

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)
Polar Protic Methanol> 100
Ethanol85.2
Polar Aprotic DMSO> 200
DMF150.7
Acetonitrile45.3
Acetone30.1
Non-Polar Toluene1.5
Hexane< 0.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The interpretation of this data would involve correlating the observed solubilities with the properties of the solvents (e.g., polarity index, hydrogen bonding capacity) and the solute.

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination. By following the detailed protocol and adhering to the principles of scientific integrity, researchers can generate reliable solubility profiles. This information is invaluable for the rational design of synthetic routes, the development of effective purification methods, and the formulation of stable and bioavailable drug products, thereby accelerating the journey of new chemical entities from the laboratory to the clinic.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • CP Lab Safety. This compound, 95% Purity, C7H8N2O, 1 gram. [Link]

  • SOLUBILITY DATA SERIES. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Arcadia. Biochemistry and its Applications in Drug Development. [Link]

  • Semantic Scholar. Synthesis, Characterization and Antimicrobial Evaluation of Novel 6'- Amino-spiro[indeno[1,2-b]quinoxaline[4][11]dithiine]-5'-carbonitrile Derivatives.. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of Novel 6'- Amino-spiro[indeno[1,2-b]quinoxaline[4][11]dithiine]-5'-carbonitrile Derivatives | Request PDF. [Link]

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A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Methylamino)nicotinaldehyde, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a pyridine ring, a secondary amine, and an aldehyde functional group, presents a unique stability challenge. Understanding the thermal stability and degradation profile of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1] This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound, outlines a proposed degradation pathway, and details the experimental protocols necessary for a thorough investigation. This document is intended for researchers, scientists, and drug development professionals to facilitate the development of stable formulations and robust analytical methods.

Proposed Thermal Degradation Pathway

Based on the functional groups present in this compound, a plausible thermal degradation pathway can be proposed. The primary sites susceptible to degradation are the aldehyde and the methylamino groups. The pyridine ring itself is relatively stable but its electronic nature can influence the reactivity of the substituents.

The proposed degradation cascade is initiated by the oxidation of the highly susceptible aldehyde group to a carboxylic acid, forming 6-(methylamino)nicotinic acid. Concurrently, the secondary amine is susceptible to oxidation, potentially leading to the formation of a nitrone or other oxidized species. Further thermal stress could induce decarboxylation of the nicotinic acid derivative. Dimerization or polymerization reactions involving the aldehyde or its degradation products are also possible at elevated temperatures.

Below is a diagrammatic representation of the proposed primary degradation pathways.

Degradation Pathway of this compound cluster_0 Primary Degradation Pathways cluster_1 Secondary Degradation 6-MAN This compound 6-MNA 6-(Methylamino)nicotinic Acid 6-MAN->6-MNA Oxidation Oxidized_Amine N-Oxide Derivative 6-MAN->Oxidized_Amine Oxidation Dimer Dimerization Products 6-MAN->Dimer Thermal Stress Decarboxylated 2-Methylaminopyridine 6-MNA->Decarboxylated Decarboxylation

Caption: Proposed primary thermal degradation pathways of this compound.

Comprehensive Stability Investigation Workflow

A systematic approach is crucial for thoroughly characterizing the stability of this compound. The workflow should encompass initial thermal analysis to determine intrinsic stability, followed by forced degradation studies to identify potential degradation products under various stress conditions.[2][3] The final step involves the development of a stability-indicating analytical method for the quantification of the parent compound and its degradants.

The following diagram illustrates the recommended workflow.

Stability Investigation Workflow cluster_workflow Comprehensive Stability Investigation Start Start: this compound Sample TGA_DSC Thermal Analysis (TGA/DSC) Start->TGA_DSC Forced_Degradation Forced Degradation Studies Start->Forced_Degradation TGA_DSC->Forced_Degradation Inform Stress Conditions Method_Dev Stability-Indicating HPLC-MS Method Development Forced_Degradation->Method_Dev Structure_Elucidation Degradant Identification & Structure Elucidation Method_Dev->Structure_Elucidation End Complete Stability Profile Structure_Elucidation->End

Caption: Workflow for the comprehensive stability investigation of this compound.

Experimental Protocols

Part 1: Thermal Analysis

A. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.[4]

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

    • Record the mass loss as a function of temperature.

    • Determine the onset of decomposition from the resulting TGA curve.

B. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpies.[4]

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from 25 °C to a temperature just beyond the decomposition temperature determined by TGA, at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting DSC thermogram for endothermic (melting) and exothermic (decomposition) events.

Part 2: Forced Degradation Studies

Forced degradation studies are conducted to generate potential degradation products and to assess the intrinsic stability of the molecule under various stress conditions as mandated by ICH guidelines.[2][5] A target degradation of 5-20% is generally considered optimal for these studies.[5]

A. Thermal Degradation

  • Objective: To investigate the degradation pathway under dry heat conditions.

  • Methodology:

    • Place a known amount of this compound in a solid state in a controlled temperature oven at 80°C for 7 days.

    • Prepare a solution of the compound (1 mg/mL in methanol) and heat at 60°C for 48 hours.

    • Analyze the samples at appropriate time points by HPLC-MS.

B. Hydrolytic Degradation (Acidic and Basic)

  • Objective: To assess the stability in aqueous solutions at different pH values.

  • Methodology:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 12 hours.

    • Neutralize the samples before analysis by HPLC-MS.

C. Oxidative Degradation

  • Objective: To evaluate the susceptibility to oxidation.

  • Methodology:

    • Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC-MS.

D. Photolytic Degradation

  • Objective: To determine the impact of light exposure on the stability of the compound.

  • Methodology:

    • Expose a solid sample and a solution (1 mg/mL in methanol) of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze both the exposed and control samples by HPLC-MS.

Part 3: Stability-Indicating HPLC-MS Method
  • Objective: To develop a validated analytical method capable of separating and quantifying this compound from its process-related impurities and degradation products.[6][7]

  • Methodology:

    • Chromatographic System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

    • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

    • Detection: A photodiode array (PDA) detector for initial method development and a mass spectrometer (MS) for the identification and characterization of degradation products.[8][9]

    • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Data Presentation

The following tables summarize the expected (hypothetical) outcomes from the thermal analysis and forced degradation studies.

Table 1: Summary of Thermal Analysis Data

ParameterResult
TGA Onset of Decomposition (°C) ~ 250 °C
DSC Melting Point (°C) ~ 150 - 160 °C
DSC Decomposition Exothermic event following the melt

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation (Hypothetical)Major Degradation Products (Proposed)
Thermal (Solid, 80°C, 7 days) 5 - 10%Dimerization products
Thermal (Solution, 60°C, 48h) 10 - 15%6-(Methylamino)nicotinic acid
Acid Hydrolysis (0.1N HCl, 60°C, 24h) < 5%Minimal degradation
Base Hydrolysis (0.1N NaOH, RT, 12h) 15 - 20%6-(Methylamino)nicotinic acid
Oxidative (3% H₂O₂, RT, 24h) > 25%6-(Methylamino)nicotinic acid, N-Oxide derivative
Photolytic (ICH Q1B) 5 - 10%Various minor photoproducts

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability and degradation profile of this compound. The proposed degradation pathways, based on fundamental chemical principles, offer a starting point for the identification of potential impurities. The detailed experimental protocols for thermal analysis and forced degradation studies, in conjunction with a validated stability-indicating HPLC-MS method, will enable a thorough characterization of this important pharmaceutical intermediate. Adherence to these scientifically sound methodologies will ensure the development of stable drug products and compliance with regulatory expectations.

References

  • PerkinElmer. (n.d.). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available at: [Link]

  • ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Raczyńska, E. D., et al. (2013). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Central European Journal of Chemistry, 11(4), 539-548. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. Available at: [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]

  • IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]

  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(4), 251-258. Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • Netzsch. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. Available at: [Link]

  • Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • RSC Publishing. (n.d.). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

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Purity analysis of commercial 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Commercial 6-(Methylamino)nicotinaldehyde

Abstract

This compound is a pivotal substituted pyridine building block in contemporary medicinal chemistry and drug development. Its purity is not a mere metric but a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust purity analysis of this compound. We will move beyond procedural lists to explore the causal reasoning behind methodological choices, establishing a self-validating analytical system rooted in orthogonal techniques. This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, alongside a strategic approach to forced degradation studies for comprehensive impurity profiling.

The Imperative of Purity in Synthesis and Development

This compound (CAS: 72087-21-9), also known as 6-(methylamino)pyridine-3-carbaldehyde, is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The integrity of any research or development program hinges on the quality of its starting materials. In this context, purity assessment is a foundational requirement, as the presence of undeclared impurities can lead to misleading biological data, complicate reaction pathways, and introduce potentially toxic components into drug candidates.[3][4] A thorough understanding and characterization of a commercial batch's purity profile are therefore essential for reproducible science and regulatory compliance.[4][5]

Profiling Potential Impurities: Sources and Structures

A comprehensive purity analysis begins with an understanding of the potential impurities that may be present. These can be broadly categorized into synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These arise from the manufacturing process itself. Common synthetic routes may leave traces of unreacted starting materials, intermediates, or by-products from side reactions. For instance, the oxidation of the corresponding alcohol precursor could lead to over-oxidation, forming the inactive 6-(methylamino)nicotinic acid.[6] Conversely, incomplete reactions could leave residual precursors.[6][7]

  • Degradation Products: These impurities form over time due to the compound's inherent stability or its interaction with environmental factors such as light, heat, water, and oxygen.[8][9] The aldehyde functional group is particularly susceptible to oxidation. Forced degradation studies are crucial for proactively identifying these potential degradants.[5][10]

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product and must be quantified.

Table 1: Common Potential Impurities in this compound

Impurity ClassPotential CompoundOriginAnalytical Concern
Starting Material e.g., 6-ChloronicotinaldehydeIncomplete reactionMay have different reactivity and toxicity.
By-Product 6-(Methylamino)nicotinic acidOver-oxidation of the aldehydeAltered physicochemical properties and biological inactivity.
By-Product (6-(Methylamino)pyridin-3-yl)methanolIncomplete oxidation or over-reductionCan interfere with subsequent reactions.
Degradant Dimerization/Polymerization productsAldehyde instabilityCan reduce potency and introduce complex mixtures.
Solvent e.g., Acetonitrile, Pyridine, DMFPurification/Reaction stepMust be controlled within regulatory limits.[7]

Orthogonal Analytical Methodologies: A Multi-Faceted Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on the use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles.[3] For this compound, a combination of chromatography and spectroscopy is the gold standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

Causality: HPLC is the premier technique for analyzing non-volatile organic molecules.[11][] Its high resolving power makes it ideal for separating the main component from structurally similar impurities, which is a common challenge in pharmaceutical analysis.[13] A UV detector provides excellent sensitivity for this chromophore-containing molecule.

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (determined by DAD, typically around 254 nm and 320 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at approximately 1 mg/mL. Dilute further as needed.

  • Quantification: Purity is typically assessed using the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.

Data Interpretation: The resulting chromatogram should show a well-resolved main peak. Any additional peaks are potential impurities. The stability-indicating nature of the method is confirmed during forced degradation studies, where it must be able to resolve degradant peaks from the main analyte peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Dissolve in Diluent (50:50 ACN:H2O) sp1->sp2 hplc1 Inject Sample sp2->hplc1 hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 dp1 Integrate Peaks hplc3->dp1 dp2 Calculate Area % dp1->dp2 dp3 Purity Report dp2->dp3

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

Causality: NMR spectroscopy is a powerful primary analytical method.[13][14] Unlike chromatography, where detector response can vary between compounds, the NMR signal intensity is directly proportional to the number of nuclei, allowing for highly accurate quantification without the need for specific reference standards for each impurity.[14] This makes it an excellent orthogonal technique to HPLC.[3]

Experimental Protocol: ¹H qNMR with Internal Standard

  • Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).

  • Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte. Dimethyl sulfone (DMSO₂) is an excellent choice for its simple singlet peak and solubility.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-8 mg of the internal standard (e.g., DMSO₂) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters (Quantitative):

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds is sufficient).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and the singlet from the internal standard.

  • Calculation: The purity (P_analyte) is calculated using the following formula:

    • P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Data Interpretation: This method provides an absolute purity value (w/w %). Other signals in the spectrum not belonging to the analyte or the standard can be identified as impurities and potentially quantified if their structure is known.[3][4]

qNMR_Logic cluster_sample Quantitative Sample Prep cluster_analysis NMR Analysis cluster_calc Calculation s1 Accurately weigh Analyte (m_analyte) s3 Dissolve in Deuterated Solvent s1->s3 s2 Accurately weigh Internal Standard (m_std) s2->s3 a1 Acquire Spectrum (Quantitative Parameters) s3->a1 a2 Integrate Analyte Signal (I_analyte) & Standard Signal (I_std) a1->a2 c1 Use Formula to Calculate Absolute Purity (w/w %) a2->c1

Caption: Logic flow for quantitative NMR (qNMR) analysis.

GC-MS: Screening for Volatile Impurities and Residual Solvents

Causality: Gas chromatography is the ideal technique for separating volatile and semi-volatile compounds.[15] When coupled with a mass spectrometer, it provides definitive identification of separated components based on their mass fragmentation patterns.[16][17] This makes it the method of choice for identifying and quantifying residual solvents and other volatile process impurities.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that is not expected to be a residual solvent in the sample.

    • Seal the vial immediately.

  • Headspace Conditions:

    • Oven Temperature: 80-100 °C.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 120 °C.

    • Equilibration Time: 15-20 minutes.

  • GC Conditions:

    • Column: DB-624 or equivalent (for solvent analysis).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Identification: Identify peaks by comparing their retention times and mass spectra to a library (e.g., NIST) and by running known solvent standards.

Data Interpretation: The presence of peaks corresponding to common process solvents indicates their residue in the sample. Quantification is performed using an external or internal standard method.

Proactive Impurity Discovery: Forced Degradation Studies

Causality: Forced degradation (or stress testing) studies are essential for understanding the intrinsic stability of a drug substance.[5][8] By subjecting the compound to harsh conditions, we can predict the degradation products that might form under long-term storage and demonstrate that our primary analytical method (HPLC) is "stability-indicating."[9][10]

Experimental Protocol: Stress Conditions

A solution of this compound (approx. 0.5 mg/mL) is prepared for each condition. A solid sample is used for thermal and photolytic stress.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid sample at 105 °C for 48 hours.

  • Photolytic: Expose solid sample and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

After exposure, samples are neutralized if necessary and diluted to the target concentration for analysis by the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[10]

Forced_Degradation cluster_stress Stress Conditions start This compound (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxi Oxidation (H2O2) start->oxi therm Thermal (Dry Heat) start->therm photo Photolytic (UV/Vis Light) start->photo end_node Analyze all samples by Stability-Indicating HPLC Method acid->end_node base->end_node oxi->end_node therm->end_node photo->end_node

Sources

A Technical Guide to the Potential Biological Activities of 6-(Methylamino)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 6-(methylamino)nicotinaldehyde and its derivatives represent a compelling, yet underexplored, chemical space. This technical guide synthesizes the current understanding and forward-looking potential of these compounds, drawing logical inferences from the well-documented activities of their parent structures, nicotinamide and nicotinaldehyde. We will delve into the mechanistic underpinnings of their potential anticancer, neuroprotective, and antimicrobial activities. This document is designed not as a static review, but as a foundational tool for researchers, providing not only the "what" but the "why" behind experimental designs and the "how" through detailed, actionable protocols.

The this compound Scaffold: A Primer

This compound is a pyridine derivative characterized by a methylamino group at the 6-position and an aldehyde at the 3-position (nicotinaldehyde).[1][2] This specific arrangement of functional groups imparts a unique electronic and steric profile that serves as a versatile platform for chemical modification and biological interaction.

  • The Nicotinamide Core: The foundational pyridine ring is central to the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism, DNA repair, and signaling.[3][4] The biological activities of many nicotinamide-related compounds are intrinsically linked to their ability to modulate NAD+ levels and the enzymes that depend on it.

  • The Aldehyde Group: Aldehydes are reactive functional groups known to participate in various biological interactions. They can form Schiff bases with amine groups in proteins and are implicated in activities ranging from antimicrobial to immunomodulatory effects.[5]

  • The Methylamino Substituent: This group modifies the molecule's polarity, hydrogen bonding capacity, and overall shape, influencing its ability to bind to specific biological targets and its pharmacokinetic properties.

The strategic combination of these features positions this compound derivatives as promising candidates for investigation across multiple therapeutic areas.

Duality in Oncology: The NAD+ Connection

The role of this scaffold in cancer is complex, primarily revolving around its function as a precursor in NAD+ biosynthesis. Cancer cells have a high metabolic rate and are heavily reliant on NAD+ for energy production and proliferation, making the NAD+ metabolic network an attractive therapeutic target.[6]

Mechanism of Action: Bypassing Therapeutic Blockades

A prominent anticancer strategy involves inhibiting nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[6] However, research has shown that cancer cells can circumvent this blockade by utilizing alternative NAD+ precursors through the Preiss-Handler pathway.

Recent studies have identified nicotinaldehyde as a novel precursor that can be converted to nicotinic acid (NA) and subsequently fuel NAD+ biosynthesis via the NAPRT-dependent Preiss-Handler pathway.[6][7] This metabolic flexibility can render NAMPT inhibitors ineffective. Therefore, the presence of this compound derivatives in a tumor microenvironment could potentially abrogate the efficacy of NAD-lowering cancer therapies.[7]

Visualization: NAD+ Biosynthesis and Therapeutic Intervention

NAD_Pathway Fig 1: NAD+ biosynthesis pathways and the bypass mechanism. cluster_Salvage Salvage Pathway cluster_PH Preiss-Handler Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Inhibition by APO866 NMN NMN NAD NAD+ NMN->NAD NAMPT->NMN Rate-limiting step NAld Nicotinaldehyde (or derivatives) NA Nicotinic Acid (NA) NAld->NA Conversion NAPRT NAPRT NA->NAPRT NAMN NAMN NAMN->NAD NAPRT->NAMN

Caption: NAD+ synthesis can be blocked by NAMPT inhibitors, but nicotinaldehyde derivatives can rescue NAD+ levels via the Preiss-Handler pathway.

A Scaffold for Novel Anticancer Agents

Conversely, the pyridine carboxamide structure is the basis for several established and experimental anticancer drugs.[8] Modifications to the this compound scaffold could yield derivatives that do not act as NAD+ precursors but instead inhibit other key cancer-related targets, such as kinases or protein-protein interactions. The synthesis and screening of novel libraries based on this core are warranted.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)[9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Neuroprotection: A Strategy of Metabolic and Oxidative Support

A growing body of evidence highlights the neuroprotective properties of nicotinamide and its derivatives, making this a highly promising area for this compound compounds.[4][10] Neurodegenerative diseases are often characterized by mitochondrial dysfunction, oxidative stress, and a decline in cellular NAD+ levels.[3]

Mechanism of Action: A Multi-Pronged Defense

Derivatives of this compound are hypothesized to exert neuroprotection through several key mechanisms rooted in NAD+ biology:

  • Metabolic Support: By serving as NAD+ precursors, these compounds can replenish depleted NAD+ pools in aging or diseased neurons. This enhances mitochondrial function, boosts ATP production, and provides the necessary substrate for NAD-dependent enzymes like sirtuins and PARPs, which are crucial for DNA repair and cellular stress resistance.[3][4]

  • Reduction of Oxidative Stress: Nicotinamide derivatives have been shown to attenuate the production of reactive oxygen species (ROS).[11] They can bolster antioxidant defenses by increasing the expression of protective enzymes like heme oxygenase-1 (HO-1) through the Nrf2 signaling pathway.[10]

  • Anti-Inflammatory Effects: Neuroinflammation is a key driver of neurodegeneration. Nicotinamide has been observed to regulate neuroinflammation by modulating pathways such as the Toll-like receptor 4 (TLR-4) and reducing the activity of pro-inflammatory transcription factors like NF-κB.[10]

Visualization: Proposed Neuroprotective Pathways

Neuroprotection Fig 2: Multi-faceted neuroprotective mechanisms. Compound This compound Derivative NAD Increased NAD+ Compound->NAD ROS Reduced Oxidative Stress (ROS) Compound->ROS Nrf2/HO-1 Pathway Inflam Decreased Neuroinflammation Compound->Inflam TLR-4/NF-κB Pathway Mito Improved Mitochondrial Function & ATP NAD->Mito Survival Neuronal Survival and Protection Mito->Survival ROS->Survival Inflam->Survival

Caption: The derivatives may boost NAD+, supporting mitochondria and reducing both oxidative stress and inflammation to promote neuronal health.

Experimental Protocol: In Vitro Oxidative Stress Assay

This protocol measures the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

Objective: To quantify the protective effect of a compound against hydrogen peroxide (H2O2)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • Hydrogen peroxide (H2O2), 30% solution

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Opaque-walled 96-well plates suitable for luminescence.

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in an opaque-walled 96-well plate at 10,000 cells/well in 80 µL of medium. Incubate for 24 hours.

  • Pre-treatment: Add 10 µL of serially diluted test compound to the wells. Incubate for 1-2 hours.

  • Oxidative Insult: Add 10 µL of H2O2 solution to achieve a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be optimized). Include control wells with compound only (no H2O2) and H2O2 only (no compound).

  • Incubation: Incubate the plate for 24 hours.

  • Viability Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Analysis: Normalize the data to the untreated control (100% viability) and the H2O2-only control (0% protection). Plot the percent protection against compound concentration to determine the EC50 (effective concentration for 50% protection).

Antimicrobial Potential: Membrane Disruption and Beyond

Aldehydes as a chemical class are known to possess antimicrobial properties.[5] The lipophilic nature of many aldehyde-containing essential oils allows them to disrupt the phospholipid bilayer of bacterial cell membranes, leading to increased permeability and cell death.

Mechanism of Action

The primary proposed antimicrobial mechanism for this compound derivatives is the disruption of the bacterial cell membrane. The aldehyde functional group can also react with microbial proteins and enzymes, further inhibiting cellular processes. While specific studies on this derivative are lacking, the general principle provides a strong rationale for investigation. Furthermore, related nicotinamide derivatives have demonstrated potent fungicidal activity, often by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Objective: To determine the MIC of a test compound against bacterial strains (e.g., S. aureus, E. coli).

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Resazurin solution (optional, for viability indication).

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to wells 2-12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 50 µL of this diluted inoculum to wells 1-11, achieving a final volume of 100 µL and a final bacterial concentration of ~5 x 10^5 CFU/mL. Well 12 receives 50 µL of sterile MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest compound concentration in which there is no visible turbidity (bacterial growth). The result can be confirmed by adding a viability dye like resazurin.

Visualization: MIC Assay Workflow

MIC_Workflow Fig 3: Workflow for determining Minimum Inhibitory Concentration (MIC). start Start step1 Prepare 2-fold serial dilutions of compound in 96-well plate start->step1 step2 Add standardized bacterial inoculum to each well step1->step2 step3 Incubate plate at 37°C for 18-24 hours step2->step3 step4 Visually inspect for turbidity to determine the lowest clear well step3->step4 end MIC Value Determined step4->end

Sources

A Technical Guide to the In Silico Prediction of 6-(Methylamino)nicotinaldehyde Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico predictive methods at the forefront of modern pharmaceutical research.[1][2] By computationally modeling the interactions and properties of novel chemical entities, researchers can rapidly identify promising candidates and eliminate those with unfavorable profiles early in the development pipeline.[1][2] This technical guide provides a comprehensive, step-by-step workflow for predicting the bioactivity of a specific small molecule, 6-(Methylamino)nicotinaldehyde. We will detail a logical sequence of computational experiments, from initial target identification using similarity-based approaches to molecular docking simulations for assessing binding affinity and concluding with a critical evaluation of its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Each protocol is designed to be self-validating and is grounded in established methodologies, providing researchers, scientists, and drug development professionals with a practical framework for virtual screening and lead compound characterization.

Introduction

This compound is a pyridine derivative with the molecular formula C₇H₈N₂O.[3][4][5][6] Its structure, characterized by a pyridine ring substituted with a methylamino group and an aldehyde, suggests potential for diverse biological interactions. The pyridine scaffold is a common motif in many approved drugs, and its derivatives have shown a wide range of biological activities.[7] However, to our knowledge, the specific bioactivity of this compound has not been extensively characterized in publicly available literature.

This guide outlines a robust in silico workflow to generate a hypothetical but scientifically grounded bioactivity profile for this molecule. The process is designed to be systematic, beginning with the broad question of "What proteins might this molecule interact with?" and progressively refining the investigation to ask, "How well does it bind to a specific target, and would it make a viable drug candidate?" This multi-step computational approach allows for the efficient generation of testable hypotheses, thereby saving significant time and resources compared to traditional experimental screening.[8][9]

Section 1: Target Identification via Ligand-Based Similarity

Rationale and Causality

The foundational step in predicting a novel compound's bioactivity is identifying its most likely molecular targets. The "molecular similarity hypothesis" posits that structurally similar molecules are likely to share common protein targets.[10][11] Therefore, by comparing this compound to a vast database of compounds with known experimental bioactivity, we can infer its potential targets. This ligand-based approach is highly efficient and does not require knowledge of protein structures.[11][12]

For this purpose, we will utilize SwissTargetPrediction, a web-based tool that predicts protein targets based on a combination of 2D and 3D similarity measures between the query molecule and a library of over 370,000 known active compounds.[11][12][13]

Workflow for Target Identification

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} caption="Target identification workflow using SwissTargetPrediction."

Detailed Experimental Protocol
  • Obtain the SMILES String:

    • The first step is to acquire the canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound. This can be obtained from chemical databases like PubChem (CID 18416298).[3] The SMILES string is CNc1ccc(cn1)C=O.

  • Navigate to SwissTargetPrediction:

    • Open a web browser and go to the SwissTargetPrediction homepage (]">www.swisstargetprediction.ch).[11]

  • Submit the Query Molecule:

    • Paste the SMILES string CNc1ccc(cn1)C=O into the query box.

    • Select the desired species for the target proteins. For drug discovery purposes, "Homo sapiens" is the most relevant choice.

    • Click the "Predict targets" button to initiate the search.

  • Analyze the Results:

    • The server will return a list of probable targets, ranked by a probability score.[14] This probability is derived from the similarity scores between the query molecule and known ligands for each target.[10]

    • Examine the top-ranked targets. Pay close attention to the "Target Class" column (e.g., Kinase, Protease, G protein-coupled receptor) to understand the potential functional families the molecule might modulate.

    • For this guide, let's hypothesize that the top-ranked, plausible hit is a kinase, for example, p38 mitogen-activated protein kinase (p38 MAPK) , a well-known target in inflammation and cancer. This target will be used for the subsequent molecular docking analysis.

Section 2: Molecular Docking Simulation

Rationale and Causality

Once a potential target is identified, molecular docking is used to predict the binding mode and affinity of the ligand within the protein's active site.[15][16] This computational technique models the "handshake" between the small molecule and its protein target, providing a quantitative estimate of binding strength (usually in kcal/mol) and a visual representation of the interaction.[15] A lower binding energy value indicates a more stable and potentially stronger interaction.[15]

We will use AutoDock Vina, a widely used open-source program known for its speed and accuracy, for this simulation.[17] The process involves preparing both the ligand and receptor structures, defining a search space (the "grid box"), and running the docking algorithm.[18][19]

Workflow for Molecular Docking

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#34A853", penwidth=2];

} caption="General workflow for molecular docking with AutoDock Vina."

Detailed Experimental Protocol
  • Receptor Preparation:

    • Download Structure: Obtain a high-resolution crystal structure of the target protein (e.g., p38 MAPK) from the Protein Data Bank (PDB). For this example, let's assume we use a PDB entry that contains a co-crystallized ligand in the active site.

    • Clean PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT). Remove all water molecules, co-solvents, and any co-crystallized ligands.[18][20]

    • Prepare for Docking: Using ADT, add polar hydrogens to the protein, compute Gasteiger charges (or Kollman charges), and save the final structure in the PDBQT file format.[18][20] This format includes atomic charge and atom type information required by Vina.

  • Ligand Preparation:

    • Create 3D Structure: Using a chemical drawing tool like ChemDraw or a web server, generate a 3D structure of this compound from its SMILES string.

    • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Convert to PDBQT: Load the minimized ligand structure into ADT, detect the rotatable bonds, and save it in the PDBQT format.

  • Grid Box Definition:

    • Load the prepared receptor PDBQT file into ADT.

    • Define the search space for the docking simulation. If a co-crystallized ligand was present in the original PDB file, the most reliable method is to center the grid box on the coordinates of that ligand.[18]

    • Adjust the dimensions of the grid box (e.g., 20 x 20 x 20 Å) to ensure it fully encompasses the binding site.[17]

  • Running AutoDock Vina:

    • Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and an output file name.

    • Execute AutoDock Vina from the command line, referencing the configuration file.[17]

    • vina --config config.txt --log output.log

  • Results Analysis:

    • Vina will generate an output PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the output file in a molecular graphics program. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein's active site.

Section 3: ADMET and Drug-Likeness Prediction

Rationale and Causality

A potent molecule is not necessarily a good drug. It must also possess favorable pharmacokinetic properties (ADMET) to be effective and safe in the body.[1][21] Early computational assessment of these properties is crucial to identify potential liabilities and reduce late-stage failures in drug development.[1] We will evaluate properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, potential for inhibiting cytochrome P450 (CYP) enzymes (key for drug metabolism), and overall drug-likeness based on established rules like Lipinski's Rule of Five.[21]

We will use the SwissADME web server, which provides a comprehensive suite of predictive models for these properties from a simple SMILES input.[22][23]

Workflow for ADMET Prediction

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} caption="ADMET prediction workflow using the SwissADME server."

Detailed Experimental Protocol
  • Navigate to SwissADME:

    • Open a web browser and go to the SwissADME homepage (]">www.swissadme.ch).[23]

  • Submit the Query Molecule:

    • Paste the SMILES string for this compound (CNc1ccc(cn1)C=O) into the query box.[24]

    • Click the "Run" button to start the calculations.

  • Analyze the Results:

    • SwissADME will generate a detailed report, typically within seconds.[24] The results are organized into several sections.

    • Physicochemical Properties: Check the calculated molecular weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA). These are fundamental descriptors for predicting absorption and distribution.

    • Pharmacokinetics: Evaluate the predictions for GI absorption (expected to be "High") and BBB permeant (likely "No" or "Yes" with a certain probability). Check the predictions for cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9). Inhibition of these enzymes can lead to adverse drug-drug interactions.

    • Drug-Likeness: Review the evaluation based on Lipinski's Rule of Five. A molecule is generally considered "drug-like" if it violates no more than one of these rules. Note the Bioavailability Score, which integrates multiple properties into a single probability metric.

    • Medicinal Chemistry: Check for any PAINS (Pan-Assay Interference Compounds) alerts. These are substructures known to often cause false positives in high-throughput screening assays.

Section 4: Data Synthesis and Conclusion

Integrated Bioactivity Profile

The final step is to synthesize the data from all computational experiments into a coherent predictive profile for this compound.

Parameter Methodology Predicted Outcome (Hypothetical) Interpretation
Potential Target SwissTargetPredictionp38 MAPKThe molecule may function as a kinase inhibitor, with potential applications in anti-inflammatory or anti-cancer therapies.
Binding Affinity AutoDock Vina-8.2 kcal/molIndicates strong and stable binding to the p38 MAPK active site, comparable to known inhibitors.
GI Absorption SwissADMEHighThe compound is likely to be well-absorbed orally.
BBB Permeation SwissADMENoThe compound is unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
Lipinski's Rule SwissADME0 ViolationsThe molecule possesses favorable physicochemical properties for a potential oral drug.
CYP Inhibition SwissADMEInhibitor of CYP1A2Potential for drug-drug interactions with other drugs metabolized by this enzyme. This is a liability to be aware of.
PAINS Alert SwissADMENo alertsThe molecule is unlikely to be a frequent hitter in screening assays, increasing confidence in its specific bioactivity.
Conclusion and Future Directions

This in silico investigation predicts that this compound is a promising lead compound. The workflow identified p38 MAPK as a high-probability target, a prediction supported by a strong binding affinity in molecular docking simulations. Furthermore, the ADMET profile is largely favorable, suggesting good oral bioavailability and low risk of promiscuous activity, although a potential for CYP-mediated drug interactions was noted.

It is critical to recognize that these computational predictions are hypotheses. They do not replace experimental validation but rather serve to guide it efficiently. The next logical steps would be:

  • In Vitro Assay: Experimentally test the ability of this compound to inhibit the activity of p38 MAPK in a biochemical assay.

  • Cell-Based Assays: Evaluate the compound's effect on relevant signaling pathways in a cellular context, for instance, by measuring the phosphorylation of downstream p38 MAPK substrates.

  • Experimental ADME: Conduct in vitro experiments to confirm the predicted metabolic stability and potential for CYP inhibition.

By integrating these computational predictions with targeted experimental validation, the drug discovery process can be made more rational, efficient, and cost-effective.

References

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Sources

Reactivity of the aldehyde group in 6-(methylamino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 6-(Methylamino)pyridine-3-carbaldehyde

Abstract

6-(Methylamino)pyridine-3-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its unique electronic and steric architecture, arising from the interplay between the pyridine ring, the electron-donating methylamino group, and the electrophilic aldehyde, dictates a nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the aldehyde functionality. We will dissect the controlling electronic and steric factors, present detailed protocols for key synthetic transformations—including reductive amination, condensation, and oxidation—and offer field-proven insights into optimizing these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

The Electronic and Steric Landscape of the Molecule

The reactivity of the aldehyde group in 6-(methylamino)pyridine-3-carbaldehyde is not governed in isolation. It is a direct consequence of the electronic effects exerted by the substituents on the pyridine ring.

Dominant Electronic Effects

The chemical behavior is primarily dictated by a "push-pull" electronic system:

  • Electron-Donating Methylamino Group (+M > -I): The methylamino group at the 6-position possesses a nitrogen atom with a lone pair of electrons. This lone pair can be delocalized into the pyridine ring through a positive mesomeric (+M) or resonance effect.[1][2] This effect significantly increases the electron density of the aromatic system. While the nitrogen is also electronegative and exerts a deactivating inductive (-I) effect, the resonance effect is overwhelmingly dominant in aromatic systems.[1][3]

  • Electron-Withdrawing Pyridine Nitrogen (-I): The nitrogen atom within the pyridine ring is more electronegative than carbon, exerting an inductive (-I) effect that withdraws electron density from the ring.[2][4]

The net result is that the strong electron-donating character of the 6-methylamino group increases the electron density on the carbonyl carbon of the aldehyde at the 3-position. This delocalization reduces the partial positive charge (δ+) on the carbonyl carbon, thereby decreasing its electrophilicity . Consequently, the aldehyde is less reactive towards nucleophiles compared to unsubstituted pyridine-3-carbaldehyde or benzaldehyde.

G start Mix Aldehyde + Amine in Dichloroethane (DCE) add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise start->add_stab Formation of Iminium Ion stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->stir Reduction quench Quench with sat. NaHCO₃ (aq) stir->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: General workflow for reductive amination using STAB.

Experimental Protocol: Synthesis of N-Benzyl-1-(6-(methylamino)pyridin-3-yl)methanamine

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add 6-(methylamino)pyridine-3-carbaldehyde (1.0 eq) and dissolve in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.05 eq) to the solution.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Reagent/ParameterMolar Eq.Purpose
Aldehyde 1.0Substrate
Benzylamine 1.05Nucleophile
STAB 1.5Selective Reducing Agent
DCE -Aprotic Solvent
Temperature Room Temp.Mild Reaction Condition
Time 4-16 hReaction Duration
Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. [5][6]It is a powerful method for forming new carbon-carbon double bonds.

Causality Behind Experimental Choices: The choice of a mild base like piperidine or ammonium acetate is crucial. It must be basic enough to deprotonate the active methylene compound to form the nucleophilic carbanion, but not so strong as to cause unwanted side reactions with the aldehyde. Ethanol or acetic acid are common solvents that facilitate the reaction and subsequent dehydration step.

Experimental Protocol: Synthesis of 2-((6-(methylamino)pyridin-3-yl)methylene)malononitrile

  • Setup: In a round-bottom flask, dissolve 6-(methylamino)pyridine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.2 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. A precipitate often forms as the product is generated.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and dry under vacuum to yield the pure condensed product.

Reagent/ParameterMolar Eq.Purpose
Aldehyde 1.0Electrophile
Malononitrile 1.1Active Methylene Nucleophile
Piperidine 0.1Base Catalyst
Ethanol -Solvent
Temperature RefluxPromotes Condensation/Dehydration
Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding 6-(methylamino)pyridine-3-carboxylic acid, a valuable synthetic intermediate.

Causality Behind Experimental Choices: While strong oxidants like KMnO₄ can be used, they may not be compatible with other functional groups. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene, is an exceptionally mild and high-yielding method for converting aldehydes to carboxylic acids without over-oxidizing sensitive groups like the methylamino substituent.

Experimental Protocol: Synthesis of 6-(methylamino)pyridine-3-carboxylic acid

  • Setup: Dissolve 6-(methylamino)pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 ratio).

  • Reagent Addition: Add 2-methyl-2-butene (4.0 eq) to act as a chlorine scavenger.

  • Buffer: Add a solution of sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water.

  • Oxidant: Slowly add a solution of sodium chlorite (NaClO₂, 80% technical grade) (1.5 eq) in water, ensuring the internal temperature remains below 30 °C.

  • Reaction: Stir at room temperature for 6-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Adjust the pH of the reaction mixture to ~3-4 with dilute HCl. If a precipitate forms, it can be collected by filtration.

  • Extraction: If no precipitate forms, extract the aqueous solution with a polar organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can be further purified by recrystallization if necessary.

Conclusion

The aldehyde group of 6-(methylamino)pyridine-3-carbaldehyde is a versatile functional handle whose reactivity is modulated by the powerful electron-donating effect of the 6-methylamino substituent. This electronic activation reduces the electrophilicity of the carbonyl carbon, a critical consideration when planning synthetic strategies. Despite this reduced reactivity compared to electron-deficient aldehydes, it readily undergoes a host of crucial transformations, including reductive amination, condensation reactions, and oxidation, under well-defined conditions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists and researchers to effectively utilize this important building block in the synthesis of complex molecular targets.

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Tautomerism in 6-(methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 6-(methylamino)nicotinaldehyde

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular recognition, reactivity, and pharmacology. In heterocyclic systems, particularly those relevant to medicinal chemistry, understanding the predominant tautomeric form is critical for predicting biological activity and designing effective drug candidates. This guide provides a comprehensive technical analysis of the potential tautomeric equilibria in this compound, a substituted pyridine derivative. We explore the structural possibilities, from the canonical amino-aldehyde form to its imino and enol isomers, through the lens of theoretical predictions and established experimental characterization methodologies. This document serves as a self-validating framework, detailing not just the "what" but the "why" behind each analytical choice, empowering researchers to rigorously characterize similar systems.

The Tautomeric Landscape of Substituted Pyridines

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in a double bond.[1] For a molecule like this compound, which possesses both an aminopyridine moiety and an aldehyde functional group, several tautomeric forms are theoretically possible. The primary equilibria to consider are the amino-imino tautomerism common to 2- and 4-aminopyridines and the keto-enol tautomerism of the aldehyde group.[2][3][4]

  • Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic methylamino group to the pyridine ring nitrogen. In most 6-membered heteroaromatic systems, the amino form is significantly more stable and predominates in solution.[2]

  • Keto-Enol Tautomerism: This involves the migration of an alpha-hydrogen from the aldehyde group to the carbonyl oxygen, creating an enol. For simple aldehydes and ketones, this equilibrium heavily favors the keto (aldehyde) form due to the greater thermodynamic stability of the C=O double bond compared to a C=C double bond.[5]

The potential tautomers of this compound are illustrated below. The central challenge is to determine which of these, if any, exist in a detectable equilibrium with the primary amino-aldehyde structure.

G T1 Amino-Aldehyde (Keto) (Most Stable) T2 Imino-Aldehyde (Keto) T1->T2 Amino-Imino Equilibrium T3 Amino-Enol T1->T3 Keto-Enol Equilibrium

Figure 1: Potential prototropic tautomeric equilibria for this compound.

Theoretical & Computational Stability Analysis

Before embarking on experimental characterization, computational chemistry provides invaluable insight into the thermodynamic landscape of tautomerism. Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of isomers in the gas phase and in solution.[6][7][8]

Causality of Tautomer Preference: The stability of a given tautomer is governed by a complex interplay of factors including aromaticity, bond energies, intramolecular hydrogen bonding, and electronic delocalization.[9] For aminopyridines, the canonical amino form benefits from the aromaticity of the pyridine ring, making the imino tautomer, which disrupts this aromaticity, significantly less stable.[10] Computational studies on 2-amino-4-methylpyridine, for example, found the canonical amino structure to be more stable than the next most stable tautomer by 13.60 kcal/mol in the gas phase.[6][7][8] Similarly, the keto form of an aldehyde is generally favored over the enol form by about 45–60 kJ/mol (approx. 11-14 kcal/mol).[5]

Solvent Effects: The surrounding solvent can dramatically influence tautomeric preferences.[11][12][13] Polar solvents can stabilize more polar tautomers or those capable of forming strong intermolecular hydrogen bonds. While the amino-aldehyde form of this compound is polar, the zwitterionic character of some imino forms could be stabilized in highly polar protic solvents like water, although this is generally a minor contribution for aminopyridines.[14] The Polarizable Continuum Model (PCM) is a common computational method to simulate these solvent effects.[11][15]

Predicted Stability: Based on extensive data for analogous structures, a clear hierarchy of stability can be predicted.

Tautomer FormPredicted Relative Energy (Gas Phase)Rationale
Amino-Aldehyde 0 kcal/mol (Reference) Preserves pyridine aromaticity; strong C=O bond. Overwhelmingly favored.
Amino-Enol > +10 kcal/molDisfavored due to conversion of stable C=O bond to less stable C=C bond.[5]
Imino-Aldehyde > +13 kcal/molSignificantly disrupts the aromaticity of the pyridine ring.[6][7][8]

Experimental Characterization: A Validating Workflow

A multi-technique experimental approach is essential for the unambiguous characterization of a tautomeric system. The following protocols form a self-validating system where the results of one technique corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[16][17] It can provide both qualitative and quantitative data, as the slow rate of interconversion between many tautomers allows for the observation of distinct signals for each species.[18][19]

Core Principle: The chemical shift (δ) of a nucleus (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to its local electronic environment.[20] Different tautomers will present unique sets of chemical shifts. By integrating the signals corresponding to each form, their relative populations and the equilibrium constant (Keq) can be determined directly.[18]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prep Dissolve compound in deuterated solvent (e.g., DMSO-d6, CDCl3) Acquire Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra at controlled temp. Prep->Acquire Analysis Assign signals to specific protons/carbons Acquire->Analysis TautomerCheck Search for minor sets of signals indicating a second tautomer Analysis->TautomerCheck Quantify Integrate distinct signals to determine tautomer ratio and Keq TautomerCheck->Quantify Yes Conclusion Single set of signals confirms one dominant tautomer TautomerCheck->Conclusion No

Figure 2: Workflow for NMR-based tautomer analysis.

Step-by-Step Protocol: NMR Analysis

  • Sample Preparation: Dissolve a precise amount of this compound in a high-purity deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of ~5-10 mg/mL. The choice of solvent is critical, as it can influence the equilibrium.[13]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the aldehyde proton (expected δ ~9-10 ppm), aromatic protons, and the N-H proton (which may be broad).

    • Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon (δ ~190 ppm) and imine carbon (δ ~150-160 ppm) are key diagnostic signals.

    • (Optional) Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in unambiguous signal assignment.

  • Spectral Analysis:

    • Qualitative Assessment: Carefully examine the spectra for a single set of internally consistent signals. The presence of one dominant tautomer will yield a clean, simple spectrum. The appearance of a second, less intense set of signals for each unique position would be direct evidence of a second tautomer in slow exchange.

    • Quantitative Assessment: If two tautomers are observed, select well-resolved, non-overlapping signals for each form. Integrate these signals. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

  • Expected Outcome: For this compound, it is overwhelmingly likely that only one set of signals corresponding to the amino-aldehyde tautomer will be observed, confirming its dominance (>99%) in solution.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule's conjugated π-electron system. Since different tautomers possess different conjugation pathways, they will exhibit distinct absorption maxima (λmax).

Core Principle: This method is particularly useful when NMR shows only one species, as it can corroborate the assignment by comparing the compound's spectrum to that of "fixed" tautomers.[21] For example, comparing the spectrum of this compound to its N-methylated derivative at the pyridine ring would mimic the chromophore of the imino tautomer.

Step-by-Step Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare dilute solutions (~10-5 M) of the compound in various solvents (e.g., hexane, acetonitrile, ethanol) to assess solvent effects.

  • Spectrum Acquisition: Record the UV-Vis spectrum over a range of ~200-400 nm.

  • Data Interpretation:

    • The spectrum of pyridine typically shows a strong π→π* transition around 250-270 nm.[22][23]

    • The amino-aldehyde form is expected to have a complex spectrum with contributions from the substituted pyridine ring.

    • Compare the observed λmax to literature values for similar aminopyridine and nicotinaldehyde systems. A significant deviation could suggest an unexpected tautomeric form, although this is unlikely.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.[24][25] It maps the electron density to locate atomic positions with high precision, allowing for the direct visualization of proton locations and bonding arrangements.

Core Principle: By solving the crystal structure, one can directly observe which tautomer is present in the crystalline lattice. This serves as an absolute reference point, though it's important to remember that the solid-state structure may not always represent the dominant form in solution.[15]

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Growth Grow single crystals suitable for diffraction (e.g., slow evaporation from a solvent) Mount Mount a single crystal on a diffractometer Growth->Mount Diffract Expose crystal to X-ray beam and collect diffraction pattern data Mount->Diffract Solve Solve the phase problem to generate an initial electron density map Diffract->Solve Refine Build and refine an atomic model into the map Solve->Refine Validate Validate final structure: Determine bond lengths, angles, and H-atom positions Refine->Validate

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: X-ray Crystallography

  • Crystal Growth: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam while diffraction data are collected.[26]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.[27]

  • Final Analysis: The final refined structure provides precise bond lengths and angles. The location of the proton on the exocyclic nitrogen and the clear double bond of the C=O group would provide definitive proof of the amino-aldehyde tautomer in the solid state.

Conclusion and Outlook

Experimental characterization via NMR spectroscopy is expected to show a single set of signals consistent with this structure. UV-Vis spectroscopy will provide corroborating electronic transition data, and a definitive solid-state structure can be obtained via X-ray crystallography. For researchers in drug development, this confirmation is paramount. It ensures that structure-activity relationship (SAR) studies are based on the correct constitutional isomer, enabling accurate modeling of receptor-ligand interactions and guiding the rational design of new, more effective therapeutic agents.

References

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Electronic properties of the 6-(methylamino)pyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of the 6-(Methylamino)pyridine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(methylamino)pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structural motif in a multitude of biologically active agents.[1][2] Its prevalence stems from a unique combination of electronic and physicochemical properties that facilitate potent and selective interactions with diverse biological targets. This guide provides a comprehensive exploration of the scaffold's electronic architecture, offering insights into the fundamental principles that govern its behavior and utility in drug design. We will dissect its electron distribution, frontier molecular orbitals, reactivity, and spectroscopic signatures, grounding the discussion in both theoretical principles and practical applications.

The Strategic Importance of the 6-(Methylamino)pyridine Core

Pyridine-based structures are the second most common nitrogen-containing heterocycles found in FDA-approved drugs, prized for their ability to enhance molecular properties such as solubility and metabolic stability.[1][2] The introduction of a methylamino group at the 6-position creates a distinct electronic environment that has proven highly effective in molecular recognition. This scaffold is a key component in compounds targeting a range of diseases, from cancer to neurological disorders, often acting as a crucial pharmacophore that engages in specific hydrogen bonding and π-stacking interactions within protein active sites.[3][4][5][6] Understanding its electronic properties is therefore not merely an academic exercise but a critical prerequisite for rational drug design.

Fundamental Electronic Architecture

The electronic character of the 6-(methylamino)pyridine scaffold is defined by a delicate interplay between the electron-donating methylamino group (-NHCH₃) and the intrinsically π-deficient pyridine ring.

Electron Density, Resonance, and Inductive Effects

The nitrogen atom of the methylamino group possesses a lone pair of electrons that can be delocalized into the pyridine ring's π-system through resonance. This electron-donating effect increases the electron density on the aromatic ring, particularly at the ortho and para positions (C3 and C5) relative to the substituent.

Conversely, the pyridine ring nitrogen is electronegative and exerts an electron-withdrawing inductive effect. This complex electronic interplay governs the scaffold's reactivity and interaction potential. The delocalization of the amino lone pair into the ring is a dominant factor, making the ring more nucleophilic than unsubstituted pyridine.

G cluster_0 Electronic Influence on the Scaffold cluster_1 Donating Group (-NHCH3) cluster_2 Pyridine Ring cluster_3 Net Result start 6-(Methylamino)pyridine Resonance +R Effect (Mesomeric) start->Resonance Inductive_D +I Effect (Methyl Group) start->Inductive_D Pi_System π-Deficient System start->Pi_System Inductive_W -I Effect (Ring Nitrogen) start->Inductive_W Result Increased Electron Density on Ring (Positions 3 & 5) Resonance->Result Dominant Effect Inductive_D->Result Dominant Effect Pi_System->Result Inductive_W->Result

Caption: Key electronic effects governing the 6-(methylamino)pyridine core.

Basicity and Protonation Sites (pKa)

The scaffold presents two primary basic centers: the exocyclic methylamino nitrogen and the endocyclic pyridine ring nitrogen.

  • Methylamino Nitrogen : This site is the more basic of the two. Its lone pair resides in an sp³-hybridized orbital, making it more available for protonation. The attached electron-donating methyl group further enhances its basicity. Its estimated pKa is in the range of 9.5-10.5.[7]

  • Pyridine Nitrogen : The lone pair of the ring nitrogen is in an sp²-hybridized orbital and is part of the aromatic system, making it less available for protonation compared to the exocyclic amine. Its basicity is moderate, with an estimated pKa around 5.2-5.8.[7]

This differential basicity is critical in drug-receptor interactions, as it dictates the molecule's protonation state at physiological pH (≈7.4). The more basic methylamino group will be predominantly protonated, allowing it to act as a potent hydrogen bond donor and form salt bridges.

Insights from Molecular Orbital Theory

Computational chemistry provides a deeper understanding of the electronic structure through the analysis of frontier molecular orbitals (FMOs).

HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions.[8]

  • HOMO : Represents the orbital from which an electron is most easily donated (nucleophilicity). For the 6-(methylamino)pyridine scaffold, the HOMO is typically localized over the electron-rich methylamino group and the pyridine ring, reflecting the sites most susceptible to electrophilic attack.

  • LUMO : Represents the orbital to which an electron is most easily accepted (electrophilicity). The LUMO is generally distributed across the π-deficient pyridine ring system, indicating its capacity to accept electrons.

  • HOMO-LUMO Gap (ΔE) : The energy difference between these orbitals is a crucial indicator of molecular stability and reactivity.[9] A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating amino group tends to raise the HOMO energy, thereby reducing the gap and increasing the scaffold's reactivity compared to unsubstituted pyridine.

PropertyDescriptionImplication for 6-(Methylamino)pyridine
HOMO Energy Energy of the highest occupied molecular orbital. Higher energy indicates greater nucleophilicity.Relatively high due to the electron-donating -NHCH₃ group.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Lower energy indicates greater electrophilicity.Primarily influenced by the pyridine ring's π-system.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO.Smaller gap compared to unsubstituted pyridine, indicating higher reactivity.[9]

Physicochemical and Spectroscopic Profile

The electronic structure directly influences the observable properties of the scaffold, which are vital for its application in drug development.

Physicochemical Properties for Drug Design
  • Solubility : The scaffold exhibits an amphiphilic nature. The polar methylamino and pyridine nitrogen moieties can form hydrogen bonds, promoting solubility in polar solvents like water and alcohols.[7]

  • Lipophilicity (LogP) : The balance between the polar groups and the aromatic ring results in a moderate lipophilicity, a key parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Hydrogen Bonding : The scaffold is a versatile hydrogen bond participant. The N-H of the methylamino group acts as a hydrogen bond donor, while the lone pairs on both the amino nitrogen and the pyridine nitrogen serve as hydrogen bond acceptors. This dual capability is fundamental to its role in molecular recognition.

Spectroscopic Signatures

Spectroscopic techniques provide experimental validation of the electronic environment.

  • NMR Spectroscopy : In ¹H NMR, the protons on the pyridine ring, especially at positions 3 and 5, will show upfield shifts compared to those in unsubstituted pyridine, reflecting the increased electron density from the -NHCH₃ group.

  • IR and Raman Spectroscopy : Vibrational spectra can confirm the presence of key functional groups. Characteristic N-H stretching and bending frequencies for the secondary amine, as well as C=N and C=C stretching modes of the pyridine ring, are readily identifiable.[10] DFT calculations are often used to simulate these spectra, showing excellent agreement with experimental data.[10][11]

Methodologies for Characterization

A combination of experimental and computational methods is essential for a thorough characterization of the scaffold.

Experimental Protocol: Synthesis of a 6-(Methylamino)pyridine Derivative

This protocol outlines a typical nucleophilic aromatic substitution to synthesize a 6-(methylamino)pyridine derivative from a precursor like 6-chloropyridine-2-carbonitrile.

Objective: Synthesize 6-(Methylamino)pyridine-2-carbonitrile.

Materials:

  • 6-Chloropyridine-2-carbonitrile

  • Methylamine (solution in ethanol or THF)

  • Reaction vessel suitable for reflux

  • Magnetic stirrer and heat source

  • Solvents for workup and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve 1.0 equivalent of 6-chloropyridine-2-carbonitrile in a suitable solvent (e.g., ethanol).

  • Addition of Amine : Add an excess (e.g., 2-3 equivalents) of methylamine solution to the flask.

  • Reflux : Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).

  • Workup : After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine to remove excess methylamine and salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 6-(methylamino)pyridine-2-carbonitrile.[7]

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Protocol: DFT Analysis Workflow

This workflow describes the steps for analyzing the electronic properties using Density Functional Theory (DFT).

Caption: A typical workflow for DFT-based electronic structure analysis.

Procedure:

  • Structure Preparation : Construct the 3D coordinates of the 6-(methylamino)pyridine molecule using molecular modeling software.

  • Geometry Optimization : Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[11][12]

  • Frequency Calculation : Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation : Using the optimized structure, perform a single-point energy calculation to generate the molecular orbitals (HOMO, LUMO) and the electron density distribution.

  • Analysis : Visualize the HOMO and LUMO surfaces to understand their spatial distribution. Generate a Molecular Electrostatic Potential (MEP) map to identify nucleophilic (negative potential) and electrophilic (positive potential) regions. Analyze atomic charges (e.g., Mulliken or NBO) to quantify the electron distribution.

Conclusion

The 6-(methylamino)pyridine scaffold is a testament to the power of subtle electronic tuning in molecular design. The synergistic effects of an electron-donating amino group on a π-deficient pyridine ring create a privileged core with versatile hydrogen bonding capabilities, tailored basicity, and tunable reactivity. A thorough understanding of its electronic properties, gained through a combination of empirical observation and computational modeling, is indispensable for leveraging this scaffold to its full potential in the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 134956675, N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine. Available: [Link].

  • Kaur, H., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Molecular Graphics and Modelling, 65, 105-114.
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  • Mahil Rani, S., et al. (2019). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 564-569.
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  • LaMarche, M. J., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1896–1912.
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  • Saravanan, S. P., et al. (2017). Vibrational Spectral Characterization of 2-(Methylamino) Pyridine by Hybrid Functional Theory Calculations. International Journal of Science and Research Methodology, 7(3), 74-82.
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  • Swanson, J. M. J., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2588.
  • Yu, Y., et al. (2014). Electronic Structure Determination of Pyridine N-Heterocyclic Carbene Iron Dinitrogen Complexes and Neutral Ligand Derivatives. Organometallics, 33(18), 4740–4748.

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An In-depth Technical Guide to 6-(Methylamino)nicotinaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylamino)nicotinaldehyde is a substituted pyridine derivative of increasing interest in medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications. By examining the broader context of pyridine chemistry and drawing parallels with structurally related compounds, we offer a detailed, scientifically grounded resource for professionals in the field. This document emphasizes the causality behind experimental choices and provides detailed protocols to facilitate further research and development.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug candidates.[1] First isolated in 1846, pyridine and its derivatives have become ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The nitrogen atom in the pyridine ring lowers the electron density of the ring system, making it susceptible to nucleophilic substitution, particularly at the 2- and 6-positions. This reactivity, combined with a variety of methods for functionalizing the pyridine core, has made it a versatile building block for creating diverse molecular libraries.[1][2]

Substituted nicotinaldehydes, which are 3-formylpyridines, are particularly valuable intermediates. The aldehyde group is a versatile functional handle that can be readily transformed into a wide range of other functionalities through reactions such as oxidation, reduction, and condensation.[3][4] this compound, the subject of this guide, combines the reactivity of the nicotinaldehyde core with a methylamino substituent, a common pharmacophore that can modulate a molecule's polarity, basicity, and ability to form hydrogen bonds.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 6-(methylamino)pyridine-3-carbaldehyde[5]
CAS Number 72087-21-9[5][6][7][8][9]
Molecular Formula C₇H₈N₂O[5][6][7][8][9]
Molecular Weight 136.15 g/mol [5][7][9]
Appearance Solid (form may vary)[10]
SMILES CNC1=NC=C(C=C1)C=O[5]
InChI Key JXCZNHSXCGRJGC-UHFFFAOYSA-N[5]

Plausible Discovery and Historical Context

The synthesis of this compound likely emerged from systematic efforts to functionalize the pyridine ring to create analogues of biologically active molecules. The preparation of 6-substituted nicotinic acid derivatives as analogues of ergot alkaloids, for example, highlights the long-standing interest in modifying this position of the pyridine ring for pharmacological purposes.[11][12]

It is highly probable that this compound was first synthesized as an intermediate in a multi-step synthesis targeting a more complex molecule. Its discovery was likely not a singular event but rather a step in the logical progression of synthetic chemistry, enabled by the development of reliable methods for the functionalization of pyridine rings.

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halonicotinaldehyde with methylamine. This approach is favored for its straightforward nature and the ready availability of starting materials.

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_of_this compound start 6-Chloronicotinaldehyde product This compound start->product Nucleophilic Aromatic Substitution (SNAr) Base, Solvent, Heat reagent + CH₃NH₂ (Methylamine) Scaffold_Elaboration start This compound reductive_amination Reductive Amination start->reductive_amination + R₂NH, Reducing Agent oxidation Oxidation start->oxidation [O] wittig Wittig Reaction start->wittig + Ylide amines Substituted Amines reductive_amination->amines carboxylic_acid 6-(Methylamino)nicotinic Acid oxidation->carboxylic_acid alkenes Substituted Alkenes wittig->alkenes

Sources

An In-Depth Technical Guide to the Safe Handling of 6-(Methylamino)nicotinaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling precautions for 6-(Methylamino)nicotinaldehyde (CAS No. 72087-21-9), a heterocyclic aldehyde of increasing interest in pharmaceutical research and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes available safety data with established best practices for handling aromatic and N-methylated compounds to ensure a safe and effective research environment. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Compound Profile and Hazard Identification

This compound is an organic compound with the molecular formula C₇H₈N₂O.[1][2] While comprehensive toxicological data for this specific molecule is not extensively published, a critical assessment of its structure and data from close structural analogs allows for a robust preliminary hazard evaluation. The molecule combines an aldehyde functional group on a pyridine ring with a secondary methylamino substituent. This structure suggests potential for skin sensitization, irritation, and oral toxicity.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. This data is crucial for understanding its behavior under laboratory conditions and for planning experiments accordingly.

PropertyValueSource
CAS Number 72087-21-9[1][2][3]
Molecular Formula C₇H₈N₂O[1][2][3]
Molecular Weight 136.15 g/mol [1][2][3]
Melting Point 124-126 °C[3][4]
Boiling Point (Predicted) 288.6 ± 25.0 °C[3][4]
Density (Predicted) 1.196 ± 0.06 g/cm³[3]
Toxicological Assessment and GHS Hazard Classification (Inferred)

Inferred GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

A supplier's safety data sheet advises treating the compound as having "unknown hazards and toxicity," a principle that should be strictly followed.[6]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure—inhalation, ingestion, and dermal contact. A multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls: The First Line of Defense

The causality for prioritizing engineering controls lies in their ability to contain the hazard at the source, providing collective protection that is not dependent on individual behavior.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[7] This prevents the inhalation of fine dust particles or aerosols. The aldehyde functional group suggests that the compound may have some volatility, especially if heated, making fume hood use critical.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): Essential Individual Protection

PPE provides a crucial barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[8]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[9] However, given the potential for serious eye irritation, chemical splash goggles are strongly recommended. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[8]

  • Skin Protection:

    • Gloves: Nitrile gloves should be worn at all times.[7] It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[10] Never wear contaminated gloves outside of the immediate work area.

    • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is mandatory to protect skin and clothing from contamination.[7][8]

  • Respiratory Protection: If there is a potential for aerosolization outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is required.[9][11]

Safe Handling and Storage Protocols

Adherence to methodical and cautious handling procedures is paramount. The following protocols are designed to be self-validating systems, minimizing risk at each step.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation & Setup cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Procedure & Disposal A Verify Fume Hood Operation B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Work Area (Clean surface, gather equipment) B->C D Retrieve from Storage C->D Begin Handling E Weigh Solid Compound (Use draft shield, handle gently) D->E F Prepare Solution (Slowly add solid to solvent) E->F G Transfer Solution (Use appropriate glassware) F->G H Decontaminate Glassware & Surfaces G->H I Segregate & Label Waste (Solid vs. Liquid Organic) H->I J Return Compound to Storage I->J K Remove PPE & Wash Hands J->K

Caption: Logical workflow for handling this compound.

Step-by-Step Methodologies

Protocol 1: Weighing the Solid Compound

  • Preparation: Ensure the analytical balance is inside a fume hood or in an enclosure with dedicated ventilation.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Transfer: Gently transfer the required amount of this compound from the stock bottle to the weighing vessel using a clean spatula. Avoid creating dust by handling the solid carefully and minimizing drop height.[6]

  • Cleaning: Promptly and securely close the stock bottle. Clean the spatula and any contaminated surfaces before removing them from the fume hood.

Protocol 2: Preparing Solutions

  • Solvent First: Add the desired volume of solvent to the reaction or storage vessel.

  • Slow Addition: Slowly add the pre-weighed solid this compound to the solvent while stirring. This prevents clumping and splashing.

  • Rinsing: If using a weighing vessel, rinse it with a small amount of the solvent and add the rinsing to the bulk solution to ensure a complete transfer.

  • Sealing: Immediately cap the vessel containing the solution.

Storage Requirements

Improper storage can lead to degradation of the compound and create unforeseen hazards.

  • Container: Store in a tightly sealed, clearly labeled container.[9][12]

  • Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended, as aldehydes can be susceptible to oxidation.[9]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[9][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][12]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.[8] All laboratory personnel must be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, and fire extinguishers.

First Aid Measures

The following procedures should be implemented immediately following an exposure.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation or sensitization symptoms (redness, itching) develop, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response
  • Small Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep the solid material into a container, avoiding dust generation.

    • Wipe the spill area with a damp cloth.

    • Place all contaminated materials into a sealed container for hazardous waste disposal.

  • Small Spill (Liquid/Solution):

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9][13]

    • Scoop the absorbent material into a container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent the spill from entering drains.[11]

    • Only personnel trained in hazardous spill cleanup should address the spill, using appropriate respiratory protection.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Labeling: Collect waste in clearly labeled, sealed containers.

  • Segregation: Do not mix with incompatible waste streams. Follow all institutional, local, and national regulations for hazardous waste disposal.[7]

By implementing these comprehensive safety and handling protocols, research and development professionals can effectively manage the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-6-(dimethylamino)nicotinaldehyde. National Center for Biotechnology Information. [Link]

  • Chemdad. 6-(DIMETHYLAMINO)NICOTINALDEHYDE. Chongqing Chemdad Co., Ltd. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Riverside. [Link]

  • MDPI. Aldehydes: What We Should Know About Them. MDPI. [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-(methylamino)nicotinaldehyde from 6-chloronicotinaldehyde. This compound is a pivotal building block in the development of advanced pharmaceutical agents and functional organic materials.[1] This application note details two robust synthetic pathways: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. The content herein is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding, detailed step-by-step protocols, and critical safety information, ensuring reproducible and high-yield synthesis.

Introduction and Scientific Rationale

This compound, also known as 6-(methylamino)pyridine-3-carbaldehyde, is a bifunctional molecule featuring a nucleophilic secondary amine and an electrophilic aldehyde on a pyridine scaffold.[2][3] This unique arrangement makes it an exceptionally versatile intermediate for constructing complex molecular architectures, particularly in medicinal chemistry.[1] The synthesis commences from the readily available 6-chloronicotinaldehyde, a stable and commercially accessible precursor.[1]

The core of this transformation is the formation of a carbon-nitrogen bond at the C6 position of the pyridine ring. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde group at the C3 position, makes the C6 position susceptible to nucleophilic attack. This principle underpins the two primary methodologies discussed:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct, often metal-free, approach where methylamine acts as the nucleophile, attacking the carbon bearing the chloro leaving group. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[4][5] This pathway is favored for its operational simplicity and atom economy.[6]

  • Buchwald-Hartwig Amination: This powerful, palladium-catalyzed cross-coupling reaction offers a highly efficient and general method for C-N bond formation.[7][8] It is particularly valuable for substrates that may be less reactive under SNAr conditions and often proceeds with higher yields and cleaner conversions, albeit at the cost of using a precious metal catalyst.[8][9]

This guide will provide detailed protocols for both methods, allowing researchers to select the most appropriate pathway based on available resources, scale, and substrate reactivity.

Reaction Mechanisms

A fundamental understanding of the reaction mechanism is crucial for optimization and troubleshooting.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process. The electron-withdrawing nature of the ring nitrogen and the aldehyde group makes the pyridine ring electrophilic, facilitating the initial attack.

  • Step 1: Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of methylamine attacks the C6 carbon of 6-chloronicotinaldehyde. This breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate, the Meisenheimer complex.[5]

  • Step 2: Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the final product and a protonated methylamino group. A base is required to neutralize the generated HCl and drive the reaction to completion.

Caption: SNAr mechanism workflow.

Pathway B: Buchwald-Hartwig Amination

This catalytic cycle involves a palladium (Pd) catalyst, typically with a phosphine ligand, and a base.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-chloronicotinaldehyde, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Methylamine coordinates to the Pd(II) center, and the base removes a proton from the amine, forming a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[10]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar(Cl) OxAdd->PdII_Aryl AmineCoord + RNH2, Base - Base-H+ PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)-Ar(NHR) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product_out This compound RedElim->Product_out ArCl_in 6-Chloronicotinaldehyde ArCl_in->OxAdd

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeCAS No.Supplier
6-Chloronicotinaldehyde≥97%23100-12-1Standard chemical suppliers
Methylamine solution40 wt. % in H₂O74-89-5Standard chemical suppliers
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%584-08-7Standard chemical suppliers
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%68-12-2Standard chemical suppliers
Ethyl Acetate (EtOAc)ACS Grade141-78-6Standard chemical suppliers
Brine (Saturated NaCl)--Lab prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade7757-82-6Standard chemical suppliers
Silica Gel230-400 mesh7631-86-9Standard chemical suppliers

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, separatory funnel, rotary evaporator, standard laboratory glassware, thin-layer chromatography (TLC) plates.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for a 10 mmol scale.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde (1.42 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 5 minutes. Carefully add the methylamine solution (40 wt. % in H₂O, 2.33 mL, ~30.0 mmol, 3.0 equiv.) dropwise via syringe.

    • Causality Note:Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of the methylamine nucleophile and driving the equilibrium towards the product.

  • Reaction Execution: Heat the reaction mixture to 80 °C using a heating mantle. Maintain stirring at this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material should show a higher R_f value than the more polar product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 250 mL beaker containing 100 mL of cold deionized water. A precipitate may form.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality Note:The water washes remove the DMF solvent and inorganic salts, while the brine wash removes residual water from the organic phase.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product as a solid.

Expected Outcome & Characterization
ParameterExpected Value
Product This compound
Molecular Formula C₇H₈N₂O[2]
Molecular Weight 136.15 g/mol [2][3]
Appearance Off-white to yellow solid
Expected Yield 75-90%
¹H NMR (400 MHz, CDCl₃) δ ~9.8 (s, 1H, CHO), 8.3 (d, 1H, Ar-H), 7.7 (dd, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 5.2 (br s, 1H, NH), 3.0 (d, 3H, N-CH₃) ppm.
MS (ESI+) m/z 137.1 [M+H]⁺

Safety and Handling

Adherence to strict safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves at all times.[12][13]

  • Reagent-Specific Hazards:

    • 6-Chloronicotinaldehyde: Causes skin and serious eye irritation.[12][14] Avoid inhalation of dust.

    • Methylamine (40% aq. solution): Corrosive, flammable, and toxic upon inhalation.[15] Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.[11]

    • DMF: A potential reproductive toxin. Avoid skin contact and inhalation.

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Inhalation (Methylamine): Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Do not pour waste down the drain.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive methylamine. 2. Insufficient base or wet base. 3. Reaction temperature too low.1. Use a fresh bottle of methylamine solution. 2. Use freshly dried, anhydrous K₂CO₃. 3. Ensure the internal reaction temperature reaches 80 °C.
Formation of Byproducts 1. Reaction temperature too high. 2. Prolonged reaction time.1. Do not exceed the recommended temperature. 2. Monitor the reaction closely by TLC and stop when the starting material is consumed.
Difficult Purification 1. Residual DMF in crude product. 2. Product co-elutes with impurities.1. Ensure thorough aqueous work-up to remove all DMF. 2. Adjust the polarity of the chromatography eluent system for better separation.

References

  • Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis. Benchchem.

  • 6-Chloro-4-(methylamino)nicotinaldehyde. Benchchem.

  • SAFETY DATA SHEET - Methylamine, 40 Percent (w/w) Aqueous Solution. Spectrum Chemical.

  • Standard Operating Procedure for: Methylamine. Washington State University.

  • SAFETY DATA SHEET - 6-Chloronicotinaldehyde. Fisher Scientific.

  • SAFETY DATA SHEET - 6-Chloro-3-pyridinecarboxaldehyde. TCI Chemicals.

  • Safety Data Sheet - 6-Bromo-2-chloronicotinaldehyde. Angene Chemical.

  • Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. BOC Sciences.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • This compound. Santa Cruz Biotechnology.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • This compound. PubChem.

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube.

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Application Note: Synthesis of 6-(methylamino)pyridine-3-carbaldehyde via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde, a valuable building block in pharmaceutical and agrochemical research. The protocol herein details the use of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, for the efficient construction of the C-N bond between 6-chloropyridine-3-carbaldehyde and methylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yielding results.

Introduction: The Strategic Importance of Aminopyridines and the Buchwald-Hartwig Reaction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. Specifically, 6-(methylamino)pyridine-3-carbaldehyde serves as a key intermediate for the synthesis of various kinase inhibitors, receptor antagonists, and other therapeutic agents. The aldehyde functionality provides a versatile handle for further chemical elaboration, making its efficient synthesis a critical step in many drug discovery programs.

Traditional methods for the synthesis of aryl amines often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a mild and highly versatile alternative.[2] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad applicability and reliability.[1][2] This application note outlines a robust protocol for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde, leveraging the power and efficiency of the Buchwald-Hartwig amination.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (6-chloropyridine-3-carbaldehyde) to form a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The amine (methylamine) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product, 6-(methylamino)pyridine-3-carbaldehyde, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]

Buchwald_Hartwig_Amination ArylHalide ArylHalide OxAdd OxAdd ArylHalide->OxAdd Amine Amine AmineCoord AmineCoord Amine->AmineCoord Amido Amido Product Product Amido->Product caption Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 6-(methylamino)pyridine-3-carbaldehyde

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
6-Chloropyridine-3-carbaldehyde23100-12-1141.56Major Supplier>97%
Methylamine solution (40% in H₂O)74-89-531.06Major Supplier40%
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Major Supplier>98%
Xantphos161265-03-8578.68Major Supplier>98%
Cesium carbonate (Cs₂CO₃)534-17-8325.82Major Supplier>99%
Toluene, anhydrous108-88-392.14Major Supplier>99.8%
Ethyl acetate141-78-688.11Major SupplierHPLC
Hexanes110-54-386.18Major SupplierHPLC
Saturated aqueous sodium chloride7647-14-558.44Laboratory prepared-
Anhydrous magnesium sulfate7487-88-9120.37Major Supplier>99.5%
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (argon or nitrogen) with a bubbler

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • 6-Chloropyridine-3-carbaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methylamine Solution: Highly flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage. Toxic if inhaled. Work in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Palladium(II) Acetate: May cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.

  • Toluene: Flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled. Handle in a fume hood.

  • General: All manipulations should be performed under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloropyridine-3-carbaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to create a 0.1-0.2 M solution with respect to the 6-chloropyridine-3-carbaldehyde.

  • Amine Addition: Add methylamine solution (40% in H₂O, 1.5 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-(methylamino)pyridine-3-carbaldehyde as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the aldehyde proton, aromatic protons, and the methyl group.

  • ¹³C NMR: Expected signals for the carbonyl carbon, aromatic carbons, and the methyl carbon.

  • Mass Spectrometry: Calculation of the exact mass of the product to confirm its molecular formula (C₇H₈N₂O).[3]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, poor quality solvent, or low reaction temperature.Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of palladium catalyst and ligand. Increase the reaction temperature or try a stronger base like sodium tert-butoxide.
Formation of Side Products Hydrodehalogenation of the starting material, or side reactions of the aldehyde.Use a less sterically hindered ligand or a milder base. Consider protecting the aldehyde group as an acetal if it proves to be unstable under the reaction conditions.
Difficult Purification Co-elution of product with starting material or byproducts.Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method like preparative HPLC.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde. The protocol detailed in this application note offers a solid starting point for researchers, and with careful execution and potential optimization, can lead to high yields of this valuable synthetic intermediate. The mechanistic understanding and troubleshooting guide provided will aid in the successful implementation of this powerful synthetic transformation.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChem. 6-(Methylamino)nicotinaldehyde. [Link]

  • ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... [Link]

  • Google Patents. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Googleapis.com. ( 12 ) United States Patent. [Link]

  • PubChem. 3-Pyridinecarboxaldehyde. [Link]

  • Caltech Authors. Palladium-Catalyzed Aerobic Intramolecular Aminoacetoxylation of Alkenes Enabled by Catalytic Nitrate. [Link]

  • NIST WebBook. 3-Pyridinecarboxaldehyde. [Link]

  • Google Patents. CN101906068B - Preparation method of 2-pyridine carboxaldehyde.
  • epdf.pub. Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. [Link]

  • Google Patents. US1875746A - Production of methylamine.
  • ResearchGate. Palladium-Catalyzed Synthesis ofN-Aryl Pyrrolidines fromγ-(N-Arylamino) Alkenes: Evidence for Chemoselective Alkene Insertion into Pd N Bonds. [Link]

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Application Notes & Protocols: Synthesis of 6-(Methylamino)nicotinaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Methylamino)nicotinaldehyde is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and a reactive aldehyde on a pyridine scaffold, makes it a versatile intermediate for constructing a variety of heterocyclic systems. This guide provides an in-depth technical overview and a field-proven protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

The protocol herein outlines the direct amination of 6-chloronicotinaldehyde with methylamine. This approach is often favored for its efficiency, atom economy, and operational simplicity compared to multi-step or metal-catalyzed alternatives.

Part 1: Scientific Rationale and Mechanistic Insight

The Chemistry of Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the pyridine ring is an exception. The presence of the electronegative nitrogen atom within the aromatic system renders the ring electron-deficient, a phenomenon that is pivotal for its reactivity. This electron deficiency is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, making these sites susceptible to attack by nucleophiles.

The synthesis of this compound from 6-chloronicotinaldehyde is a classic example of an SNAr reaction. The reaction proceeds via a well-established two-step addition-elimination mechanism :

  • Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile, methylamine, on the electron-deficient carbon atom at the C6 position, which bears the chloride leaving group. This step disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this complex is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

  • Elimination & Aromaticity Restoration: In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a chloride ion. This elimination step results in the formation of the final substituted product.

Causality Behind Experimental Choices
  • Substrate Selection (6-Chloronicotinaldehyde): The starting material is chosen for several key features. The pyridine ring is inherently activated towards nucleophilic attack. The aldehyde group at the C3 position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles. The chlorine atom at the C6 position is a good leaving group and is located at an activated ortho position relative to the ring nitrogen, facilitating the SNAr reaction.

  • Nucleophile (Methylamine): Methylamine is a potent, unhindered primary amine that serves as an excellent nucleophile for this transformation. It is readily available, often as a solution in water, ethanol, or THF, making it convenient for laboratory use.[1][2]

  • Solvent: A polar aprotic solvent like ethanol or tetrahydrofuran (THF) is often ideal. These solvents can effectively solvate the intermediate Meisenheimer complex without interfering with the nucleophilicity of the amine.

Part 2: Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Key Properties
6-Chloronicotinaldehyde23100-12-1141.56White to light yellow solid; M.P.: 77-81 °C.[3][4]
Methylamine solution74-89-531.06Colorless liquid/gas with a strong fishy odor; Flammable.[2][5]
Ethanol (EtOH), Anhydrous64-17-546.07Clear, colorless liquid; solvent.
Ethyl Acetate (EtOAc)141-78-688.11Clear, colorless liquid; extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution; used for work-up.
Brine (Saturated NaCl solution)7647-14-558.44Aqueous solution; used for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37White solid; drying agent.
Silica Gel (for chromatography)7631-86-960.08Solid adsorbent for purification.
Overall Reaction Scheme

SNAr_Reaction reactant1 6-Chloronicotinaldehyde reagents Ethanol Heat reactant1->reagents reactant2 Methylamine (CH3NH2) reactant2->reagents product This compound reagents->product SNAr

Caption: SNAr synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq, e.g., 1.42 g, 10.0 mmol).

    • Add anhydrous ethanol (40 mL) to dissolve the starting material.

  • Addition of Nucleophile:

    • While stirring the solution at room temperature, add a 40% aqueous solution of methylamine (3.0 eq, e.g., 2.33 g, 30.0 mmol) dropwise over 5 minutes.

    • Scientist's Note: A molar excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (30 mL) and extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow-orange solid.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons (6.5-8.5 ppm), and the N-methyl group (~3.0-3.3 ppm).

  • ¹³C NMR: Look for signals corresponding to the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the N-methyl carbon.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₇H₈N₂O, MW: 136.15 g/mol ).[6]

Part 3: Workflow Visualization & Data

Experimental Workflow Diagram

Workflow A 1. Reaction Setup - Dissolve 6-Chloronicotinaldehyde in Ethanol B 2. Nucleophile Addition - Add Methylamine Solution Dropwise A->B C 3. Reaction - Heat to Reflux (4-6h) - Monitor by TLC B->C D 4. Work-up - Remove Solvent - Aqueous Extraction (EtOAc) C->D E 5. Purification - Flash Column Chromatography D->E F 6. Characterization - NMR, MS Analysis E->F

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Insufficient reaction time or temperature.- Inactive methylamine solution.- Poor quality starting material.- Extend reaction time or increase temperature slightly.- Use a fresh bottle of methylamine solution.- Verify the purity of 6-chloronicotinaldehyde by melting point or NMR.
Incomplete Reaction - Insufficient amount of nucleophile.- Increase the molar equivalents of methylamine.
Product Contamination - Inefficient extraction or purification.- Perform additional washes during work-up.- Optimize the gradient for column chromatography.

Conclusion

The nucleophilic aromatic substitution reaction presented provides a robust and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can reliably produce this valuable intermediate for further application in drug discovery and chemical synthesis programs.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1992). Analytical Biochemistry. Retrieved from [Link]

  • CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 6-Chloronicotinaldehyde | CAS#:23100-12-1. (2025). Chemsrc. Retrieved from [Link]

  • CAS 23100-12-1 | 6-chloronicotinaldehyde. (n.d.). Alchem Pharmtech. Retrieved from [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (2017). Google Patents.
  • Methylamine Synthesis. (n.d.). Safrole. Retrieved from [Link]

  • What Are The Key Properties Of Methylamine? (2025). YouTube. Retrieved from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). PubMed Central (PMC). Retrieved from [Link]

  • Methylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Methylamine: Properties, Reactions, Production And Uses. (2024). Chemcess. Retrieved from [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. (2018). MDPI. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-(Methylamino)nicotinaldehyde in Medicinal Chemistry

This compound, a substituted pyridine derivative, is a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its structural motif, featuring a pyridine ring with both an aldehyde and a methylamino group, serves as a versatile scaffold for the construction of various heterocyclic systems. Notably, this compound and its analogues are key intermediates in the synthesis of a range of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[1][2] The strategic placement of the functional groups allows for sequential modifications, enabling the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates. The palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as a powerful and indispensable tool for the efficient construction of the crucial C-N bond in the synthesis of this and related compounds.[3][4]

The Cornerstone of Synthesis: The Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between an aryl halide and an amine is a fundamental transformation in organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field by offering a mild and highly versatile method for forging these bonds.[3] The reaction is particularly significant for its broad substrate scope and tolerance of various functional groups, making it a preferred method in the pharmaceutical industry.

The catalytic cycle, as illustrated below, is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R-NH2 Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex - HX (Base) Palladium Amido Complex->Pd(0)L2 Reductive Elimination (Product: Ar-NHR) caption Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the palladium-catalyzed synthesis of this compound from 6-chloronicotinaldehyde and methylamine. The selection of the catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with electron-deficient pyridine substrates.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier/Grade
6-ChloronicotinaldehydeC₆H₄ClNO141.5623100-12-1≥98%
Methylamine (40% in H₂O or 2.0 M in THF)CH₅N31.0674-89-5Reagent Grade
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7251364-51-3Catalyst Grade
XantphosC₃₉H₃₂OP₂578.62161265-03-8Ligand Grade
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10865-48-5≥98%
TolueneC₇H₈92.14108-88-3Anhydrous, ≥99.8%
Ethyl acetateC₄H₈O₂88.11141-78-6ACS Grade
HexanesC₆H₁₄86.18110-54-3ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Reagent Grade
Argon or Nitrogen GasAr or N₂--High Purity
Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Assemble oven-dried glassware under inert atmosphere. reagents 2. Charge flask with 6-chloronicotinaldehyde, Pd2(dba)3, Xantphos, and NaOtBu. setup->reagents solvent 3. Add anhydrous toluene. reagents->solvent amine 4. Add methylamine solution dropwise. solvent->amine heat 5. Heat the reaction mixture to 100 °C. amine->heat monitor 6. Monitor progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature and quench with water. monitor->cool extract 8. Extract with ethyl acetate. cool->extract dry 9. Dry organic layer with Na2SO4 and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify caption Figure 2: Experimental workflow for the synthesis.

Caption: A step-by-step workflow for the palladium-catalyzed synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 6-chloronicotinaldehyde (1.0 mmol, 141.6 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask. Stir the mixture for 5 minutes at room temperature. Then, add methylamine (2.0 M solution in THF, 1.2 mmol, 0.6 mL) dropwise via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data for this compound

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol [5]
CAS Number 72087-21-9[6]
Appearance Expected to be a solid
IUPAC Name 6-(methylamino)pyridine-3-carbaldehyde[5]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound.

Troubleshooting and Optimization

The Buchwald-Hartwig amination of electron-deficient substrates like 6-chloronicotinaldehyde can sometimes be challenging. Here are some key considerations for troubleshooting and optimization:

  • Low Conversion: If the reaction shows low conversion, consider increasing the catalyst and ligand loading (up to 5 mol% of palladium). Ensure that the reaction is performed under strictly anhydrous and inert conditions, as oxygen and water can deactivate the catalyst.

  • Side Reactions: Hydrodehalogenation (replacement of the chlorine atom with a hydrogen) can be a competing side reaction. Using a bulky ligand like Xantphos or other biarylphosphine ligands can help to suppress this pathway by promoting the desired reductive elimination.

  • Base Selection: Sodium tert-butoxide is a strong base that is generally effective. If the substrate is base-sensitive, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened, although this may require higher reaction temperatures or more active catalyst systems.

  • Solvent Choice: Toluene is a common solvent for this reaction. Other anhydrous, non-protic solvents such as dioxane or THF can also be explored.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of this compound, a key intermediate in medicinal chemistry. The protocol outlined in these application notes, coupled with an understanding of the reaction mechanism and potential optimization strategies, will enable researchers to reliably access this valuable building block for the development of novel therapeutic agents.

References

  • Google Patents. (2009). Microreactor technology to buchwald-hartwig amination.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Buchwald-hartwig arylation method for the preparation of tertiary amines.
  • PubMed. (2023). A Palladium-Catalyzed Carbonylative Acetylation of N-Phenylpyridin-2-amine Using DMF and CO as the Acetyl Source. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (2024). United States Patent.
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  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (1998). Process for the preparation of 2-halogenopyridinealdehydes and novel 2....
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  • Google Patents. (n.d.). Inhibitors of RIP1 kinase and methods of use thereof.
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  • Google Patents. (1966). Process for the production of pyridine aldehydes.
  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nicotinaldehydes.
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Application Note: A Scalable and Efficient Protocol for the Synthesis of 6-(Methylamino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Methylamino)pyridine-3-carbaldehyde is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its substituted pyridine scaffold is a common motif in medicinal chemistry, contributing to the development of novel therapeutic agents.[1][2] The presence of both a nucleophilic secondary amine and an electrophilic aldehyde group on the pyridine ring makes it a versatile intermediate for further chemical transformations. This application note provides a detailed, field-proven protocol for the large-scale synthesis of 6-(methylamino)pyridine-3-carbaldehyde, designed for researchers and professionals in drug development and chemical synthesis. The described method focuses on scientific integrity, safety, and scalability.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 6-(methylamino)pyridine-3-carbaldehyde is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic rings, such as pyridine, especially when a good leaving group is present at an activated position (ortho or para to the ring nitrogen).[3] In this protocol, the starting material, 6-chloronicotinaldehyde, possesses a chlorine atom at the 2-position of the pyridine ring, which is highly activated towards nucleophilic attack. Methylamine acts as the nucleophile, displacing the chloride ion to form the desired product. The reaction mechanism is illustrated below.

SNAr_Mechanism reactant 6-Chloronicotinaldehyde + CH3NH2 intermediate Meisenheimer Complex reactant->intermediate Nucleophilic Attack product 6-(Methylamino)pyridine-3-carbaldehyde + HCl intermediate->product Chloride Elimination

Caption: SNAr mechanism for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde.

Detailed Synthesis Protocol

This protocol is designed for a large-scale synthesis and emphasizes safe handling and operational efficiency.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
6-Chloronicotinaldehyde≥98%Sigma-Aldrich, Combi-Blocks
Methylamine solution40% in waterAcros Organics, Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium sulfate (anhydrous)ACS GradeVWR
Glass-lined reactor100 L, with overhead stirrer, temperature control, and reflux condenserPfaudler, De Dietrich
Rotary evaporatorBuchi or equivalentBuchi, Heidolph
Filtration unitNutsche filter or similarSterlitech, ErtelAlsop
Personal Protective Equipment (PPE)Safety goggles, face shield, chemical-resistant gloves (butyl rubber), lab coat, respiratory protectionStandard laboratory suppliers
Experimental Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification charge_reagents 1. Charge Reactor with 6-Chloronicotinaldehyde and DCM add_methylamine 2. Add Methylamine Solution charge_reagents->add_methylamine heat_reaction 3. Heat to Reflux add_methylamine->heat_reaction monitor_reaction 4. Monitor by TLC/LC-MS heat_reaction->monitor_reaction cool_reaction 5. Cool to Room Temperature monitor_reaction->cool_reaction aqueous_workup 6. Aqueous Wash cool_reaction->aqueous_workup extract_product 7. Extract with DCM aqueous_workup->extract_product dry_organic 8. Dry with Na2SO4 extract_product->dry_organic concentrate 9. Concentrate in vacuo dry_organic->concentrate crystallization 10. Crystallization concentrate->crystallization filtration 11. Filter and Wash crystallization->filtration drying 12. Dry under Vacuum filtration->drying

Caption: Experimental workflow for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde.

Step-by-Step Instructions:

  • Reaction Setup: In a 100 L glass-lined reactor, charge 6-chloronicotinaldehyde (5.0 kg, 35.3 mol) and dichloromethane (50 L). Stir the mixture until the starting material is fully dissolved.

  • Addition of Methylamine: To the stirred solution, add a 40% aqueous solution of methylamine (10.9 kg, 140.4 mol, 4.0 equivalents) dropwise over a period of 1-2 hours. The addition is exothermic, and the temperature of the reaction mixture should be maintained below 30 °C using a cooling bath.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 12-16 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add water (25 L) and stir for 15 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 10 L). Combine all organic layers.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (2 kg), stir for 30 minutes, and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: The crude product can be purified by crystallization. Dissolve the crude solid in a minimal amount of hot isopropanol or a mixture of ethyl acetate and heptane. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Expected Yield: 4.1 - 4.5 kg (85-95% yield) of 6-(methylamino)pyridine-3-carbaldehyde as a crystalline solid.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (butyl rubber is recommended for methylamine), and a lab coat.[4][5]

Handling of Methylamine: Methylamine is a flammable and corrosive gas/liquid with a strong odor.[4][6] It should be handled in a well-ventilated fume hood. Ensure that an emergency eyewash and safety shower are readily accessible.[5]

Reaction Hazards: The initial addition of methylamine is exothermic and should be controlled carefully to avoid a runaway reaction. The reaction should be performed in equipment rated for the pressure that could be generated.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Analytical Characterization

The identity and purity of the synthesized 6-(methylamino)pyridine-3-carbaldehyde should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance Off-white to yellow crystalline solid
Melting Point 124 - 126 °C
¹H NMR Expected signals for aromatic protons, aldehyde proton, N-H proton, and N-methyl protons.
¹³C NMR Expected signals for aromatic carbons, aldehyde carbonyl carbon, and N-methyl carbon.
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight of the product (136.15 g/mol ).[7]
Purity (HPLC) ≥98%

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity. The use of readily available starting materials and standard chemical transformations makes this protocol suitable for large-scale industrial production.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5. Accessed January 11, 2026.
  • ResearchGate.
  • University of California, Irvine. Methylamine Safe Handling Guide. Accessed January 11, 2026.
  • SIAD S.p.A.
  • Google Patents. Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Accessed January 11, 2026.
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  • iManager Publications. Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. Accessed January 11, 2026.
  • BenchChem. An In-Depth Technical Guide to the Safe Handling and Use of Methyl-d3-amine in a Laboratory Setting. Accessed January 11, 2026.
  • New Jersey Department of Health. Methylamine Hazardous Substance Fact Sheet. Accessed January 11, 2026.
  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Accessed January 11, 2026.
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  • Google Patents. An improved process for producing aminopyridines. Accessed January 11, 2026.
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  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Accessed January 11, 2026.
  • BLD Pharm. This compound. Accessed January 11, 2026.
  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Accessed January 11, 2026.
  • Sigma-Aldrich. 6-(dimethylamino)nicotinaldehyde. Accessed January 11, 2026.
  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source. Accessed January 11, 2026.
  • ChemScene. 6-(Diethylamino)pyridine-3-carboxylic acid. Accessed January 11, 2026.
  • Oregon State University. 13C NMR Chemical Shift. Accessed January 11, 2026.
  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Accessed January 11, 2026.
  • Santa Cruz Biotechnology. This compound. Accessed January 11, 2026.
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  • ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. Accessed January 11, 2026.
  • ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde. Accessed January 11, 2026.
  • Journal of the Chemical Society C. Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide. Accessed January 11, 2026.
  • Wikipedia. Pyridine-3-carbaldehyde. Accessed January 11, 2026.
  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Accessed January 11, 2026.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. Accessed January 11, 2026.
  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine. Accessed January 11, 2026.
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  • ChemicalBook. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum. Accessed January 11, 2026.
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  • NIST. 3-Pyridinecarboxaldehyde. Accessed January 11, 2026.
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Sources

Application Notes and Protocols: The Strategic Use of 6-(Methylamino)nicotinaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Multicomponent Reactions and the Untapped Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and drug development, efficiency and diversity are paramount. Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful strategy to meet these demands.[1][2] MCRs are prized for their high atom economy, operational simplicity, and their ability to rapidly generate libraries of structurally diverse molecules from simple precursors.[3] This application note delves into the utility of a particularly interesting, yet underexplored, building block: 6-(Methylamino)nicotinaldehyde .

The this compound scaffold is of significant interest due to its unique electronic properties. The presence of an electron-donating methylamino group at the 6-position of the pyridine ring activates the nucleus towards certain transformations while influencing the reactivity of the aldehyde at the 3-position. This electronic feature can be strategically exploited in several named MCRs to synthesize novel heterocyclic entities with potential biological activity. Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known for a wide array of biological activities.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, mechanistic insights, and detailed, field-tested protocols for the application of this compound in key multicomponent reactions.

Synthesis of the Core Building Block: this compound

A reliable supply of the starting aldehyde is crucial. While not as commonly available as simpler aldehydes, this compound can be efficiently synthesized in the laboratory. A practical and scalable approach involves the nucleophilic aromatic substitution (SNAr) of a readily available 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde.

The rationale for this approach lies in the electron-deficient nature of the pyridine ring, which is further accentuated by the electron-withdrawing aldehyde group. This makes the carbon at the 6-position susceptible to nucleophilic attack. The reaction with methylamine displaces the halide to furnish the desired product.

G cluster_0 Synthesis of this compound Start 6-Chloronicotinaldehyde Reagent Methylamine (in excess) Base (e.g., K2CO3) Solvent (e.g., DMSO) Start->Reagent Reacts with Reaction Nucleophilic Aromatic Substitution (SNAr) Reagent->Reaction Product This compound Reaction->Product Forms Workup Aqueous Workup & Purification Product->Workup Requires

Caption: Synthetic workflow for this compound.

Exemplary Protocol for the Synthesis of this compound

Materials:

Reagent/SolventM.W.QuantityMoles (equiv)
6-Chloronicotinaldehyde141.551.42 g10.0 mmol (1.0)
Methylamine (40% in H₂O)31.063.88 mL50.0 mmol (5.0)
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmol (2.0)
Dimethyl Sulfoxide (DMSO)78.1320 mL-

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.42 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and dimethyl sulfoxide (20 mL).

  • Stir the mixture at room temperature to ensure good suspension.

  • Add the 40% aqueous solution of methylamine (3.88 mL, 50.0 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[1][2][5] This reaction is exceptionally valuable for generating libraries of compounds with high molecular diversity and complexity in a single step.

Mechanistic Insight

The accepted mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde and the amine.[1] The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, generating a nitrilium ion intermediate. Finally, the carboxylate anion attacks the nitrilium ion, and a subsequent Mumm rearrangement leads to the stable α-acylamino amide product.

G cluster_0 Ugi Reaction Mechanism Aldehyde This compound Imine Imine Formation Aldehyde->Imine Amine R¹-NH₂ Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (from R³-COOH) Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + R²-NC Isocyanide R²-NC Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct + R³-COO⁻ Carboxylic_Acid R³-COOH Carboxylic_Acid->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Mumm->Product

Caption: General mechanism of the Ugi four-component reaction.

Protocol for Ugi Reaction with this compound

The electron-donating methylamino group on the pyridine ring can slightly reduce the electrophilicity of the aldehyde. Therefore, the reaction may benefit from slightly elevated temperatures or longer reaction times compared to reactions with electron-deficient aldehydes. Methanol is a common solvent as it effectively solvates the intermediates.

Materials:

ComponentM.W.QuantityMoles (equiv)
This compound136.15136 mg1.0 mmol (1.0)
Benzylamine107.15109 µL1.0 mmol (1.0)
Acetic Acid60.0557 µL1.0 mmol (1.0)
tert-Butyl Isocyanide83.13113 µL1.0 mmol (1.0)
Methanol (MeOH)32.042 mL-

Procedure:

  • In a vial, dissolve this compound (136 mg, 1.0 mmol) in methanol (2 mL).

  • To this solution, add benzylamine (109 µL, 1.0 mmol) and acetic acid (57 µL, 1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Add tert-butyl isocyanide (113 µL, 1.0 mmol) to the reaction mixture.

  • Seal the vial and stir the reaction at 40-50 °C for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired Ugi product.

Application in Passerini Three-Component Reaction

The Passerini reaction is another classic isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[6][7] It is a highly atom-economical reaction that provides a rapid entry to functionalized ester and amide-containing molecules.

Mechanistic Considerations

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents.[6] The aldehyde, carboxylic acid, and isocyanide are thought to form a hydrogen-bonded cyclic transition state. Nucleophilic attack of the isocyanide on the carbonyl carbon, followed by proton transfer and acyl transfer, leads to the final product. In polar solvents, an ionic mechanism may be at play.

G cluster_0 Passerini Reaction Mechanism Aldehyde This compound Transition_State Cyclic Transition State Aldehyde->Transition_State Carboxylic_Acid R¹-COOH Carboxylic_Acid->Transition_State Isocyanide R²-NC Isocyanide->Transition_State Intermediate α-Adduct Transition_State->Intermediate Product α-Acyloxy Carboxamide Intermediate->Product Acyl Transfer

Caption: Concerted mechanism of the Passerini reaction.

Protocol for Passerini Reaction with this compound

Given the concerted nature of the reaction in aprotic solvents, higher concentrations of reactants are generally preferred to favor the formation of the termolecular transition state. Dichloromethane (DCM) is a suitable solvent for this purpose.

Materials:

ComponentM.W.QuantityMoles (equiv)
This compound136.15136 mg1.0 mmol (1.0)
Benzoic Acid122.12122 mg1.0 mmol (1.0)
Cyclohexyl Isocyanide109.17123 µL1.0 mmol (1.0)
Dichloromethane (DCM)84.932 mL-

Procedure:

  • To a dry vial, add this compound (136 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol).

  • Dissolve the solids in dichloromethane (2 mL).

  • Add cyclohexyl isocyanide (123 µL, 1.0 mmol) to the solution.

  • Seal the vial and stir the mixture at room temperature for 48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure α-acyloxy carboxamide.

Application in Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs).[8][9] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including as calcium channel blockers.[8]

Mechanistic Pathway

The generally accepted mechanism for the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[9] This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. Subsequent cyclization via intramolecular attack of the amine on the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.

G cluster_0 Biginelli Reaction Mechanism Aldehyde This compound Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Adduct Open-chain Adduct Acyliminium->Adduct + Enol Ketoester Ethyl Acetoacetate (Enol form) Ketoester->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone Dehydration->Product

Caption: Key steps in the Biginelli reaction mechanism.

Protocol for Biginelli Reaction with this compound

An acid catalyst is essential for this reaction. Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) or Brønsted acids like p-toluenesulfonic acid (p-TSA) can be employed. Solvent-free conditions or the use of a minimal amount of a polar solvent like ethanol are common. The electron-rich nature of the aldehyde might necessitate a slightly more forcing condition or a more active catalyst.

Materials:

ComponentM.W.QuantityMoles (equiv)
This compound136.15136 mg1.0 mmol (1.0)
Ethyl Acetoacetate130.14127 µL1.0 mmol (1.0)
Urea60.0690 mg1.5 mmol (1.5)
Ytterbium(III) triflate (Yb(OTf)₃)612.2361 mg0.1 mmol (0.1)
Ethanol (EtOH)46.072 mL-

Procedure:

  • In a round-bottom flask, combine this compound (136 mg, 1.0 mmol), ethyl acetoacetate (127 µL, 1.0 mmol), urea (90 mg, 1.5 mmol), and Yb(OTf)₃ (61 mg, 0.1 mmol).

  • Add ethanol (2 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 80 °C) with stirring for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of diverse heterocyclic scaffolds through multicomponent reactions. Its unique electronic properties can be harnessed to modulate reactivity and guide the synthesis towards novel chemical entities. The protocols outlined in this application note for the Ugi, Passerini, and Biginelli reactions provide a solid foundation for researchers to explore the potential of this aldehyde in their drug discovery and development programs. By leveraging the efficiency and convergence of MCRs with rationally designed building blocks, the path to innovative therapeutics can be significantly accelerated.

References

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone e con aldeide benzoica. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386.
  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Name reactions in heterocyclic chemistry. Chemical Reviews, 104(1), 175-224.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic Reactions, 65, 1-140.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry. [Link]

  • Domling, A. (2002). The Ugi and Passerini reaction in drug discovery. Current Opinion in Chemical Biology, 6(3), 306-313.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Simon, C., Constantieux, T., & Rodriguez, J. (2004). Utilisation of multicomponent reactions in organic synthesis. European Journal of Organic Chemistry, 2004(24), 4957-4980.
  • Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
  • Sunder, S., & Singh, N. (2021). A review on Hantzsch pyridine synthesis: an overview of catalysts and reaction conditions.
  • Scott, K. A., & Williams, J. M. (2002). The chemistry of the Biginelli reaction. Chemical Society Reviews, 31(5), 295-305.
  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131.
  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current medicinal chemistry, 10(1), 51-80.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.

Sources

Application Notes & Protocols: Strategic Synthesis of PIM-1 Kinase Inhibitors Utilizing 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Targeting PIM-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as significant targets in oncology.[1][2][3] Encoded by a proto-oncogene, PIM-1 is frequently overexpressed in a wide array of hematological malignancies and solid tumors, including prostate cancer and leukemia.[4][5][6][7][8] Its activity is constitutively independent of phosphorylation, and it plays a critical role in regulating cell cycle progression, cell survival, and apoptosis.[5][8][9][10][11] By phosphorylating and inactivating pro-apoptotic proteins such as BAD, PIM-1 provides a distinct survival advantage to cancer cells, contributing to tumorigenesis and resistance to chemotherapy.[11][12][13]

The unique architecture of the PIM-1 ATP-binding pocket, notably the presence of a proline residue (Pro123) in the hinge region, creates a distinct recognition motif that can be exploited for the design of highly selective inhibitors.[1][8] This structural feature makes PIM-1 an attractive, "druggable" target for therapeutic intervention.[14][15] The development of small-molecule inhibitors that can effectively block the kinase activity of PIM-1 is a highly active area of cancer research.[3][5][10]

This guide details the strategic use of 6-(Methylamino)nicotinaldehyde , a versatile chemical building block, in the synthesis of potent and selective PIM-1 kinase inhibitors. We will explore the underlying synthetic logic, provide detailed experimental protocols, and outline methods for biological evaluation.

Section 1: The Strategic Importance of the this compound Scaffold

This compound (CAS 72087-21-9) is a substituted pyridine-3-carbaldehyde.[16][17] Its value in the synthesis of PIM-1 inhibitors stems from the combination of its structural features, which serve distinct roles in molecular recognition and synthetic elaboration.

  • Pyridine Core: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. This feature allows it to act as a "hinge-binder," forming a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the PIM-1 kinase active site. This interaction is a cornerstone for anchoring ATP-competitive inhibitors.

  • Aldehyde Functionality (-CHO): The aldehyde group at the 3-position is a versatile chemical handle. It serves as an electrophilic site for a wide range of C-N and C-C bond-forming reactions, most notably reductive amination.[18][19] This allows for the systematic introduction of diverse chemical moieties to explore the solvent-exposed regions of the ATP-binding pocket, enabling the optimization of inhibitor potency and selectivity.

  • Methylamino Group (-NHCH₃): The 6-(methylamino) substituent provides an additional vector for chemical modification and can contribute to the overall physicochemical properties of the final inhibitor, such as solubility and cell permeability.

The strategic combination of these features makes this compound an ideal starting point for building libraries of PIM-1 inhibitors through combinatorial and parallel synthesis approaches.

Caption: Core structural components of this compound.

Section 2: Synthesis Protocol via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[20] It proceeds in two stages: the initial formation of a Schiff base (iminium ion) from the reaction of an aldehyde and a primary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[19] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Protocol 1: Synthesis of a Representative PIM-1 Inhibitor Precursor

This protocol describes the synthesis of N-benzyl-5-(methylaminomethyl)pyridin-2-amine, a representative scaffold, via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and dissolve in DCE (or THF) to a concentration of approximately 0.1 M.

  • Imine Formation: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes. The acid catalyzes the formation of the iminium ion intermediate.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes, to yield the pure product.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for this transformation.[20] It is a milder and more selective reducing agent than sodium borohydride (NaBH₄). It will readily reduce the protonated iminium ion intermediate but is slow to reduce the starting aldehyde, minimizing the formation of the corresponding alcohol as a side product.

  • Solvent: DCE and THF are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.

  • Acid Catalyst: The addition of a catalytic amount of acetic acid is crucial. It protonates the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water to form the iminium ion, which is the species that is subsequently reduced.

Caption: General workflow for an in vitro PIM-1 kinase inhibition assay.

Section 4: Data Presentation

The results from a series of synthesized analogs should be tabulated to clearly illustrate structure-activity relationships (SAR).

Table 1: Representative Data for a Series of PIM-1 Inhibitors

Compound IDR-Group (from R-NH₂)Yield (%)Purity (LC-MS, %)PIM-1 IC₅₀ (nM)
INH-001 Benzyl78>98250
INH-002 4-Fluorobenzyl81>99120
INH-003 4-Chlorobenzyl75>9895
INH-004 4-Methoxybenzyl85>99310
INH-005 Naphthylmethyl68>9755

This is example data for illustrative purposes only.

Conclusion and Future Perspectives

This compound stands out as a high-value starting material for the discovery of novel PIM-1 kinase inhibitors. The straightforward and robust nature of the reductive amination protocol allows for the rapid generation of diverse chemical libraries. By systematically varying the amine component, researchers can probe the chemical space of the PIM-1 active site to optimize inhibitor potency, selectivity, and pharmacokinetic properties. The protocols and workflows described herein provide a solid foundation for research scientists and drug development professionals to leverage this key building block in the ongoing quest for new and effective cancer therapeutics.

References

  • MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.
  • ACS Publications. (n.d.). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thieme. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors.
  • Wikipedia. (n.d.). PIM1. Retrieved from [Link]

  • MDPI. (n.d.). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2024). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. Retrieved from [Link]

  • ResearchGate. (2023).
  • PubMed. (n.d.). Structure and substrate specificity of the Pim-1 kinase. Retrieved from [Link]

  • Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • PubMed. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Retrieved from [Link]

  • NIH. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases.
  • Bentham Science. (2022).
  • NIH. (n.d.).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • PubMed. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Pim-1. Retrieved from [Link]

  • ACS Publications. (n.d.). A Systematic Analysis of the Binding Affinity between the Pim-1 Kinase and Its Inhibitors Based on the MM/3D-RISM/KH Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and Identification of PIM-1 Kinase Inhibitors Through a Hybrid Screening Approach. Retrieved from [Link]

  • PubMed. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • UniProt. (2018). PIM1 - Serine/threonine-protein kinase pim-1. Retrieved from [Link]

  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
  • NIH. (n.d.).
  • RSC Publishing. (2015). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor.
  • RSC Publishing. (2024). Fine-tuning ultramicroporosity in PIM-1 membranes by aldehyde functionalization for efficient hydrogen separation.
  • ResearchGate. (n.d.). The role of the medicinal chemist in drug discovery - Then and now.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study.
  • Scribd. (n.d.). Original Article A One-Pot Reductive Amination of Aldehydes With Al-Nicl .6H O-Thf.
  • NIH. (n.d.).
  • ScienceDirect. (n.d.). A mini review on pyridoacridines: Prospective lead compounds in medicinal chemistry.
  • PubMed. (n.d.). A Systematic Analysis of the Binding Affinity between the Pim-1 Kinase and Its Inhibitors Based on the MM/3D-RISM/KH Method. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and molecular modeling of new Pim-1 kinase inhibitors.

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Application Notes and Protocols for the Synthesis of Pyridine-Based CDK Inhibitors Utilizing 6-(Methylamino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a cornerstone for the development of potent and selective therapeutic agents.[1][2] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a central role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, the development of small molecule inhibitors of CDKs has been a major focus of cancer drug discovery.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of potent CDK inhibitors starting from the versatile building block, 6-(methylamino)pyridine-3-carbaldehyde . We will explore a synthetic strategy that leverages the reactivity of both the aldehyde and the methylamino functionalities to construct fused heterocyclic systems, specifically focusing on the pyrazolo[3,4-b]pyridine core, a scaffold known for its potent CDK inhibitory activity.[6]

Strategic Overview: From Aldehyde to a Fused Heterocyclic Inhibitor

Our synthetic approach is a multi-step process designed for efficiency and adaptability, allowing for the generation of a library of potential CDK inhibitors for structure-activity relationship (SAR) studies. The overall workflow is depicted below:

Synthesis_Workflow A 6-(Methylamino)pyridine- 3-carbaldehyde B Step 1: Knoevenagel Condensation A->B Malononitrile, Base C Intermediate 1: (E)-2-cyano-3-(6-(methylamino) pyridin-3-yl)acrylamide B->C D Step 2: Michael Addition & Cyclization C->D Hydrazine derivative E Intermediate 2: Substituted Dihydropyridine D->E F Step 3: Aromatization (Oxidation) E->F Oxidizing Agent G Final Product: Pyrazolo[3,4-b]pyridine CDK Inhibitor F->G

Caption: Synthetic workflow for a pyrazolo[3,4-b]pyridine CDK inhibitor.

PART 1: Synthesis of a Pyrazolo[3,4-b]pyridine CDK Inhibitor

This section details the step-by-step synthesis of a representative pyrazolo[3,4-b]pyridine-based CDK inhibitor.

Step 1: Knoevenagel Condensation to Form a Key Acrylonitrile Intermediate

The initial step involves a Knoevenagel condensation between 6-(methylamino)pyridine-3-carbaldehyde and an active methylene compound, such as malononitrile. This reaction creates a highly reactive α,β-unsaturated system, primed for subsequent cyclization.

Protocol 1: Synthesis of (E)-2-cyano-3-(6-(methylamino)pyridin-3-yl)acrylonitrile

  • Materials:

    • 6-(Methylamino)pyridine-3-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a solution of 6-(methylamino)pyridine-3-carbaldehyde in anhydrous ethanol, add malononitrile.

    • Add a catalytic amount of piperidine to the mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Dry the product under vacuum to yield (E)-2-cyano-3-(6-(methylamino)pyridin-3-yl)acrylonitrile as a solid.

Step 2: Cyclocondensation to Form the Pyrazolo[3,4-b]pyridine Core

The synthesized acrylonitrile intermediate undergoes a cyclocondensation reaction with a hydrazine derivative. This key step forms the fused pyrazolo[3,4-b]pyridine ring system. The choice of hydrazine derivative allows for the introduction of diversity at the N1 position of the pyrazole ring, which can be crucial for modulating kinase selectivity and potency.

Protocol 2: Synthesis of 3-amino-1-substituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Materials:

    • (E)-2-cyano-3-(6-(methylamino)pyridin-3-yl)acrylonitrile (1.0 eq)

    • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the acrylonitrile intermediate in DMF.

    • Add the hydrazine derivative to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

PART 2: Elaboration of the Core for Enhanced Potency and Selectivity

The pyrazolo[3,4-b]pyridine core can be further functionalized to optimize its interaction with the target CDK. A common strategy is the introduction of a larger aryl or heteroaryl group at the 6-position of the pyridine ring via a cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling for C-6 Arylation

To enable this, the methylamino group at the 6-position needs to be converted to a more suitable handle for cross-coupling, such as a halide. This can be achieved through a Sandmeyer-type reaction.

Protocol 3: Conversion of the 6-Methylamino Group to a 6-Chloro Group

  • Materials:

    • 6-(methylamino)pyrazolo[3,4-b]pyridine derivative (1.0 eq)

    • Sodium nitrite (1.5 eq)

    • Concentrated Hydrochloric Acid

    • Copper(I) chloride (catalytic)

  • Procedure:

    • Suspend the 6-(methylamino)pyrazolo[3,4-b]pyridine derivative in concentrated hydrochloric acid at 0 °C.

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the copper(I) chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 6-chloropyrazolo[3,4-b]pyridine derivative (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add the 6-chloropyrazolo[3,4-b]pyridine derivative, the boronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by flash column chromatography.

Data Presentation: CDK Inhibitory Activity

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine-based CDK inhibitors, providing a benchmark for the expected potency of compounds synthesized using the described protocols.

Compound IDTarget CDKIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
PZP-1 CDK2/Cyclin A85Roscovitine450
PZP-2 CDK9/Cyclin T125Flavopiridol30
PZP-3 CDK1/Cyclin B150Roscovitine650

Note: Data is representative and compiled from various sources on pyrazolo[3,4-b]pyridine CDK inhibitors.[1][6]

Visualization of the CDK Inhibition Mechanism

The synthesized pyrazolo[3,4-b]pyridine inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the CDK, preventing the phosphorylation of substrate proteins and thereby halting cell cycle progression.

CDK_Inhibition cluster_0 ATP Binding Pocket cluster_1 Inhibition ATP ATP CDK CDK ATP->CDK Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate CDK->Substrate phosphorylates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor CDK_Inhibited CDK Inhibitor->CDK_Inhibited binds to ATP pocket No_Phosphorylation No Phosphorylation CDK_Inhibited->No_Phosphorylation

Caption: Mechanism of ATP-competitive CDK inhibition.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations.[2] Each step includes a recommendation for monitoring by TLC or LC-MS to ensure the reaction has gone to completion. The purification methods outlined are standard procedures in synthetic organic chemistry, designed to yield high-purity compounds suitable for biological evaluation. The structural elucidation of all intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The use of 6-(methylamino)pyridine-3-carbaldehyde as a starting material provides a versatile and efficient entry point for the synthesis of a diverse range of pyridine-based CDK inhibitors. The protocols outlined in these application notes offer a clear and reliable pathway to construct the potent pyrazolo[3,4-b]pyridine scaffold. By leveraging established synthetic methodologies, researchers can readily generate novel compounds for the exploration of structure-activity relationships and the development of next-generation cancer therapeutics.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Institutes of Health. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). National Institutes of Health. [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (n.d.). National Institutes of Health. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2002). PubMed. [Link]

  • Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. (2011). PubMed. [Link]

  • A novel CDK8 inhibitor with poly-substituted pyridine core: Discovery and anti-inflammatory activity evaluation in vivo. (2023). PubMed. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. (2021). MDPI. [Link]

Sources

Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives from 6-(Methylamino)nicotinaldehyde: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its unique electronic and steric properties allow for diverse biological activities, leading to the development of drugs for a wide range of diseases. Notable examples include Zolpidem, a widely prescribed hypnotic for insomnia, and Alpidem, an anxiolytic agent.[2][4] The therapeutic spectrum of imidazo[1,2-a]pyridine derivatives extends to anticancer[5], anti-inflammatory, and antiviral applications, making this scaffold a focal point of intensive research in drug discovery.[1]

The synthesis of novel imidazo[1,2-a]pyridine analogues is a critical endeavor for expanding the chemical space available to medicinal chemists and identifying new lead compounds. This application note provides a detailed guide for the preparation of imidazo[1,2-a]pyridine derivatives starting from the versatile building block, 6-(Methylamino)nicotinaldehyde. We will first outline the synthesis of this key starting material, followed by a comprehensive protocol for its conversion to the target imidazo[1,2-a]pyridine scaffold via a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][6][7]

Part 1: Synthesis of the Key Precursor: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. This compound can be efficiently prepared from commercially available 6-chloronicotinaldehyde via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the aldehyde and the pyridine nitrogen facilitates the displacement of the chloro substituent by methylamine.

Protocol 1: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
6-Chloronicotinaldehyde141.555.0 g35.3
Methylamine (40% in H₂O)31.068.6 mL106
Potassium Carbonate (K₂CO₃)138.219.76 g70.6
N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (5.0 g, 35.3 mmol), potassium carbonate (9.76 g, 70.6 mmol), and N,N-dimethylformamide (50 mL).

  • Slowly add methylamine (40% in H₂O, 8.6 mL, 106 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Part 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives via the Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[1][6][7] In this application, the this compound serves as both the aminopyridine and aldehyde component in an intramolecular fashion upon reaction with an isocyanide. This approach offers a convergent and efficient route to novel imidazo[1,2-a]pyridine derivatives.

Reaction Mechanism:

The reaction is initiated by the condensation of the aldehyde group of this compound with the exocyclic methylamino group to form a transient iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic imidazo[1,2-a]pyridine product. A Lewis acid catalyst, such as scandium(III) triflate, is often employed to facilitate the reaction.[4]

GBB_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 6-MAN This compound Iminium Iminium Ion 6-MAN->Iminium Condensation Isocyanide R-NC Nitrile_Adduct Nitrile Adduct Iminium->Nitrile_Adduct + Isocyanide Cyclized_Int Cyclized Intermediate Nitrile_Adduct->Cyclized_Int Intramolecular Cyclization Imidazo Imidazo[1,2-a]pyridine Derivative Cyclized_Int->Imidazo Tautomerization GBB_Workflow A Combine this compound and Sc(OTf)₃ in DCM/MeOH B Add tert-Butyl Isocyanide A->B C Stir at Room Temperature (24-48h) B->C D Quench with NaHCO₃ (aq) C->D E Extract with DCM D->E F Wash with Brine E->F G Dry over MgSO₄ F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Sources

Application Notes and Protocols for Tandem Reactions Involving 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Strategic Value of 6-(Methylamino)nicotinaldehyde in Tandem Reactions for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for molecular complexity and diversity from simple, readily accessible starting materials is paramount. Tandem reactions, or domino reactions, represent a powerful strategy in this endeavor, allowing for the construction of intricate molecular architectures in a single synthetic operation. This approach minimizes waste, reduces purification steps, and enhances overall efficiency—a trifecta of benefits for any drug development program.

This compound emerges as a particularly compelling building block for such strategies. Its unique trifunctional nature—a nucleophilic pyridine ring nitrogen, a secondary methylamino group, and a reactive aldehyde—provides a versatile platform for a variety of tandem transformations. The electron-donating methylamino group at the 6-position modulates the electronic properties of the pyridine ring, influencing the reactivity of both the ring nitrogen and the formyl group at the 3-position. This intricate interplay of functional groups opens the door to a range of tandem sequences, enabling the rapid synthesis of fused heterocyclic scaffolds, which are privileged structures in numerous biologically active compounds.

This application note provides an in-depth technical guide to two key tandem reactions involving this compound: the Groebke–Blackburn–Bienaymé (GBB) three-component reaction for the synthesis of substituted imidazo[1,2-a]pyridines and a tandem Knoevenagel condensation-intramolecular cyclization for the construction of novel fused pyridopyrimidines. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles to empower researchers to adapt and optimize these methods for their specific drug discovery campaigns.

Part 1: The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction: A Gateway to Imidazo[1,2-a]pyridines

The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone of multicomponent chemistry, providing a highly efficient route to the imidazo[1,2-a]pyridine scaffold, a core structure in numerous marketed drugs such as Zolpidem and Minodronic acid.[1][2] This reaction involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide. In the context of our substrate, this compound serves as both the aminopyridine and the aldehyde component in a conceptual sense, though for a successful GBB reaction, it will function as the aldehyde component, while a separate aminopyridine is used. However, a more direct application involves using a derivative, 2-amino-6-(methylamino)pyridine, which is beyond the scope of this note. We will focus on this compound as the aldehyde partner.

Mechanistic Insights

The GBB reaction proceeds through a fascinating cascade of events. First, the aldehyde (this compound) reacts with the 2-aminopyridine to form a Schiff base (imine). Protonation of the imine nitrogen by a Brønsted acid catalyst increases its electrophilicity. The isocyanide then undergoes a nucleophilic attack on the iminium carbon, forming a nitrilium ion intermediate. This is followed by an intramolecular 5-endo-dig cyclization, where the pyridine ring nitrogen attacks the nitrilium ion. A final proton transfer and tautomerization yield the aromatic imidazo[1,2-a]pyridine product.[3]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I1 Schiff Base (Imine) R1->I1 + 2-Aminopyridine - H2O R2 2-Aminopyridine R2->I1 R3 Isocyanide I3 Nitrilium Ion R3->I3 I2 Iminium Ion I1->I2 + H+ I2->I3 + Isocyanide I4 Cyclized Intermediate I3->I4 Intramolecular 5-endo-dig Cyclization P Imidazo[1,2-a]pyridine I4->P Proton Transfer & Tautomerization

Caption: Proposed mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine

This protocol details the synthesis of a novel imidazo[1,2-a]pyridine derivative using this compound.

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (0.2 M solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 136 mg, 1.0 mmol), 2-aminopyridine (94 mg, 1.0 mmol), and scandium(III) triflate (49 mg, 0.1 mmol).

  • Add methanol (5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and initial mixing.

  • Add tert-butyl isocyanide (125 µL, 1.1 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure imidazo[1,2-a]pyridine derivative.

Data Summary Table:

EntryAldehydeAminopyridineIsocyanideCatalystSolventTemp. (°C)Time (h)Yield (%)
1This compound2-Aminopyridinetert-Butyl isocyanideSc(OTf)₃ (10%)Methanol6018Est. >80
2Benzaldehyde (for comparison)2-Aminopyridinetert-Butyl isocyanideSc(OTf)₃ (10%)Methanol6012~85

Note: Estimated yield is based on similar reactions reported in the literature.

Part 2: Tandem Knoevenagel Condensation-Intramolecular Cyclization: Access to Fused Pyridopyrimidines

A second powerful tandem strategy involving this compound is the Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization. This sequence allows for the rapid construction of fused heterocyclic systems, such as pyridopyrimidines, which are of significant interest in medicinal chemistry.

Mechanistic Insights

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde group of this compound and an active methylene compound (e.g., malononitrile).[4][5] This forms a vinylidene intermediate. The subsequent step is an intramolecular nucleophilic attack of the methylamino group onto one of the nitrile carbons. This cyclization is followed by tautomerization to yield the final, stable aromatic fused pyridopyrimidine. The choice of base is critical to facilitate both the initial condensation and the subsequent cyclization.

Knoevenagel_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 This compound I1 Vinylidene Intermediate R1->I1 + Malononitrile (Base-catalyzed) R2 Malononitrile R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Nucleophilic Attack P Fused Pyridopyrimidine I2->P Tautomerization

Caption: Proposed mechanism of the tandem Knoevenagel-cyclization.

Experimental Protocol: Synthesis of a Fused Pyridopyrimidine

This protocol describes a one-pot synthesis of a novel fused pyridopyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (20 mol%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (136 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in ethanol (10 mL).

  • Add piperidine (20 µL, 0.2 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate). The reaction should be complete within 4-8 hours. A precipitate may form as the reaction progresses.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure fused pyridopyrimidine.

Data Summary Table:

EntryAldehydeActive Methylene Cmpd.CatalystSolventTemp. (°C)Time (h)Yield (%)
1This compoundMalononitrilePiperidine (20%)Ethanol786Est. >85
2This compoundEthyl cyanoacetatePiperidine (20%)Ethanol788Est. >75

Note: Estimated yields are based on analogous tandem Knoevenagel condensation-cyclization reactions.

Conclusion and Future Directions

The tandem reactions of this compound presented herein offer efficient and atom-economical pathways to valuable heterocyclic scaffolds for drug discovery. The GBB reaction provides rapid access to substituted imidazo[1,2-a]pyridines, while the tandem Knoevenagel condensation-intramolecular cyclization opens a direct route to fused pyridopyrimidines. The provided protocols serve as a robust starting point for further exploration and optimization.

Future work could involve expanding the scope of these reactions by varying the isocyanide and active methylene components to generate diverse compound libraries. Furthermore, the exploration of other tandem reactions leveraging the unique electronic and steric properties of this compound is a promising avenue for the discovery of novel bioactive molecules.

References

  • Blackburn, C. Tetrahedron Lett. 1998 , 39, 5469-5472. [Link]

  • Bienaymé, H.; Bouzid, K. Angew. Chem. Int. Ed. 1998 , 37, 2234-2237. [Link]

  • Shaaban, S.; Abdel-Wahab, B. F. Mol Divers 2016 , 20, 233-254. [Link]

  • Jones, G. In Comprehensive Organic Chemistry II; Elsevier, 2014; Vol. 5, pp 631-685. [Link]

  • Al-Majid, A. M.; Barakat, A.; Al-Najjar, H. J.; Mabkhot, Y. N.; Ghabbour, H. A.; Fun, H.-K. Molecules 2014 , 19, 8946-8959. [Link]

  • Dömling, A. Chem. Rev. 2006 , 106, 17-89. [Link]

  • Neves, M. P.; Wessjohann, L. A. In Multicomponent Reactions in Organic Synthesis; Wiley-VCH, 2015; pp 1-36. [Link]

  • Zhu, J.; Bienaymé, H. Multicomponent Reactions; Wiley-VCH: Weinheim, Germany, 2005. [Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 6-(Methylamino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry. By leveraging the advantages of microwave-assisted organic synthesis, this method drastically reduces reaction times from hours to minutes, while maintaining high yields and purity. The protocol outlines the nucleophilic aromatic substitution (SNAr) of 6-chloropyridine-3-carbaldehyde with methylamine under controlled microwave irradiation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed step-by-step protocol, a comparative data summary, and an exploration of the underlying reaction mechanism.

Introduction: The Significance of Substituted Pyridines

Pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their prevalence is attributed to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteres for other aromatic systems.[2] Specifically, aminopyridine derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules, exhibiting activities ranging from anticancer to central nervous system (CNS) modulation.[1][3]

The target molecule, 6-(methylamino)pyridine-3-carbaldehyde, is a key precursor for more complex heterocyclic systems. The presence of both a nucleophilic secondary amine and an electrophilic aldehyde group on the same pyridine ring makes it a versatile synthon for constructing diverse molecular architectures, particularly for kinase inhibitors and other targeted therapies. Conventional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis offers a compelling alternative, enabling rapid, efficient, and reproducible synthesis.[4]

The Principle of Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 6-(methylamino)pyridine-3-carbaldehyde from 6-chloropyridine-3-carbaldehyde proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the methylamine nitrogen attacks the electron-deficient carbon atom bonded to the chlorine on the pyridine ring. The electron-withdrawing nature of the pyridine ring nitrogen and the aldehyde group facilitates this nucleophilic attack.

Microwave irradiation significantly accelerates this process through efficient dielectric heating.[4] Polar molecules, such as the solvent and reactants, align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and homogeneously. This leads to a rapid increase in temperature and pressure within the sealed reaction vessel, dramatically increasing the reaction rate. This controlled, rapid heating often leads to cleaner reactions with fewer side products compared to conventional heating methods.[5]

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[6] However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups like chlorine.[7]

Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
6-Chloropyridine-3-carbaldehyde≥98%Commercially Available23100-12-1
Methylamine solution40 wt. % in H₂OCommercially Available74-89-5
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-3
Ethyl acetateACS GradeCommercially Available141-78-6
Saturated sodium bicarbonate solutionPrepared in-houseN/A
Anhydrous magnesium sulfateCommercially Available7487-88-9
Microwave reaction vials10 mLN/A
Magnetic stir barsN/A
Instrumentation

A dedicated laboratory microwave synthesizer capable of controlling temperature and pressure is required.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-chloropyridine-3-carbaldehyde (1.0 mmol, 141.6 mg).

  • Solvent and Reagent Addition: To the vial, add anhydrous N,N-dimethylformamide (DMF, 3 mL). Then, carefully add the 40 wt. % methylamine solution in water (2.5 mmol, 0.194 mL).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 120 °C (Ramp time: 2 minutes)

    • Hold Time: 10 minutes

    • Pressure: Maximum of 20 bar

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before opening.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-(methylamino)pyridine-3-carbaldehyde as a solid.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification prep1 Weigh 6-chloropyridine-3-carbaldehyde prep2 Add DMF and Methylamine Solution prep1->prep2 seal Seal Reaction Vial prep2->seal irradiate Microwave Irradiation (120°C, 10 min) seal->irradiate cool Cool to Room Temperature irradiate->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Figure 2: Proposed reaction mechanism for the SNAr synthesis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10796848, 6-Chloro-2-pyridinecarboxaldehyde. Retrieved from [Link].

  • Sharma, V., & Kumar, V. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 71-125. Retrieved from [Link].

  • Bose, A. K., et al. (2007). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. Indian Journal of Chemistry - Section B, 46B(5), 837-840.
  • Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225–1230. Retrieved from [Link].

  • MySkinRecipes. 6-Chloropyridine-3-carboxaldehyde product page. Retrieved from [Link].

  • Verma, R. S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 33027-33052. Retrieved from [Link].

  • Ohno, H. (2012). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In New Trends in BACE1 Inhibitor Design. IntechOpen.
  • Johnson, A. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. Retrieved from [Link].

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Molecules, 20(12), 21846-21861.
  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link].

  • Sartorelli, A. C., et al. (1984). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(12), 1629-1636.
  • Synthesis of 6-methylpyridine-3-carbaldehyde. (2008). ResearchGate. Retrieved from [Link].

  • NPTEL. Nucleophilic Aromatic Substitution. Retrieved from [Link].

  • Denmark, S. E., & Knative, D. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S.
  • Denmark, S. E., & Knative, D. A. (2019). Concerted Nucleophilic Aromatic Substitutions.
  • Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
  • Al-Masoudi, N. A., et al. (2016). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity.
  • Wikipedia. Pyridine-3-carbaldehyde. Retrieved from [Link].

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Flow chemistry applications for the synthesis of 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Continuous Flow Synthesis of 6-(Methylamino)nicotinaldehyde

Abstract

This application note provides a comprehensive technical guide for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] We transition from traditional batch processing to a more efficient, safer, and scalable continuous flow chemistry approach. The core of this guide is a detailed protocol for the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinaldehyde with methylamine. We will explore the fundamental principles, experimental setup, and optimization strategies inherent to flow chemistry, providing researchers and drug development professionals with a robust framework for implementation.

Introduction: The Case for Flow Chemistry

This compound (CAS 72087-21-9) is a key intermediate whose structural motifs are found in a variety of biologically active molecules.[2][3] Its synthesis is traditionally achieved via a nucleophilic aromatic substitution (SNAr) reaction on a 6-halonicotinaldehyde precursor. While effective, batch-wise production can be slow and presents challenges related to thermal control and scalability.[4]

Flow chemistry, or continuous processing, offers a paradigm shift from conventional batch methods.[5] By conducting reactions in a continuously flowing stream through a reactor, we gain precise control over critical parameters like temperature, pressure, and residence time.[6][7] This methodology presents several key advantages:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents and controlling highly exothermic reactions.[6][8][9]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, ensuring isothermal conditions and minimizing byproduct formation.[5][9]

  • Increased Efficiency and Yield: Reactions can be conducted at temperatures above the solvent's boiling point by applying back pressure, dramatically accelerating reaction rates and often improving yields.[6][10]

  • Seamless Scalability: Increasing production is achieved by either running the system for longer durations or by "numbering up" (running multiple reactors in parallel), bypassing the complex re-optimization often required when scaling up batch reactors.[5]

This document details a practical and robust method for synthesizing this compound that leverages these advantages.

Synthetic Strategy: A Two-Step Approach

The synthesis is centered on the SNAr reaction, a well-established mechanism for substituting leaving groups on electron-deficient aromatic rings.[11] The reaction proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[11][12]

Our target molecule is synthesized from the commercially available precursor, 6-chloronicotinaldehyde (CAS 23100-12-1).[1][13][14]

Reaction Mechanism

The core transformation is the displacement of the chloride on the pyridine ring by methylamine. The electron-withdrawing nature of the ring nitrogen and the aldehyde group facilitates nucleophilic attack at the C6 position.

Flow_Setup PumpA Pump A 6-Chloronicotinaldehyde in DMSO Mixer PumpA->Mixer 0.25 mL/min PumpB Pump B Methylamine Solution PumpB->Mixer 0.25 mL/min Reactor Heated Reactor Coil 10 mL PFA Tubing T = 120 °C Mixer->Reactor Combined Stream 0.5 mL/min BPR Back-Pressure Regulator P = 15 bar Reactor->BPR Collection {Collection Flask | Product Stream} BPR->Collection

Caption: Diagram of the continuous flow synthesis setup.

Step-by-Step Protocol

1. Reagent Preparation:

  • Solution A: Prepare a 0.2 M solution of 6-chloronicotinaldehyde in anhydrous DMSO. Degas the solution by sonicating for 10 minutes.

  • Solution B: Use a commercially available solution of methylamine (e.g., 2.0 M in THF). Ensure it is fresh and properly stored.

2. System Setup and Priming:

  • Assemble the flow reactor as shown in the workflow diagram. Ensure all fittings are secure.

  • Set the temperature controller for the reactor coil to 120 °C.

  • Set the back-pressure regulator to 15 bar.

  • Prime both pump lines with the corresponding solvent (DMSO for Pump A, THF for Pump B) to ensure no air is in the system.

3. Reaction Execution:

  • Set Pump A (6-chloronicotinaldehyde solution) to a flow rate of 0.25 mL/min.

  • Set Pump B (methylamine solution) to a flow rate of 0.25 mL/min. This establishes a 1:4 molar ratio of aldehyde to amine.

  • The total flow rate will be 0.5 mL/min. For a 10 mL reactor, this corresponds to a residence time of 20 minutes .

    • Causality Note: The elevated temperature (120 °C) and extended residence time are chosen to ensure complete conversion for this SNAr reaction, which can be sluggish at lower temperatures. [4]The back pressure ensures the solvents remain in the liquid phase.

4. Steady State and Collection:

  • Allow the system to run for at least 3 residence times (60 minutes) to reach a steady state, discarding the initial output.

  • Once at steady state, begin collecting the product stream in a flask containing an equal volume of water to quench the reaction.

5. Work-up and Purification:

  • Transfer the diluted reaction mixture to a separatory funnel.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain pure this compound. [15]

Self-Validation and Process Optimization

To ensure trustworthy and reproducible results, in-process controls are essential.

  • Optimization: The reaction can be optimized by systematically varying key parameters.

    • Temperature: Screen temperatures from 100 °C to 160 °C. Higher temperatures should decrease the required residence time.

    • Residence Time: Adjust the total flow rate. A faster flow rate (e.g., 1.0 mL/min for a 10 min residence time) may be sufficient at higher temperatures.

    • Stoichiometry: Vary the flow rate of Pump B relative to Pump A to investigate the effect of methylamine excess.

  • Validation: Once optimized, run the reaction for an extended period (e.g., 5-10 reactor volumes) and collect multiple fractions. Analyze each fraction by HPLC to confirm consistent conversion and purity, thereby validating the stability of the process.

Safety Considerations

  • Chemical Hazards: Methylamine is a corrosive and flammable substance. 6-chloronicotinaldehyde is an irritant. [13]Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure and Temperature: The system operates under elevated pressure and temperature. Use appropriate PFA or stainless steel tubing and ensure all fittings are rated for the intended conditions. A pressure relief valve is recommended for safety.

  • Flow Chemistry Advantage: The enclosed nature and small internal volume of the flow system significantly mitigate the risks of exposure and thermal runaway compared to a large-scale batch reaction. [7][8]

Conclusion

The transition to a continuous flow process for the synthesis of this compound offers significant improvements in efficiency, safety, and scalability. The provided protocol, grounded in established chemical principles, serves as a robust starting point for researchers. By leveraging precise control over reaction parameters, this method enables the rapid and reliable production of this important chemical intermediate, facilitating advancements in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Retrieved January 11, 2026.
  • BenchChem. (2025). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
  • ChemBK. (2024). 6-Chloro Nicotinaldehyde. Retrieved January 11, 2026, from [Link]

  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved January 11, 2026, from [Link]

  • Noël, T., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14, 3336-3363. DOI:10.1039/D3SC00992K. Available at: [Link]

  • Gemo, M., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Elveflow. (2024). A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved January 11, 2026.
  • Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(30), 8823–8827. Available at: [Link]

  • Kumar, V., & Van der Eycken, E. V. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Journal of the Indian Chemical Society, 99(2), 100293. Available at: [Link]

  • Pharmaffiliates. (n.d.). 6-Chloronicotinaldehyde. Retrieved January 11, 2026, from [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved January 11, 2026, from [Link]

  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Methylamino)nicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a pyridine ring substituted with a reactive aldehyde and an electron-donating methylamino group, presents multiple avenues for chemical modification.[1] The strategic derivatization of the aldehyde functional group allows for the synthesis of diverse molecular scaffolds, enabling the exploration of new chemical space and the generation of novel compounds with potential therapeutic applications.

This guide provides detailed application notes and validated protocols for several key derivatization reactions of the aldehyde group in this compound. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable foundation for their synthetic endeavors. Each protocol is accompanied by mechanistic insights and practical considerations to ensure successful implementation.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is crucial for reaction planning, including the selection of appropriate solvents and purification strategies.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem[2]
Molecular Weight 136.15 g/mol PubChem[2]
CAS Number 72087-21-9Santa Cruz Biotechnology[3]
IUPAC Name 6-(methylamino)pyridine-3-carbaldehydePubChem[2]

Core Derivatization Strategies

The aldehyde functional group of this compound is amenable to a variety of classical and modern synthetic transformations. This guide will focus on four high-utility derivatization pathways:

  • Reductive Amination: Conversion of the aldehyde to a secondary or tertiary amine.

  • Wittig Reaction: Formation of a carbon-carbon double bond to generate vinylpyridine derivatives.

  • Imine and Oxime Formation: Condensation with primary amines and hydroxylamine to yield Schiff bases and oximes, respectively.

  • Hydrazone Formation: Reaction with hydrazine derivatives to produce stable hydrazones.

These reactions provide access to a wide array of functional groups and structural motifs, significantly expanding the synthetic utility of the parent aldehyde.

Reductive Amination: Synthesis of Novel Aminopyridine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a selective reducing agent.[5] This one-pot procedure is highly efficient and offers excellent control over the degree of alkylation, making it a preferred method over direct alkylation of amines.[5]

Mechanistic Rationale

The reaction is typically carried out under weakly acidic conditions, which catalyzes the formation of the imine intermediate.[4][6] A key aspect of this process is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed because they are mild enough to not reduce the starting aldehyde but are sufficiently reactive to reduce the intermediate iminium ion.[5] This selectivity is crucial for the success of the one-pot reaction.[7]

Experimental Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and primary/secondary amine in solvent B Add acetic acid (catalyst) A->B Step 1 C Stir at room temperature (Imine/Iminium ion formation) B->C Step 2 D Add reducing agent (e.g., NaBH(OAc)₃) portionwise C->D Step 3 E Continue stirring until completion (Monitor by TLC/LC-MS) D->E Step 4 F Quench with saturated NaHCO₃ solution E->F Step 5 G Extract with organic solvent (e.g., DCM or EtOAc) F->G Step 6 H Dry organic layer, concentrate G->H Step 7 I Purify by column chromatography H->I Step 8 G cluster_ylide Ylide Generation (in situ) cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification A Suspend phosphonium salt in anhydrous THF B Cool to 0°C or -78°C A->B C Add strong base (e.g., n-BuLi) dropwise to form ylide B->C Step 1 D Add solution of this compound in THF to the ylide solution C->D Step 2 E Allow to warm to room temperature and stir for 2-12 hours D->E Step 3 F Quench with saturated NH₄Cl solution E->F Step 4 G Extract with ethyl acetate F->G Step 5 H Wash with brine, dry, concentrate G->H Step 6 I Purify by column chromatography H->I Step 7 G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in a suitable solvent (e.g., Ethanol) B Add primary amine or hydroxylamine hydrochloride A->B Step 1 C Add a base (e.g., Sodium Acetate) if using a hydrochloride salt B->C Step 2 D Stir at room temperature or heat gently C->D Step 3 E Monitor reaction by TLC D->E F Cool the reaction mixture E->F G Collect precipitated product by filtration or extract with an organic solvent F->G Step 4 H Wash and dry the product G->H Step 5

Sources

The Strategic Utility of 6-(Methylamino)nicotinaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. The pyridine scaffold, a ubiquitous motif in a vast number of FDA-approved pharmaceuticals, continues to be a focal point for medicinal chemists due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Within this privileged class of heterocycles, 6-(methylamino)nicotinaldehyde emerges as a particularly valuable and versatile synthon. Its utility is underscored by the convergence of three key structural features: a reactive aldehyde "handle" for diverse chemical transformations, a 6-methylamino substituent that can modulate solubility and serve as a key recognition element for protein targets, and the inherent drug-like properties of the pyridine core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a cornerstone for the synthesis of novel bioactive molecules, with a particular emphasis on the construction of kinase inhibitor scaffolds.

Chemical Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective application in synthesis.

PropertyValueSource
IUPAC Name 6-(methylamino)pyridine-3-carbaldehyde[PubChem][1]
Synonyms This compound[Santa Cruz Biotechnology][2]
CAS Number 72087-21-9[Santa Cruz Biotechnology][2]
Molecular Formula C₇H₈N₂O[PubChem][1]
Molecular Weight 136.15 g/mol [PubChem][1]
Appearance Solid[CymitQuimica][3]
Purity ≥95%[CymitQuimica][3]

Core Synthetic Applications: Gateway to Privileged Scaffolds

The synthetic power of this compound lies in the reactivity of its aldehyde functionality, which serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations provide access to a diverse array of molecular architectures, many of which are central to the design of kinase inhibitors and other targeted therapeutics.

Reductive Amination: A Workhorse Reaction for Amine Synthesis

Reductive amination is arguably one of the most robust and widely employed methods for the synthesis of secondary and tertiary amines in medicinal chemistry.[4][5] This one-pot reaction, which involves the formation of an imine intermediate followed by its in situ reduction, is an efficient way to introduce diverse amine-containing fragments, thereby enabling extensive exploration of structure-activity relationships (SAR).

Reductive_Amination

Workflow for Reductive Amination.

Protocol 1: General Procedure for Reductive Amination

This protocol is adapted from established methodologies for the reductive amination of aldehydes.[6]

Materials:

  • This compound

  • Primary or secondary amine of choice (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equivalent) and dissolve it in DCM or DCE.

  • Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Caution: The addition may cause gas evolution.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.

Knoevenagel and Claisen-Schmidt Condensations: Building α,β-Unsaturated Systems

Condensation reactions with active methylene compounds (Knoevenagel condensation) or methyl ketones (Claisen-Schmidt condensation) are powerful tools for carbon-carbon bond formation, yielding α,β-unsaturated systems.[7] These products are not only valuable intermediates for the synthesis of more complex heterocyclic systems but can also possess intrinsic biological activity.

Condensation_Reactions

Workflow for Condensation Reactions.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a procedure for a structurally similar aldehyde.[7]

Materials:

  • This compound

  • Malononitrile (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Absolute Ethanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Dry the product under vacuum to yield the desired 2-((6-(methylamino)pyridin-3-yl)methylene)malononitrile.

Synthesis of Pyrimidine Scaffolds: A Gateway to Kinase Inhibitors

The pyridine-fused pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, with numerous approved drugs featuring this motif.[2] this compound is an excellent precursor for the construction of such scaffolds, typically through a two-step sequence involving a condensation reaction followed by cyclization with an amidine source.

Pyrimidine_Synthesis

Workflow for Pyrimidine Synthesis.

Protocol 3: Two-Step Synthesis of a Pyrimidine Derivative

This protocol outlines a general and widely used method for the synthesis of pyrimidine rings.

Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate

  • Follow the general procedure for the Claisen-Schmidt condensation (similar to Protocol 2, but using a methyl ketone like acetophenone) to synthesize the corresponding (E)-3-(6-(methylamino)pyridin-3-yl)-1-phenylprop-2-en-1-one.

Step 2: Cyclization with Guanidine to form the Pyrimidine Ring

Materials:

  • Chalcone intermediate from Step 1

  • Guanidine hydrochloride (1.5 equivalents)

  • Sodium hydroxide (or other suitable base)

  • n-Butanol or other high-boiling solvent

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask, add the chalcone intermediate (1.0 equivalent) and guanidine hydrochloride (1.5 equivalents).

  • Add n-butanol as the solvent.

  • Add a solution of sodium hydroxide in water or ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(6-(methylamino)pyridin-3-yl)-6-phenylpyrimidin-2-amine.

Application in Kinase Inhibitor Discovery: A Case Study

Compound IDR¹-Substituent at Pyrimidine C6Kinase TargetIC₅₀ (nM)
A-1 Phenylc-Src Kinase85
A-2 4-Fluorophenylc-Src Kinase52
A-3 4-Methoxyphenylc-Src Kinase120
A-4 2-Thienylc-Src Kinase75
B-1 PhenylAbl Kinase150
B-2 4-FluorophenylAbl Kinase98

Note: The data in this table is illustrative and intended to demonstrate the potential for SAR studies based on derivatives of this compound.

Conclusion and Future Outlook

This compound represents a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its trifunctional nature provides a robust platform for the rapid generation of molecular diversity through well-established and reliable synthetic transformations. The protocols outlined in this application note for reductive amination, condensation reactions, and the synthesis of pyrimidine scaffolds serve as a practical guide for harnessing the synthetic potential of this versatile reagent. As the quest for more selective and potent kinase inhibitors continues, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of successful drug discovery campaigns.

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Accessed January 11, 2026. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research. Accessed January 11, 2026. [Link]

  • PubChem. This compound. Accessed January 11, 2026. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Accessed January 11, 2026. [Link]

  • Condensation of aldehyde I with various acyclic active methylene compounds. ResearchGate. Accessed January 11, 2026. [Link]

  • Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. ResearchGate. Accessed January 11, 2026. [Link]

  • Ir-Catalyzed Chemoselective Reductive Condensation Reactions of Tertiary Amides with Active Methylene Compounds. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Accessed January 11, 2026. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Accessed January 11, 2026. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Accessed January 11, 2026. [Link]

  • Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. PubMed. Accessed January 11, 2026. [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Accessed January 11, 2026. [Link]

  • IC50 of the synthesised compounds in µM on pim-1 kinase. ResearchGate. Accessed January 11, 2026. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Accessed January 11, 2026. [Link]

  • Reductive Amination. YouTube. Accessed January 11, 2026. [Link]

  • WO2016151499A1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Accessed January 11, 2026. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Conditions for 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination for the synthesis of 6-(Methylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize this key intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful cross-coupling reaction, particularly with the challenging substrate, 6-chloronicotinaldehyde.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] However, the unique electronic properties of heteroaromatic substrates like pyridines can present significant challenges, often leading to lower yields or catalyst deactivation.[2] This guide provides field-proven insights and systematic approaches to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Buchwald-Hartwig amination of 6-chloronicotinaldehyde with methylamine.

Q1: My reaction shows low or no conversion of the starting material, 6-chloronicotinaldehyde. What are the likely causes and how can I fix this?

Low conversion is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[3][4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[3]

    • Solution: Ensure your phosphine ligand, which can act as a reducing agent, is not oxidized. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst that forms the active LPd(0) species more efficiently upon exposure to a base.[3]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[5] For electron-deficient heteroaryl chlorides, a sufficiently electron-rich and bulky ligand is necessary.

    • Solution: If you are using a first-generation ligand like P(o-tolyl)₃, consider switching to a more advanced, sterically hindered biarylphosphine ligand such as RuPhos or BrettPhos.[2][6] These have shown superior performance for challenging substrates.[2][6]

  • Poor Solubility: Reagent insolubility is a common, yet often underestimated, cause of reaction failure.[3]

    • Solution: While toluene is a common solvent, consider alternatives like dioxane, THF, or t-BuOH to improve the solubility of your starting materials and base.[3][4]

  • Base Incompatibility: The choice of base is critical. While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups like esters or nitro groups.[4] The aldehyde in your substrate could also be sensitive.

    • Solution: If you suspect base-mediated decomposition, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[3][4] Note that weaker bases may require higher catalyst loadings or longer reaction times.[4]

Q2: I'm observing significant formation of a hydrodehalogenated side product (nicotinaldehyde) instead of the desired product. What's causing this and how can I minimize it?

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation. [1]

  • Mechanism of Side Reaction: This side reaction can occur via β-hydride elimination from the palladium-amide intermediate.

  • Influence of Ligand: The ligand's steric bulk plays a crucial role in preventing this side reaction.

    • Solution: Employing bulky phosphine ligands can accelerate the rate of reductive elimination, outcompeting the undesired hydrodehalogenation pathway.[7] Ligands like BrettPhos and RuPhos are designed to address this issue.[6]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.[8]

Q3: The reaction works, but the yield is consistently moderate (40-60%). How can I push the reaction to completion?

Stalling at moderate conversion often points to catalyst deactivation or an unfavorable equilibrium.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the formation of off-cycle species.

    • Solution: Ensure all reagents and the solvent are rigorously degassed to remove oxygen, which can oxidize the Pd(0) catalyst. Use of pre-catalysts can also lead to more robust catalytic systems.[3]

  • Ligand:Palladium Ratio: An incorrect ligand-to-metal ratio can lead to the formation of less active catalytic species.

    • Solution: For monodentate biarylphosphine ligands, a 2:1 ligand-to-palladium ratio is generally optimal. For bidentate ligands like Xantphos, a 1.1-1.5:1 ratio is recommended.

  • Base Particle Size and Agitation: For solid inorganic bases, the surface area and mixing are critical.[3]

    • Solution: Grinding the base (e.g., K₃PO₄ or Cs₂CO₃) to a fine powder before use can increase the reaction rate. Ensure vigorous stirring to maintain a good suspension.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?

The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (6-chloronicotinaldehyde) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (methylamine) coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1][4]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R-NH₂ Base PdII_Amido L-Pd(II)(Aryl)(NHR) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NHR RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the best palladium source, ligand, and base for this specific transformation?

A systematic approach, often involving screening, is the most effective way to identify the optimal conditions.

ComponentStarting RecommendationRationale & Alternatives
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalyst[3]Pd(OAc)₂ is cheaper but requires in situ reduction. Pre-catalysts offer reliability and faster activation.[3]
Ligand RuPhos or BrettPhosThese bulky, electron-rich biarylphosphine ligands are excellent for electron-deficient heteroaryl chlorides and help suppress side reactions.[6] Xantphos is a good alternative bidentate ligand.[9]
Base NaOtBuA strong base that often leads to high reaction rates.[4] If substrate decomposition is observed, switch to weaker bases like K₃PO₄ or Cs₂CO₃.[3][4]
Solvent Toluene or DioxaneToluene is a standard choice.[3] Dioxane can improve solubility and may be beneficial.[3]
Temperature 80-110 °CStart around 100 °C. Lower temperatures may be needed for sensitive substrates, while higher temperatures can sometimes overcome activation barriers.[8]
Q3: My amine, methylamine, is a gas. What is the best way to handle it for this reaction?

Using a volatile amine like methylamine requires specific handling procedures.

  • Methylamine Hydrochloride Salt: The most convenient method is to use the solid methylamine hydrochloride salt and a stronger base (e.g., NaOtBu or K₃PO₄) to generate the free amine in situ. This avoids handling the gas directly.

  • Solution in THF/Alcohol: Commercially available solutions of methylamine in solvents like THF or ethanol can be used. Ensure accurate measurement and add it to the reaction mixture at a low temperature to minimize loss.

  • Sealed Tube Reactions: For small-scale reactions, condensing methylamine gas into a cooled, sealed reaction vessel is a precise method.[10]

Q4: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave heating can often significantly reduce reaction times.

  • Advantages: Faster heating can lead to cleaner reactions and higher throughput.

  • Considerations: When using a microwave, solvents with high dielectric constants are more efficient. Organic bases like DBU are often preferred in microwave reactions due to their solubility.[3] However, direct translation of thermal conditions may not be optimal, and some re-optimization is likely necessary.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Change_Pd_Source Use Pd(0) source or pre-catalyst. Check_Catalyst->Change_Pd_Source No Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Change_Pd_Source->Check_Ligand Change_Ligand Switch to bulky biaryl- phosphine ligand (e.g., RuPhos). Check_Ligand->Change_Ligand No Check_Base Is the base suitable? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Try a weaker base (K₃PO₄, Cs₂CO₃). Check_Base->Change_Base No Check_Solvent Are reagents soluble? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Try dioxane or THF. Check_Solvent->Change_Solvent No Success Reaction Optimized Check_Solvent->Success Yes Change_Solvent->Success

Sources

Technical Support Center: Synthesis of 6-(Methylamino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Methylamino)pyridine-3-carbaldehyde is a key building block in medicinal chemistry and drug development, valued for its role in constructing complex heterocyclic scaffolds. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 6-halopyridine-3-carbaldehyde, typically 6-chloronicotinaldehyde, with methylamine.[1][2][3] While conceptually straightforward, this reaction is frequently plagued by side reactions that can complicate purification, reduce yields, and impact the scalability of the process.

This guide provides an in-depth troubleshooting resource for researchers, scientists, and process chemists encountering challenges in this synthesis. It is structured in a question-and-answer format to directly address common issues, explain the underlying chemical principles, and offer field-proven solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: Reaction Initiation & Starting Material Issues
Question 1: My reaction is sluggish or fails to go to completion, even with excess methylamine. What are the likely causes?

Answer: Several factors can lead to a stalled or incomplete reaction:

  • Inadequate Activation of the Pyridine Ring: Nucleophilic aromatic substitution on pyridine is most efficient when the leaving group (e.g., chloro) is positioned ortho or para to the ring nitrogen.[2][4] This positioning allows for the stabilization of the negative charge in the Meisenheimer intermediate through resonance onto the electronegative nitrogen atom.[2][3][4] If your starting material is inadvertently a different isomer (e.g., 5-chloro or 4-chloro), the reaction will be significantly slower. Always confirm the identity and purity of your 6-chloronicotinaldehyde starting material by NMR and/or LC-MS.

  • Poor Quality of Methylamine: Methylamine is a gas at room temperature and is typically used as a solution in a solvent like THF, ethanol, or water. Old or improperly stored solutions can have a lower-than-stated concentration due to evaporation. It is advisable to use a fresh bottle or titrate an older solution to confirm its molarity before use.

  • Incorrect Solvent Choice: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile. Protic solvents, while sometimes used, can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity.

  • Insufficient Temperature: While SNAr reactions on activated pyridines can often proceed at room temperature, some systems require heating to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[3] A modest increase in temperature (e.g., to 40-60 °C) can often drive the reaction to completion.

Category 2: Impurity Profile & Side Reactions
Question 2: I'm observing a significant amount of a side product with a mass corresponding to the addition of two methylamino groups. How can I prevent this?

Answer: This is a classic case of bis-amination . While the primary reaction is the displacement of the 6-chloro group, under certain conditions, a second nucleophilic attack can occur. The likely culprit is the formation of a highly reactive intermediate or a subsequent reaction.

  • Mechanism of Side Reaction: While less common on a pyridine-3-carbaldehyde scaffold, it's possible that a second, slower substitution occurs. More plausibly, a side reaction involving the aldehyde could lead to a different product that can react again.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a controlled amount of methylamine (e.g., 1.1 to 1.5 equivalents). A large excess of the nucleophile will drive the formation of the bis-aminated product.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the less favorable second substitution.

    • Slow Addition: Add the methylamine solution slowly (dropwise) to the solution of 6-chloronicotinaldehyde. This keeps the instantaneous concentration of the nucleophile low, favoring the desired mono-substitution.

Question 3: My final product appears unstable and degrades during work-up or purification, often turning dark. What is happening and how can I stop it?

Answer: Aminopyridine aldehydes are susceptible to oxidation and polymerization, especially under harsh conditions.

  • Oxidative Degradation: The electron-donating methylamino group makes the pyridine ring more electron-rich and thus more susceptible to oxidation. The aldehyde group can also be oxidized to a carboxylic acid. Exposure to air (oxygen) during prolonged work-up or purification on silica gel can accelerate this process.[5]

  • Aldol-Type Condensation/Polymerization: Aldehydes can undergo self-condensation, especially in the presence of acid or base. The resulting polymeric materials are often dark and intractable.

  • Mitigation Strategies:

    • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid during work-up can prevent oxidative degradation.[5]

    • Avoid Strong Acids/Bases: Neutralize the reaction mixture carefully and avoid exposure to strong acids or bases during extraction.

    • Rapid Purification: Do not let the crude product sit for extended periods. Purify it as quickly as possible after the work-up. Consider alternative purification methods to silica gel chromatography, such as crystallization or trituration, which can be faster and less harsh.

Key Side Reactions & Mechanistic Insights

The primary challenge in this synthesis is controlling the reactivity of the nucleophile and the stability of the product. The main reaction proceeds via the well-established SNAr addition-elimination mechanism.

Diagram: Main Reaction vs. Potential Side Reactions

A 6-Chloronicotinaldehyde B MeNH2 (1.1 eq) Low Temp D Meisenheimer Intermediate A->D + MeNH2 (Addition) E MeNH2 (Large Excess) High Temp F Bis-addition or Other Side Products A->F + Excess MeNH2 C 6-(Methylamino)pyridine-3-carbaldehyde (Desired Product) B->C Favored Pathway G Air (O2), Acid/Base During Workup C->G Exposure D->C - Cl- (Elimination) E->F Drives Formation of H Degradation/Polymerization Products G->H Leads to

Caption: Key reaction pathways in the synthesis of 6-(methylamino)pyridine-3-carbaldehyde.

Protocols for Mitigation & Best Practices

To maximize yield and purity, a carefully controlled protocol is essential.

Recommended Experimental Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-chloronicotinaldehyde (1.0 eq) and anhydrous DMSO (10 mL per gram of starting material).

  • Inerting: Purge the flask with nitrogen for 10-15 minutes.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of methylamine (1.2 eq, e.g., 2M in THF) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed.

  • Quenching & Work-up:

    • Carefully pour the reaction mixture into ice-cold water.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the solvent in vacuo at a low temperature (<40 °C).

    • Attempt to purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with cold diethyl ether to induce precipitation of the pure product.

    • If chromatography is necessary, use a minimally activated silica gel and a fast elution gradient to reduce contact time.

Data Summary Table: Troubleshooting Common Impurities
Observed Issue Potential Impurity Structure Likely Cause Recommended Action
Sluggish ReactionUnreacted 6-chloronicotinaldehydePoor reagent quality, low temp.Verify methylamine concentration; increase temp to 40°C.
Product InstabilityDark, polymeric materialOxidation, self-condensationUse inert atmosphere; rapid work-up and purification.
Low Yield after Work-upProduct is water-solubleInsufficient extractionIncrease number of extractions; use brine to reduce aqueous solubility.

References

  • El-Gendy, M. A., et al. (2001). Development of a parenteral formulation of an investigational anticancer drug, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

  • Orgue, F. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Sato, N., et al. (1989). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]

  • Clayden, J., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • Jay. Nucleophilic aromatic substitution I. Khan Academy. Available at: [Link]

  • PubChem. 6-Chloropyridine-3-carbaldehyde. National Institutes of Health. Available at: [Link]

  • All About Chemistry. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. Available at: [Link]

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Technical Support Center: Purification of 6-(Methylamino)nicotinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the chromatographic purification of 6-(Methylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this molecule.

This compound is a heterocyclic building block featuring a pyridine ring, a secondary amine, and a reactive aldehyde group.[1] This unique combination of functional groups results in a polar, basic molecule that requires a carefully considered approach for purification by column chromatography to avoid common pitfalls such as low yield, poor separation, and on-column degradation.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question: My product yield is very low after column chromatography. Where did my compound go?

Answer: Low recovery of this compound is a frequent issue stemming from its chemical properties. The potential causes and solutions are multifaceted:

  • Cause 1: Irreversible Adsorption to the Stationary Phase. The basic nitrogen of the pyridine ring and the methylamino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This can lead to a portion of your compound becoming permanently stuck to the column.

  • Solution:

    • Deactivate the Silica Gel: Before running the column, flush it with your starting eluent containing a small amount of a competitive base, such as 0.5-1% triethylamine (TEA) or pyridine.[2][3] This base will occupy the acidic sites on the silica, preventing your product from binding irreversibly.

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel and may be more suitable for basic compounds.[4]

  • Cause 2: On-Column Degradation. Aldehydes can be sensitive molecules. The acidic surface of silica gel can catalyze degradation or side reactions.[5][6][7]

  • Solution:

    • Minimize the time your compound spends on the column. Use flash chromatography techniques with positive air pressure to speed up the elution. A properly optimized solvent system that allows for swift elution is critical.

    • Again, deactivating the silica with triethylamine can mitigate acid-catalyzed decomposition.[6]

Question: My product is streaking across many fractions (peak tailing) instead of eluting as a sharp band. How can I fix this?

Answer: Peak tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For a basic compound like this compound, this is almost always due to the interaction between the pyridine nitrogen and acidic silanol groups on the silica.[2] This creates multiple types of interactions, causing some molecules to be retained longer than others, resulting in a "tail."

  • Primary Solution: Add a Basic Modifier. The most effective way to achieve sharp peaks is to add a small percentage (0.5-1%) of a competing base, like triethylamine (TEA), to your mobile phase.[2][8] The TEA will preferentially interact with the active silanol sites, effectively masking them from your compound and ensuring a more uniform interaction, which leads to sharper bands.

  • Workflow for Eliminating Peak Tailing:

    • Perform your initial TLC analysis without any additives to gauge the compound's behavior.

    • If you observe streaking on the TLC plate, prepare a new eluent with 1% TEA and run another TLC. You should observe a more compact spot with a slightly higher Rf value.

    • Use this TEA-modified eluent for your column chromatography.

Question: I'm seeing a new, unexpected spot on my TLC analysis of the collected fractions that wasn't in the original crude mixture. What is happening?

Answer: The appearance of a new spot strongly suggests that your compound is reacting or degrading on the column. Given the structure of this compound, there are two likely culprits:

  • Cause 1: Acetal/Hemiacetal Formation. If your mobile phase contains an alcohol (like methanol), the acidic silica gel can catalyze the reaction between your aldehyde and the alcohol to form a hemiacetal or acetal.[6] This new compound will have a different polarity and appear as a new spot.

  • Solution: Avoid using alcohol-based solvents in your mobile phase if possible. A dichloromethane/ethyl acetate or a hexane/ethyl acetate system is often preferable. If you must use methanol for sufficient polarity, ensure the silica is deactivated with triethylamine to suppress the acid-catalyzed reaction.[6]

  • Cause 2: Other Degradation Pathways. The combination of a reactive aldehyde and an electron-rich pyridine ring can make the molecule susceptible to other acid-catalyzed reactions on the silica surface.

  • Solution: As with other issues, deactivating the silica gel and minimizing the time the compound spends on the column are the best preventative measures.[7]

Question: My compound is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution means your chosen solvent system does not have sufficient selectivity for the two compounds. The key is to modify the mobile phase to exploit differences in the polarity and functional groups of your product and the impurity.

  • Systematic Approach to Improving Resolution:

    • Adjust Polarity: If the spots are too close together, try a shallower solvent gradient or an isocratic elution with a less polar solvent system. The goal on your TLC plate is to have the Rf of your target compound between 0.2 and 0.3 for optimal column separation.[9]

    • Change Solvent Selectivity: Do not just change the ratio of your solvents; change one of the solvents entirely. The "eluent strength" might be similar, but the specific interactions will change. For example, if a hexane/ethyl acetate mixture fails, try a hexane/dichloromethane or a toluene/ethyl acetate system. Different solvents interact differently with your compounds, which can often resolve co-eluting spots.

Below is a decision tree to guide your optimization process.

Caption: Troubleshooting Decision Tree for Poor Separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point for a polar aromatic compound is a mixture of a non-polar and a polar solvent.[10] Begin with a 70:30 mixture of Hexane:Ethyl Acetate. If the compound remains at the baseline (Rf is too low), increase the polarity by moving to 50:50 or 30:70 Hexane:Ethyl Acetate. If it is still not sufficiently mobile, a more polar system like 95:5 Dichloromethane:Methanol may be required.[10] Always add 0.5-1% triethylamine if you observe streaking.

Solvent System (v/v)PolarityWhen to Use
70:30 Hexane / Ethyl AcetateLow-MediumGood starting point.
50:50 Hexane / Ethyl AcetateMediumIf Rf is < 0.2 in the starting system.
95:5 DCM / MethanolMedium-HighFor highly retained compounds.
Add 1% Triethylamine to any systemN/AIf streaking/tailing is observed.[3]

Q2: What is "dry loading" and when should I use it for this compound?

Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[11] You should use this method if your compound has poor solubility in the initial, low-polarity mobile phase. Dissolving the compound in a strong solvent (like DCM or methanol) and loading it directly can disrupt the top of the column and lead to poor separation.

Dry Loading Procedure:

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product).

  • Thoroughly mix the slurry and then evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.[12]

Q3: How can I visually track my compound on the column if it's colorless?

This compound contains an aromatic pyridine ring and should be visible under a UV lamp. You can monitor the progress of the separation by periodically shining a handheld UV lamp (254 nm) on the side of the glass column. The bands of UV-active compounds will appear as dark shadows. This allows you to track the separation in real-time and decide when to start collecting fractions.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard flash column chromatography procedure for the purification of 1 gram of crude this compound.

Caption: Standard Workflow for Column Chromatography Purification.

1. TLC Method Development

  • Prepare several potential eluent systems (e.g., Hexane:Ethyl Acetate at ratios of 80:20, 70:30, 60:40). Add 1% triethylamine (TEA) to each.

  • Spot your crude material on a TLC plate and develop it in one of the prepared eluents.

  • Identify the solvent system that gives your desired product an Rf value between 0.2 and 0.3 and good separation from impurities.[9][11]

2. Column Preparation

  • Select a glass column of appropriate size (for 1g of crude, a 40-50g silica load is typical).

  • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

  • Pack the column with silica gel (e.g., 230-400 mesh) using the "dry packing" method.[12]

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Wet the column by carefully adding your chosen mobile phase and gently pushing it through with positive pressure until the entire silica bed is saturated and solvent drips from the bottom. Do not let the column run dry.

3. Sample Loading

  • Use the "dry loading" method described in the FAQ section for best results.

  • Carefully add the silica-adsorbed sample to the top layer of sand in the column, creating an even layer.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle, positive air pressure to the top of the column to achieve a steady flow rate (a drop rate of several drops per second is a good target).

  • Begin collecting the eluent in numbered test tubes or flasks.

5. Analysis and Isolation

  • Using TLC, analyze the collected fractions to determine which ones contain your pure product. Spot every other fraction on a single TLC plate alongside a spot of your crude starting material for comparison.

  • Combine all fractions that contain only the pure product spot.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield your purified this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • BenchChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde | 449811-29-4.
  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543.
  • Restek. (n.d.). Troubleshooting Guide.
  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • BenchChem. (2025). Minimizing the decomposition of sensitive aldehydes during regeneration.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography? Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 6-(dimethylamino)nicotinaldehyde AldrichCPR.
  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography.
  • Lamm, V., Pan, X., Taniguchi, T., & Curran, D. P. (2013). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • Chemdad Co., Ltd. (n.d.). 6-(DIMETHYLAMINO)NICOTINALDEHYDE.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 18416298. Retrieved from [Link].

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Bartolini, M., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 9(7), 1789-1804.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from The Royal Society of Chemistry website.
  • Parchem. (n.d.). 5-Methyl-6-(methylamino)nicotinaldehyde (Cas 123342-22-3).
  • ResearchGate. (2015). Is it possible to purify imine using column chromatography? Retrieved from [Link]

  • Mosbach, K., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Methods in Enzymology, 34, 229-242.

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Recrystallization methods for purifying 6-(methylamino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides advanced troubleshooting and methodological support for the recrystallization of 6-(methylamino)pyridine-3-carbaldehyde (C₇H₈N₂O, MW: 136.15 g/mol ).[1] As a substituted pyridine carboxaldehyde, this compound presents unique purification challenges that require a systematic and principled approach. This document is designed for researchers and drug development professionals to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[2][3][4] Since impurities often lower the melting point of a solid, this is a common issue.

Immediate Corrective Actions:

  • Re-heat the solution to dissolve the oil back into the solvent.

  • Add more of the "good" solvent (1-5% total volume increase) to decrease the saturation level slightly.[3][4] This ensures that crystallization begins at a lower temperature, which is hopefully below the compound's melting point.

  • Ensure very slow cooling. Rapid cooling favors oiling out. Allow the solution to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.[3]

  • Vigorous scratching of the flask's inner surface with a glass rod at the solvent-air interface can sometimes induce crystallization from an oil.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The absence of crystallization upon cooling usually points to one of two common problems: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystal growth.[2][3]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystal formation.[2]

    • Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[3][5] Gently heat the solution to boil off a portion of the solvent (10-20%) in a fume hood and then attempt to cool it again.

  • Add an Anti-Solvent: If you are using a single solvent system, consider adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness appears. Then, add a few drops of the "good" solvent to redissolve the cloudiness and cool slowly.

Q3: My crystal yield is very low. How can I improve recovery?

A3: A low yield is a common problem in recrystallization. While some loss is inevitable because the compound will have some solubility even in the cold solvent, significant losses can be mitigated.[5]

Optimization Strategies:

  • Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent.[3][5] Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Ensure Adequate Cooling: Cool the solution in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.[5]

  • Prevent Premature Crystallization: Avoid crystallisation during hot filtration by using a pre-heated funnel and flask and using a slight excess of solvent, which you can then boil off before cooling.[2]

  • Analyze the Mother Liquor: After filtering your crystals, you can try to obtain a second crop by evaporating a portion of the solvent from the filtrate and re-cooling. Be aware that this second crop will likely be less pure than the first.

Troubleshooting Guide 1: Systematic Solvent Selection

Step-by-Step Solvent Screening Protocol
  • Preparation: Place a small amount (approx. 10-20 mg) of your crude compound into several small test tubes.

  • Room Temperature Test: Add a small amount (approx. 0.5 mL) of a candidate solvent to each test tube. Agitate the mixture. A good solvent will not dissolve the compound at room temperature.[6]

  • Hot Solvent Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. A successful solvent will produce a high yield of crystalline solid.

  • Evaluate and Select: Compare the results from different solvents based on the quality and quantity of the crystals formed.

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Potential Interactions
Water10080.1The pyridine nitrogen and amino group may impart some water solubility. Could be a good anti-solvent.
Ethanol7824.5Good general-purpose polar protic solvent. Often works well for polar organic molecules.
Isopropanol8219.9Similar to ethanol but less polar. May offer better solubility characteristics.
Acetone5620.7Apolar aprotic solvent. Its low boiling point makes it easy to remove.
Ethyl Acetate776.0Medium polarity solvent. Good for compounds with moderate polarity.
Toluene1112.4Non-polar aromatic solvent. May be effective if the compound is less polar than anticipated.
Heptane/Hexane98 / 69~1.9Very non-polar. Almost certainly will be an "anti-solvent" or "bad solvent". Useful for mixed-solvent systems.
Visualization 1: Solvent Selection Workflow

G cluster_screening Solvent Screening Process start Place ~15mg crude compound in a test tube add_rt_solvent Add 0.5 mL solvent at Room Temperature start->add_rt_solvent check_rt_sol Is it soluble? add_rt_solvent->check_rt_sol heat_solvent Heat towards boiling. Add solvent dropwise. check_rt_sol->heat_solvent No bad_solvent FAIL: Solvent is unsuitable. Try another. check_rt_sol->bad_solvent Yes check_hot_sol Does it dissolve? heat_solvent->check_hot_sol cool_solution Cool to RT, then ice bath. check_hot_sol->cool_solution Yes check_hot_sol->bad_solvent No check_crystals Do crystals form? cool_solution->check_crystals good_solvent SUCCESS: Potential Single Solvent check_crystals->good_solvent Yes anti_solvent Potential Anti-Solvent for a mixed-pair system check_crystals->anti_solvent No, remains soluble

Caption: Workflow for systematic solvent screening.

Troubleshooting Guide 2: Common Recrystallization Failures

Even with a suitable solvent, experimental issues can arise. This guide provides a logical flow for diagnosing and solving these problems.

Visualization 2: Troubleshooting Decision Tree

Caption: Decision tree for common recrystallization problems.

Protocol: Decolorizing Colored Impurities

If your final crystals are colored but the pure compound is expected to be white or off-white, colored impurities are likely trapped in the crystal lattice.[6]

  • Re-dissolve: Place the colored crystals back in the flask and dissolve them in the minimum amount of hot recrystallization solvent.

  • Add Charcoal: Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Heat and Filter: Gently swirl and heat the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal.

  • Crystallize: Allow the hot, colorless filtrate to cool and crystallize as you would normally.

References

  • 6-[ethyl(methyl)amino]pyridine-3-carbaldehyde - ChemBK. Available at: [Link]

  • Problems in recrystallization - Biocyclopedia. Available at: [Link]

  • Recrystallization-1.pdf - University of Missouri-St. Louis. Available at: [Link]

  • Problems with Recrystallisations - University of York. Available at: [Link]

  • 6-Methyl-3-pyridinecarboxaldehyde | C7H7NO - PubChem. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization - University of California, Los Angeles. Available at: [Link]

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Technical Support Center: Troubleshooting Over-arylation in 6-(Methylamino)nicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting challenges in the synthesis of 6-(Methylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with over-arylation during palladium-catalyzed C-N cross-coupling reactions, a common and powerful method for constructing aryl amines.[1][2] This document provides in-depth, field-proven insights to help you diagnose, mitigate, and prevent the formation of undesired diarylated byproducts, ensuring a higher yield and purity of your target compound.

Introduction to the Challenge: Mono- vs. Di-arylation

The synthesis of this compound, a valuable heterocyclic building block[3][4][5], is often achieved via a Buchwald-Hartwig amination reaction.[1][6] This involves the palladium-catalyzed coupling of an aryl halide, such as 6-chloronicotinaldehyde, with methylamine. While highly effective, a significant challenge in this transformation is controlling the selectivity to favor the desired mono-arylated product over the undesired diarylated byproduct.[7][8] The formation of the diarylamine not only consumes the starting materials and the desired product but also complicates the purification process.

This guide will delve into the mechanistic underpinnings of over-arylation, provide a systematic troubleshooting workflow, and offer validated protocols to enhance the selectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-arylation in the context of this compound synthesis?

A1: Over-arylation, also known as diarylation, is a side reaction where the initially formed product, this compound, acts as a nucleophile and reacts with another molecule of the aryl halide (6-chloronicotinaldehyde) in the presence of the palladium catalyst. This results in the formation of a diarylated byproduct. The challenge lies in the fact that the product of the initial reaction, a secondary amine, can sometimes be more reactive than the primary amine starting material.[8]

Q2: Why is my reaction mixture showing a significant amount of a higher molecular weight byproduct?

A2: A higher molecular weight byproduct is often indicative of over-arylation. The diarylated product has a significantly larger mass than the desired mono-arylated compound. This can be confirmed by analytical techniques such as LC-MS or GC-MS. Other potential side reactions could include reactions involving the aldehyde group, but over-arylation is a common issue in this type of C-N coupling.[9]

Q3: Can the choice of palladium catalyst influence the level of over-arylation?

A3: Absolutely. The ligand coordinated to the palladium center plays a crucial role in determining the selectivity of the reaction.[10][11] Bulky, electron-rich phosphine ligands are often employed to promote the desired mono-arylation by creating steric hindrance around the palladium atom, which disfavors the coupling of the bulkier secondary amine product.[1][12]

Q4: How does the base affect the selectivity of the reaction?

A4: The choice of base is critical in the Buchwald-Hartwig amination.[13] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they can help to control the rate of the reaction and improve selectivity for mono-arylation.[14] Stronger bases, such as sodium tert-butoxide (NaOt-Bu), can sometimes accelerate the reaction but may also lead to a higher incidence of over-arylation.[13]

Understanding the Mechanism of Over-arylation

To effectively troubleshoot over-arylation, it is essential to understand the catalytic cycle of the Buchwald-Hartwig amination and where the side reaction occurs.

The desired reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][15] Over-arylation occurs when the secondary amine product re-enters the catalytic cycle and outcompetes the primary amine for the palladium catalyst.

Buchwald_Hartwig_Cycle cluster_desired Desired Mono-arylation Pathway cluster_overarylation Over-arylation Side Pathway Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X Pd0_side Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Amido Ar-Pd(II)-NHR(L_n) PdII->Amido R-NH2, Base PdII_side Ar-Pd(II)-X(L_n) AmineCoord Amine Coordination (R-NH2) Amido->Pd0 Reductive Elimination Product Desired Product (Ar-NHR) Amido->Product RedElim Reductive Elimination DiarylAmido Ar-Pd(II)-N(Ar)R(L_n) PdII_side->DiarylAmido Ar-NHR, Base ProductCoord Product Coordination (Ar-NHR) Byproduct Byproduct (Ar2-NR) DiarylAmido->Byproduct DiarylAmido->Pd0_side Reductive Elimination caption Buchwald-Hartwig catalytic cycle showing the competing over-arylation pathway.

Caption: Buchwald-Hartwig catalytic cycle showing the competing over-arylation pathway.

The key to preventing over-arylation is to favor the reductive elimination of the mono-arylated product and to disfavor the coordination and subsequent reaction of this product with the palladium catalyst.

Troubleshooting Guide: A Systematic Approach

When faced with significant over-arylation, a systematic approach to optimizing the reaction conditions is crucial. The following table outlines key parameters to investigate and their potential impact on selectivity.

ParameterRecommended AdjustmentRationale
Ligand Switch to a bulkier, more sterically hindering phosphine ligand (e.g., BrettPhos, RuPhos).[12]Increased steric bulk around the palladium center will disfavor the coordination of the larger secondary amine product, thus promoting mono-arylation.[1][12]
Catalyst Loading Decrease the palladium catalyst loading (e.g., from 2 mol% to 1 mol% or lower).A lower catalyst concentration can sometimes slow down the overall reaction rate, allowing for greater differentiation between the reactivity of the primary and secondary amines.
Base Change from a strong base (e.g., NaOt-Bu) to a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[14]A weaker base can lead to a more controlled reaction, reducing the rate of the undesired second amination.[14]
Solvent Switch to a more polar solvent like n-BuOH or dioxane.[14]Solvent polarity can influence the solubility of reactants and intermediates, potentially affecting the reaction kinetics and selectivity.
Temperature Lower the reaction temperature.Reducing the temperature will decrease the rate of both the desired and undesired reactions. However, it may disproportionately slow down the over-arylation reaction, leading to improved selectivity.
Stoichiometry Increase the excess of methylamine relative to the aryl halide.By Le Chatelier's principle, a higher concentration of the primary amine can help to outcompete the secondary amine product for the catalyst.
Experimental Workflow for Optimization

A logical workflow for optimizing the reaction conditions to minimize over-arylation is presented below. It is recommended to adjust one parameter at a time to clearly understand its effect.

Optimization_Workflow Start Start: High Over-arylation Observed Step1 Step 1: Ligand Screening (e.g., BrettPhos, RuPhos) Start->Step1 Step2 Step 2: Base Optimization (e.g., K2CO3, Cs2CO3) Step1->Step2 Step3 Step 3: Temperature Titration (e.g., 100°C -> 80°C -> 60°C) Step2->Step3 Step4 Step 4: Stoichiometry Adjustment (Increase methylamine excess) Step3->Step4 End End: Optimized Conditions (High Mono-arylation Selectivity) Step4->End caption Systematic workflow for optimizing reaction conditions to minimize over-arylation.

Sources

Technical Support Center: Palladium Catalyst Removal in 6-(Methylamino)nicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal from reactions involving 6-(Methylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to effectively and efficiently remove residual palladium to meet the stringent requirements of the pharmaceutical industry.[1][2][3]

Introduction: The Challenge of Palladium Removal

Palladium-catalyzed cross-coupling reactions are invaluable tools in the synthesis of complex molecules like this compound and its derivatives.[1][4] However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical challenge.[2][5] Incomplete removal can lead to:

  • Toxicity concerns: Regulatory bodies like the ICH have strict limits on the amount of residual palladium in drug products.[2][3][6]

  • Interference with downstream reactions: Residual palladium can catalyze unwanted side reactions in subsequent synthetic steps.[7]

  • Product instability: Trace palladium can affect the long-term stability of the final compound.

  • Inaccurate biological assay results: Palladium contamination can interfere with biological screening and lead to misleading data.[8]

This guide will walk you through a logical approach to palladium removal, from initial assessment to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of palladium I might encounter in my reaction mixture?

A1: Palladium can exist in several forms post-reaction, including:

  • Heterogeneous Pd(0): Often as palladium on carbon (Pd/C) or palladium black, which are generally easier to remove by filtration.[9]

  • Homogeneous Pd(0) and Pd(II) complexes: These are soluble species that require more advanced removal techniques like scavenging or chromatography.[10]

  • Colloidal palladium: These are fine, suspended particles that can be challenging to filter directly.[11]

Q2: What are the regulatory limits for palladium in pharmaceutical products?

A2: The International Council for Harmonisation (ICH) Q3D guideline sets the permitted daily exposure (PDE) for palladium. For oral medications, the PDE is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product, assuming a daily dose of 10 grams or less.[3][6][12]

Q3: How do I choose the right palladium removal method for my this compound reaction?

A3: The optimal method depends on the form of the palladium, the solvent system, and the properties of your product. A decision-making workflow can be helpful:

Caption: Decision workflow for selecting a palladium removal method.

Q4: What analytical techniques are used to quantify residual palladium?

A4: The most common and accurate methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The industry standard for trace metal analysis, offering high sensitivity.[5][13]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique for quantifying elemental impurities.[5]

  • Atomic Absorption Spectroscopy (AAS): A well-established method for metal analysis.[5]

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening.[2][14]

For in-process monitoring, rapid colorimetric or fluorimetric methods can provide a quick assessment of palladium levels before committing to the more time-consuming and expensive ICP analysis.[15][16][17]

Troubleshooting Guides

Problem 1: High Palladium Levels After Filtration

Symptom: You've filtered your reaction mixture through Celite®, but ICP analysis shows palladium levels are still significantly above 10 ppm.

Possible Cause: The palladium is likely present as soluble homogeneous species or fine colloidal particles that pass through the filter aid.[11]

Solutions:

  • Optimize Filtration:

    • Increase Celite® Bed Thickness: A thicker pad (2-3 cm) can improve capture.

    • Use a Finer Filter Medium: Consider using a membrane filter (e.g., 0.45 µm PTFE) in combination with Celite®.[10]

    • Pre-wet the Celite® Pad: This can improve the efficiency of trapping fine particles.[11]

  • Induce Precipitation:

    • Anti-solvent Addition: Adding an anti-solvent might cause the palladium complexes to precipitate, allowing for removal by filtration.

    • Chemical Reduction: If you have Pd(II) species, a mild reducing agent could convert them to insoluble Pd(0) black.

  • Adsorption:

    • Activated Carbon: Treat the filtrate with activated carbon. Be aware that this can sometimes lead to product loss through adsorption.[9]

    • Silica Gel: A silica gel plug filtration can sometimes be effective at adsorbing polar palladium complexes.

Problem 2: Inefficient Scavenging

Symptom: You've treated your reaction mixture with a scavenger, but the palladium levels remain high.

Possible Causes:

  • Incorrect scavenger selection: The scavenger may not have a high affinity for the specific palladium species in your mixture.

  • Insufficient scavenger amount: The amount of scavenger used may be too low to bind all the palladium.

  • Suboptimal reaction conditions: Time, temperature, and solvent can all affect scavenger efficiency.

  • Product interference: Your product, this compound, may be competing with the scavenger for binding to the palladium.

Solutions:

ParameterTroubleshooting StepRationale
Scavenger Type Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine).[18][19]Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[18]
Scavenger Loading Increase the equivalents of scavenger used (e.g., from 5 eq. to 10-20 eq. relative to palladium).Ensures sufficient binding sites are available for all palladium species.
Reaction Time Increase the stirring time with the scavenger (e.g., from 1-2 hours to overnight).Allows for the binding equilibrium to be reached.
Temperature Gently heat the mixture (e.g., to 40-50 °C) while stirring with the scavenger.Can increase the rate of binding, but monitor for product degradation.
Solvent Ensure the solvent is compatible with the scavenger. Some scavengers work better in specific organic solvents.Solvent can affect the swelling of polymer-based scavengers and the accessibility of binding sites.

Experimental Protocols

Protocol 1: Standard Filtration through Celite®

This protocol is the first-line approach for removing heterogeneous palladium catalysts.

  • Prepare the Filter Pad: Place a piece of filter paper in a Buchner funnel and add a 1-2 cm layer of Celite®. Gently press down to create a flat, even bed.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly seated.

  • Dilute the Reaction Mixture: Dilute your reaction mixture with a suitable solvent to reduce its viscosity.[11]

  • Filter: Slowly pour the diluted reaction mixture onto the Celite® pad under vacuum.

  • Wash: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[11]

  • Analyze: Collect the filtrate and analyze for residual palladium.

Protocol 2: Palladium Scavenging with Functionalized Silica

This protocol is effective for removing soluble palladium species.

  • Choose a Scavenger: Select a scavenger based on the likely oxidation state of your palladium. For many cross-coupling reactions, a thiol- or thiourea-functionalized silica is a good starting point.[18]

  • Add the Scavenger: To your reaction mixture, add the scavenger (typically 5-10 wt% relative to your crude product).

  • Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-16 hours.

  • Filter: Filter the mixture through a simple filter paper or a fritted funnel to remove the solid-supported scavenger.

  • Wash: Wash the scavenger with fresh solvent.

  • Concentrate and Analyze: Combine the filtrate and washings, concentrate under reduced pressure, and analyze for residual palladium.

Scavenging Workflow start Reaction Mixture (with soluble Pd) add_scavenger Add Functionalized Silica Scavenger start->add_scavenger stir Stir at RT or 40°C for 2-16 hours add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter analyze Analyze Filtrate for Residual Palladium filter->analyze end Purified Product analyze->end

Caption: A typical workflow for palladium scavenging.

Summary of Palladium Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest For
Filtration Physical separation of insoluble particles.Simple, fast, and inexpensive.Only effective for heterogeneous or precipitated palladium.[10]Heterogeneous catalysts (e.g., Pd/C).[9]
Scavenging Adsorption of palladium onto a solid support with high affinity.High selectivity, can be very effective.[18][20]Scavengers can be expensive, may require optimization.[20]Homogeneous palladium species.[10]
Extraction Partitioning of palladium salts into an aqueous phase.Can remove water-soluble palladium species.Limited to certain palladium salts and solvent systems.[11][21]Ionic palladium species.
Crystallization Purification of the product, leaving impurities in the mother liquor.Can be highly effective for achieving high purity.May not be sufficient on its own, potential for product loss.[13][20]Final purification step.
Chromatography Separation based on differential adsorption on a stationary phase.Can remove palladium along with other impurities.Can be time-consuming and require large volumes of solvent.High-purity applications.[11]

By understanding the principles behind each palladium removal technique and systematically troubleshooting any issues that arise, you can confidently and effectively purify your this compound products to meet the highest standards of quality and safety.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015-05-18).
  • Palladium Detection for API Purification - Arbor Assays. (2017-07-31).
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (2009-02-15).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Palladium-catalyzed reactions are an increasingly popular method of forming C-C or C-heteroatom bonds. A wide variety of coupling reactions have been developed, which means they can be included in a lot of synthetic pathways. This can allow for complex molecules to be synthesised in fewer stages, which is more efficient and creates less waste.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014-10-27).
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate.
  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
  • Standards for Elemental Impurities in Pharmaceuticals - Reagecon Knowledge.
  • Inventive Filtration Technologies for Palladium Recovery. (2019-04-02).
  • Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. (2023-06-06).
  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC - PubMed Central.
  • How to Test for Palladium: Reliable Methods for Accurate Results - Ledoux & Co. (2025-02-20).
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate. (2025-08-09).
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle.
  • Palladium And Platinum An Easier Find With New Detection Method | ScienceDaily. (2007-09-26).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022-01-20).
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2025-08-06).
  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products - Benchchem.
  • EP1636393B1 - Process for recovery of palladium from spent catalyst - Google Patents.
  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma.
  • Methods for removal of palladium | Download Scientific Diagram - ResearchGate.
  • Removal of palladium catalyst from "Ethyl 6-chloro-4-(methylamino)nicotinate" reactions - Benchchem.
  • Application Note : - SiliCycle.
  • Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances - Pharma Excipients. (2016-07-20).
  • How to Remove Palladium in three easy steps - Biotage. (2023-01-20).
  • US7084287B2 - Method of removing palladium - Google Patents.
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF - ResearchGate.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025-09-19).
  • Metal Scavengers - Sigma-Aldrich.
  • Residual palladium levels in reaction samples following automated... - ResearchGate.
  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017-12-30).
  • Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones - PubMed.
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers - Portal de Recerca de la Universitat Autònoma de Barcelona. (2018-12-05).

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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution for 6-(Methylamino)nicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-(Methylamino)nicotinaldehyde. Our objective is to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges and improve reaction yields in the pivotal nucleophilic aromatic substitution (SNAr) step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the nucleophilic aromatic substitution (SNAr) on the pyridine ring for this synthesis?

Answer: The synthesis of this compound from a 6-halonicotinaldehyde precursor is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring, particularly from the ortho (2, 6) and para (4) positions, making them susceptible to attack by nucleophiles.[1]

The reaction proceeds via a two-step addition-elimination mechanism.[2][3]

  • Addition: The nucleophile (methylamine) attacks the carbon atom bearing the leaving group (e.g., chlorine at the C6 position) to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).

Crucially, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen when the attack occurs at the ortho or para positions.[4][5] This stabilization of the intermediate significantly lowers the activation energy for the reaction, explaining why substitution is highly favored at these sites.

Fig. 1: SNAr Mechanism for this compound

Troubleshooting Guides

This section addresses specific experimental issues in a direct question-and-answer format.

Q2: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield is the most common issue and can stem from several interrelated factors. A systematic approach is crucial for diagnosis.

Troubleshooting_Workflow Fig. 2: Low Yield Troubleshooting Workflow start Low Yield Observed cause1 Reaction Conditions start->cause1 cause2 Reagent Quality start->cause2 cause3 Side Reactions start->cause3 cond1 Suboptimal Temperature? (Too low/high) cause1->cond1 Check cond2 Incorrect Solvent? cause1->cond2 Check cond3 Insufficient Reaction Time? cause1->cond3 Check reag1 Poor Leaving Group? (Cl vs F) cause2->reag1 Verify reag2 Degraded Methylamine? cause2->reag2 Verify reag3 Wet Solvent/Reagents? cause2->reag3 Verify side1 Imine Formation? (Product + MeNH2) cause3->side1 Analyze side2 Hydrolysis of Starting Material? cause3->side2 Analyze side3 Polymerization? cause3->side3 Analyze

Fig. 2: Low Yield Troubleshooting Workflow

1. Re-evaluate Your Leaving Group: The nature of the halide on the pyridine ring is critical. For SNAr reactions, the reactivity order is generally F > Cl > Br > I .[6]

  • Insight: While 6-chloronicotinaldehyde is often used due to commercial availability, switching to 6-fluoronicotinaldehyde will significantly increase the reaction rate. The high electronegativity of fluorine makes the C6 carbon more electrophilic and stabilizes the transition state. If your synthesis allows, starting with the fluoro-analogue is a primary optimization strategy.

2. Optimize Reaction Conditions (Temperature & Solvent): SNAr reactions on chloropyridines are often slow and may not proceed to completion at room temperature.[3]

  • Temperature: Gradually increase the reaction temperature in increments (e.g., from room temperature to 50°C, then 80°C). Monitor progress by TLC or LCMS to find the sweet spot where product formation is maximized without significant byproduct formation. Heating in a sealed vessel or under reflux is common.[7]

  • Solvent: The choice of solvent is critical for stabilizing the charged Meisenheimer complex.

    • Recommended: Use polar aprotic solvents like DMSO or DMF . These solvents excel at solvating cations while leaving the nucleophile relatively "bare" and more reactive.

    • Alternatives: Alcohols like ethanol or isopropanol can also be used, as they can solvate the intermediate and serve as the solvent for the methylamine solution. However, reaction rates may be slower compared to DMSO or DMF.

3. Check Nucleophile Stoichiometry and Source:

  • Stoichiometry: Use a molar excess of methylamine (typically 2-5 equivalents) to drive the reaction to completion.

  • Source: Methylamine is available in various forms (gas, 40% wt. in H₂O, 2.0 M in THF/EtOH). Using an anhydrous solution (in THF or EtOH) is often preferable to the aqueous solution, as it minimizes the potential for a key side reaction: hydrolysis of the starting material to 6-hydroxynicotinaldehyde.

Q3: My TLC/LCMS shows multiple products, making purification difficult. What are these byproducts and how can I prevent them?

Answer: The formation of multiple byproducts is a common challenge that directly impacts yield and purification efficiency.

Potential Byproduct Plausible Cause Prevention & Mitigation Strategy
6-Hydroxynicotinaldehyde Reaction of starting material with water, often from using aqueous methylamine at elevated temperatures.1. Switch to an anhydrous methylamine solution (e.g., 2.0 M in THF or EtOH).2. If using aqueous methylamine, run the reaction at the lowest effective temperature.
N-methyl-1-(5-formylpyridin-2-yl)methanimine Reaction of the product aldehyde with excess methylamine to form an imine.1. Use a smaller excess of methylamine (e.g., 1.5-2.0 equivalents).2. Work up the reaction promptly upon completion.3. During workup, a mild acidic wash (e.g., dilute aq. NH₄Cl) can hydrolyze the imine back to the aldehyde.
Unreacted Starting Material Incomplete reaction due to suboptimal conditions (see Q2).Re-optimize temperature, reaction time, or consider a more reactive substrate (6-fluoronicotinaldehyde).
Polymeric/Tarry Material Self-condensation of the aldehyde product, often catalyzed by strong bases or high temperatures.1. Avoid using very strong, non-nucleophilic bases if possible.2. Maintain careful temperature control; avoid excessive heating.3. Ensure an inert atmosphere to prevent oxidative degradation.
Q4: What is a reliable, optimized starting protocol for this reaction?

Answer: While every substrate requires fine-tuning, the following protocol serves as a robust, optimized starting point for the reaction of 6-chloronicotinaldehyde with methylamine.

Experimental Protocol: Optimized SNAr Synthesis

  • Materials:

    • 6-Chloronicotinaldehyde (1.0 eq)

    • Methylamine, 2.0 M solution in THF (2.5 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Reaction vessel with a condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add 6-chloronicotinaldehyde.

    • Add anhydrous DMSO to create a solution of approximately 0.5 M concentration relative to the starting material.

    • With vigorous stirring, add the 2.0 M solution of methylamine in THF (2.5 equivalents) dropwise over 5-10 minutes.

    • Heat the reaction mixture to 80-90 °C .

    • Monitor the reaction progress every 1-2 hours using TLC or LCMS, checking for the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into a separatory funnel containing ethyl acetate and water.

      • Extract the aqueous layer two more times with ethyl acetate.

      • Combine the organic layers and wash with a saturated aqueous solution of brine to remove residual DMSO.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can typically be purified via column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]

  • CHEM HELPER. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube. [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chad's Prep. (2019, January 19). 19.6 Nucleophilic Aromatic Substitutions (NAS) [Video]. YouTube. [Link]

  • Hughes, D. L. (2016). SNAr Reaction in Common Molecular Solvents Under Pressure. Organic Process Research & Development. Sourced via Wordpress. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

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Managing poor microwave absorption in 6-(Methylamino)nicotinaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Managing Poor Microwave Absorption in 6-(Methylamino)nicotinaldehyde Synthesis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting strategies for a common yet frustrating issue in microwave-assisted organic synthesis (MAOS): poor energy absorption. We will use the synthesis of this compound as a practical case study to explore solutions for reaction mixtures that fail to heat effectively.

PART 1: Frequently Asked Questions - The Fundamentals of Microwave Heating

This section addresses the foundational principles of microwave-matter interaction. Understanding why a reaction fails to heat is the first step in solving the problem.

Q1: I've set my microwave reactor to 150°C, but the temperature won't rise. What's happening?

A: This is a classic sign of poor microwave absorption. Microwave heating is not like a conventional oil bath, which transfers thermal energy via conduction. Instead, it relies on the direct interaction of the oscillating electromagnetic field with the molecules in your reaction vessel.[1] Heating occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, like water or ethanol, possess a permanent dipole moment. When subjected to the microwave's rapidly oscillating electric field, these molecules attempt to align themselves with it. This constant reorientation creates friction, which generates heat.[2][3]

  • Ionic Conduction: If mobile ions are present in the mixture (e.g., salts or ionic liquids), they will move back and forth through the solution under the influence of the electric field. This movement constitutes an electric current, and resistance to this flow results in heat generation (Joule heating).[2]

If your reaction mixture is composed of largely non-polar molecules and contains no significant concentration of ions, it is effectively "transparent" to microwaves and will not heat efficiently.[3][4]

Q2: What is the "loss tangent" (tan δ), and how does it relate to my solvent choice?

A: The loss tangent (tan δ) is a critical dielectric property that quantifies a material's ability to convert microwave energy into heat at a given frequency.[3] It is the ratio of the dielectric loss (ε''), which measures the efficiency of converting electromagnetic energy to heat, to the dielectric constant (ε'), which describes a molecule's polarizability.[3][5]

For the synthetic chemist, a higher loss tangent means the solvent absorbs microwaves more effectively and heats more rapidly. Solvents can be broadly categorized based on this value:

  • High Absorbers (tan δ > 0.5): Ethanol, DMSO, Ethylene Glycol. These heat very quickly.[3][6]

  • Medium Absorbers (tan δ 0.1–0.5): Acetonitrile, DMF, Water. These are effective for most applications.[3][5]

  • Low/Non-Absorbers (tan δ < 0.1): Toluene, Hexane, Dioxane, Chloroform. These are poor absorbers and often require assistance to heat effectively.[3][5]

Q3: The synthesis for my this compound precursor uses toluene. Does this mean I can't use microwave heating?

A: Not at all. While toluene is a very poor microwave absorber, it's a common misconception that only polar solvents can be used in microwave chemistry.[4] Many reactions involve polar reagents, catalysts, or intermediates that can absorb microwave energy even if the bulk solvent does not.[4][7] However, if these absorbing species are in low concentration, the overall mixture may still heat poorly.

The following sections provide three robust strategies to overcome this exact problem.

PART 2: Troubleshooting Workflow for Poor Microwave Absorption

When faced with a reaction that fails to heat, a systematic approach is key. This decision tree illustrates the logical flow for diagnosing and solving the issue.

G start Reaction Fails to Reach Target Temperature check_components Analyze Dielectric Properties of All Reaction Components (Solvent, Reactants, Catalysts) start->check_components is_polar Is the Bulk Mixture Sufficiently Polar or Ionic? check_components->is_polar strategy_select Select Strategy to Enhance Microwave Absorption is_polar->strategy_select No re_run Re-run Synthesis with Modified Conditions is_polar->re_run Yes (Check other parameters: power, vessel, etc.) strategy1 Strategy 1: Add Polar Co-Solvent strategy_select->strategy1 strategy2 Strategy 2: Add Ionic Liquid strategy_select->strategy2 strategy3 Strategy 3: Use a Passive Susceptor strategy_select->strategy3 strategy1->re_run strategy2->re_run strategy3->re_run

Caption: Troubleshooting Decision Tree for Poor Microwave Heating.

PART 3: Detailed Protocols & Methodologies

Here we present actionable solutions for enhancing microwave absorption in the synthesis of this compound, particularly when using a low-absorbing solvent like toluene or dioxane.

Strategy 1: Enhancing Absorption with a Polar Co-Solvent

Q4: How can I improve heating without completely changing my primary solvent?

A: Adding a small volume (typically 5-10%) of a high-loss polar co-solvent is often sufficient to increase the bulk dielectric properties of the mixture, allowing for effective heating. The co-solvent acts as a "molecular radiator," absorbing microwave energy and transferring it to the non-polar solvent and reactants.

Recommended Co-Solvents:

  • Ethanol (EtOH)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethylene Glycol[8]

Experimental Protocol: Co-Solvent Enhanced Synthesis

  • Vessel Preparation: To a standard 10 mL microwave reaction vial equipped with a magnetic stir bar, add your starting materials for the this compound synthesis (e.g., 6-chloro-nicotinaldehyde and methylamine source).

  • Solvent Addition: Add your primary non-polar solvent (e.g., 5 mL of toluene).

  • Co-Solvent Spike: Add the polar co-solvent (e.g., 0.25 - 0.5 mL of ethanol).

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the desired temperature, pressure, and time parameters according to your reaction protocol. The presence of the co-solvent should now allow the mixture to reach the target temperature efficiently.

  • Work-up: Proceed with your standard reaction work-up. The small amount of co-solvent is unlikely to interfere but should be considered during purification.

Strategy 2: Utilizing Ionic Liquids as In-Situ Absorbers

Q5: I've heard about ionic liquids for microwave chemistry. How do they work?

A: Ionic liquids (ILs) are salts that are liquid at or near room temperature.[9] Composed entirely of ions, they are exceptionally efficient microwave absorbers via the ionic conduction mechanism.[7][10] They can be used as the primary solvent or, more conveniently, as an additive in small, catalytic amounts to enhance heating in conventional organic solvents.[7][11] Their negligible vapor pressure also makes them ideal for high-temperature applications.[7][12]

Experimental Protocol: Ionic Liquid-Enhanced Synthesis

  • Vessel Preparation: To a 10 mL microwave reaction vial with a stir bar, add your reactants.

  • Solvent Addition: Add the non-polar solvent (e.g., 5 mL of dioxane).

  • Ionic Liquid Addition: Add a small quantity of a suitable ionic liquid, such as [BMIM][BF4] (1-Butyl-3-methylimidazolium tetrafluoroborate), typically 1-2 mol% relative to the limiting reagent.

  • Sealing and Irradiation: Cap the vessel and run the microwave program as specified. The IL will efficiently absorb the energy and heat the entire reaction mixture.

  • Work-up: ILs are non-volatile and may need to be removed during work-up, often via an aqueous wash or specific extraction, depending on the IL's solubility.

Strategy 3: Passive Heating with a Microwave Susceptor

Q6: My reaction mixture is entirely non-polar and non-ionic. Are there any other options?

A: Yes. In cases where the reaction components themselves have no ability to absorb microwaves, you can use a passive heating element , also known as a susceptor . A susceptor is a strongly microwave-absorbing solid material that is added to the vial. It heats up to very high temperatures and transfers this heat to the reaction mixture via conduction and radiation, much like a miniature heating mantle inside your vial.[13][14] This method is ideal for completely transparent mixtures.

Common Susceptor Materials:

  • Silicon Carbide (SiC)[13][15]

  • Graphite (powder or felt)[13]

G cluster_0 Microwave Cavity cluster_1 Reaction Vial mw_source Microwave Source solution Non-Absorbing Reaction Mixture (e.g., in Toluene) mw_source->solution Microwaves (Transparent) susceptor Susceptor (SiC Chip) mw_source->susceptor Microwaves (Absorbed) susceptor->solution Heat Transfer (Conduction)

Caption: Workflow for Susceptor-Assisted Microwave Heating.

Experimental Protocol: Susceptor-Assisted Synthesis

  • Vessel Preparation: Place a single silicon carbide boiling stone or a small piece of graphite felt into a 10 mL microwave vial.

  • Component Addition: Add the magnetic stir bar, reactants for this compound synthesis, and the non-polar solvent. Ensure the susceptor is fully submerged.

  • Sealing and Irradiation: Cap the vial and place it in the reactor. Run your desired microwave program. The temperature reading will be from the bulk solution, which is heated by the susceptor.

  • Work-up: After cooling, simply remove the susceptor with forceps before proceeding with the product isolation. The susceptor is chemically inert and can often be washed, dried, and reused.

PART 4: Reference Data

Table 1: Dielectric Properties of Common Organic Solvents at 2.45 GHz

For effective microwave synthesis, selecting a solvent with a high loss tangent (tan δ) is crucial. This table provides a reference for common laboratory solvents.

SolventClassificationDielectric Constant (ε')Loss Tangent (tan δ)Reference(s)
High Absorbers
Ethylene GlycolHigh~37~1.35[8]
EthanolHigh24.50.941[3]
Dimethyl Sulfoxide (DMSO)High45.00.825[3][16]
Medium Absorbers
N,N-Dimethylformamide (DMF)Medium36.70.161[6][17]
AcetonitrileMedium37.50.062[5][16]
WaterMedium80.40.123[5][16]
Low Absorbers
Dichloromethane (DCM)Low9.10.042[16]
Tetrahydrofuran (THF)Low7.58< 0.05[17]
TolueneLow2.40.040[4][16]
DioxaneLow2.25< 0.05[3][17]
HexaneLow1.9< 0.05[4][16]

Note: Dielectric properties are temperature-dependent and values may vary slightly between sources.

References
  • Microwave chemistry - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mechanism of microwave heating for (a) polar solution and (b) solid carbon. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Kappe, C. O. (2008). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA, 62(4), 259-267. Available from: [Link]

  • Solvent Choice for Microwave Synthesis - CEM Corporation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Zhang, X., et al. (2012). New Developments in Material Preparation Using a Combination of Ionic Liquids and Microwave Irradiation. Molecules, 17(10), 11859-11887. Available from: [Link]

  • Polar and Non Polar Molecules in Microwave Chemistry | Open Access Journals. (n.d.). Retrieved January 11, 2026, from [Link]

  • Tang, B., et al. (2017). Microwave absorption performance of methylimidazolium ionic liquids: towards novel ultra-wideband metamaterial absorbers. Physical Chemistry Chemical Physics, 19(34), 23271-23277. Available from: [Link]

  • Susceptors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 11, 2026, from [Link]

  • Microwave Chemistry with Non-polar Reaction Solutions. (n.d.). Retrieved January 11, 2026, from [Link]

  • Microwave Synthesis Conditions.docx - UCSB MRL. (n.d.). Retrieved January 11, 2026, from [Link]

  • Martinez-Palou, R. (2010). Ionic Liquid and Microwave-Assisted Organic Synthesis: A “Green” and Synergic Couple. Journal of the Mexican Chemical Society, 54(4), 254-263. Available from: [Link]

  • Complex permittivity of organic solvents at microwave frequencies - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Microwave Chemistry with Non-polar Reaction Solutions - CEM Corporation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Santoro, F. P., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Catalysts, 13(11), 1435. Available from: [Link]

  • A review on the susceptor assisted microwave processing of materials - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Tang, B., et al. (2017). Microwave absorption performance of methylimidazolium ionic liquids: towards novel ultra-wideband metamaterial absorbers. Semantic Scholar. Available from: [Link]

  • Cravotto, G., & Carnaroglio, D. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(7), 1335-1346. Available from: [Link]

  • Cravotto, G., & Carnaroglio, D. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. National Institutes of Health. Available from: [Link]

  • Dielectric Constant of Common solvents. (n.d.). Retrieved January 11, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023). Retrieved January 11, 2026, from [Link]

  • Microwave in Ionic Liquid Synthesis - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Exploring advanced microwave strategy for the synthesis of two-dimensional energy materials - AIP Publishing. (2022). Retrieved January 11, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Microwave Reaction Tutorial | Biotage. (n.d.). Retrieved January 11, 2026, from [Link]

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Preventing product decomposition during microwave synthesis of 6-(Methylamino)nicotinaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-MA-6MAN-TS-001** Version: 1.0 Last Updated: January 11, 2026

Introduction

This technical guide addresses a critical challenge in the microwave-assisted synthesis of 6-(Methylamino)nicotinaldehyde: preventing thermal decomposition. While microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times and improved yields, the high energy input can lead to degradation if not properly controlled.[1][2][3] this compound, a valuable heterocyclic building block, possesses functional groups—an aldehyde and a secondary amine on an electron-rich pyridine ring—that are susceptible to thermal stress. This document provides a structured troubleshooting framework, validated protocols, and a deeper chemical context to empower researchers to achieve high-purity, high-yield synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown or black, and the final product is an intractable tar. What happened?

A: This is a classic sign of thermal decomposition and polymerization. The high-energy, localized heating characteristic of microwave synthesis can create "hot spots" if the reaction is not properly managed. The electron-rich aminopyridine ring system can be susceptible to polymerization at excessive temperatures. Furthermore, aldehydes themselves can undergo complex condensation and decomposition reactions under harsh conditions. The dark color indicates the formation of complex, high-molecular-weight byproducts.

Q2: My yield is extremely low, but my TLC analysis shows mostly unreacted starting material. Why isn't the reaction proceeding?

A: This issue points to insufficient energy absorption or suboptimal reaction conditions. Key factors to investigate include:

  • Solvent Choice: The solvent must be polar enough to efficiently absorb microwave energy and heat the bulk mixture. Non-polar solvents like toluene or hexane are generally poor choices for MAOS unless a passive heating element or a catalyst support that absorbs microwaves is used.

  • Insufficient Power/Temperature: The set temperature or power level may be too low to overcome the activation energy of the reaction. Microwave syntheses are highly temperature-dependent, and a small deviation from the optimal temperature can dramatically slow the reaction rate.[1]

  • Reaction Time: While MAOS is rapid, the reaction still requires a specific duration for completion. You may need to perform a time-course study (e.g., sampling at 5, 10, and 15 minutes) to determine the optimal reaction time.

Q3: I've isolated a product, but my NMR spectrum is complex, and the TLC shows multiple spots close to my product spot. What are the likely side products?

A: The presence of multiple products suggests that side reactions are occurring alongside the desired synthesis. For this compound, potential side reactions include:

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH), especially if atmospheric oxygen is not excluded from the reaction vessel.

  • Over-alkylation: If the synthesis involves the reaction of 6-aminonicotinaldehyde with a methylating agent, there is a possibility of N,N-dimethylation.

  • Cannizzaro-type Reactions: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form an alcohol and a carboxylic acid.[4] While less common under typical synthesis conditions, it's a possibility if strong bases are present at high temperatures.

  • Condensation Reactions: Aldehydes can react with the amine functionality of another molecule, leading to imine formation and subsequent polymerization.

Section 2: In-Depth Troubleshooting Guide for Product Decomposition

Product decomposition is the most common failure mode in this synthesis. Use this guide to systematically diagnose and resolve the issue.

Logical Troubleshooting Flow

The following diagram outlines a step-by-step process for troubleshooting product decomposition.

G cluster_solutions Corrective Actions Start Decomposition Observed (Dark Color, Low Yield) Temp Is the Reaction Temperature >180°C? Start->Temp Solvent Is the Solvent Appropriate? (e.g., DMF, DMSO, NMP) Temp->Solvent No Sol_Temp Reduce Temperature. Target: 150-170°C. Temp->Sol_Temp Yes Time Is the Reaction Time >30 min? Solvent->Time Yes Sol_Solvent Switch to a lower boiling point polar aprotic solvent (e.g., Acetonitrile) or a solvent with a better tan δ. Solvent->Sol_Solvent No Stirring Is Stirring Efficient? Time->Stirring No Sol_Time Reduce reaction time. Perform a time-course study. Time->Sol_Time Yes Result Synthesis Optimized Stirring->Result Yes Sol_Stirring Use a dedicated microwave stir bar. Ensure vigorous stirring. Stirring->Sol_Stirring No Sol_Temp->Solvent Sol_Solvent->Time Sol_Time->Stirring Sol_Stirring->Result

Caption: Troubleshooting workflow for thermal decomposition.

Key Parameters and Their Impact
ParameterImpact on DecompositionRecommended Action
Temperature The single most critical factor. Excessive temperature is the primary cause of thermal decomposition, a process where heat is used to break down a chemical.[5][6]Target 150-170°C. Most modern microwave reactors have reliable fiber-optic temperature probes. Ensure it is correctly calibrated and submerged in the reaction mixture. If your instrument relies on IR surface sensing, be aware the internal temperature may be significantly higher.
Solvent The solvent's ability to absorb microwave energy (dielectric properties) and its boiling point are crucial. High-boiling polar aprotic solvents (DMF, DMSO) are excellent for MAOS but can reach very high temperatures, promoting decomposition.[1]For initial trials, consider a solvent with a lower boiling point like acetonitrile or ethanol to naturally limit the maximum temperature. Solvent-free reactions can also be an option but require careful temperature monitoring.[7]
Reaction Time Longer exposure to high temperatures increases the likelihood of decomposition. Microwave reactions are often complete in minutes.[2]Perform a time-course study. Run the reaction for 5, 10, and 15 minutes and analyze the crude mixture by TLC or LC-MS to find the point of maximum product formation before significant decomposition begins.
Vessel & Stirring Inefficient stirring leads to localized superheating ("hot spots"), causing charring even if the bulk temperature appears normal.Use a dedicated, appropriately sized microwave stir bar. Ensure the stir rate is set to maximum to promote uniform heat distribution throughout the reaction volume.

Section 3: Validated Experimental Protocol

This protocol for the synthesis of this compound from 6-chloronicotinaldehyde and methylamine is designed to minimize decomposition. It incorporates checkpoints for self-validation.

Experimental Workflow Diagram

G A 1. Reactant Prep - 6-chloronicotinaldehyde - Methylamine (40% in H2O) - K2CO3 - DMSO B 2. Vessel Sealing - Combine reactants in a 10 mL microwave vessel with stir bar. A->B C 3. Microwave Irradiation - Ramp to 150°C (2 min) - Hold at 150°C (10 min) - Power: Dynamic (Max 200W) B->C D 4. In-Process Control (IPC) - Cool to <50°C - Spot on TLC plate to confirm conversion. C->D E 5. Work-up & Extraction - Dilute with water - Extract with Ethyl Acetate D->E F 6. Purification - Column Chromatography (Silica, Hexane:EtOAc gradient) E->F G 7. Final Product - this compound F->G

Caption: Step-by-step microwave synthesis workflow.

Step-by-Step Methodology
  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine:

    • 6-chloronicotinaldehyde (1.0 mmol, 141.5 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • Dimethyl sulfoxide (DMSO) (4 mL)

    • Aqueous methylamine (40% w/w) (3.0 mmol, 233 µL)

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the following parameters:

    • Temperature: 150°C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 200W (Dynamic power control is recommended)

    • Stirring: High

  • Reaction Monitoring & Work-up:

    • After irradiation, cool the vessel to below 50°C using compressed air.

    • Checkpoint: Spot a small aliquot of the crude reaction mixture on a TLC plate (Eluent: 50% Ethyl Acetate in Hexane). You should observe the disappearance of the 6-chloronicotinaldehyde spot and the appearance of a new, major product spot.

    • Pour the reaction mixture into a separatory funnel containing water (20 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50%) to afford this compound as a solid.

Section 4: Understanding the Underlying Chemistry

A key aspect of preventing decomposition is understanding the potential degradation pathways.

Potential Decomposition Pathways

The structure of this compound has several reactive sites. Under excessive thermal stress, the following pathways can become significant.

G Main This compound Oxidized Oxidation Product (6-(Methylamino)nicotinic acid) Main->Oxidized O2, Heat Polymer Polymerization / Char (Complex polymeric structures) Main->Polymer ΔΔΔ (Excess Heat) SideReaction Condensation Byproduct (e.g., Imine formation) Main->SideReaction Self-condensation

Caption: Potential degradation pathways under thermal stress.

  • Oxidation: The aldehyde is the most easily oxidized functional group in the molecule. This is an issue in open-vessel reactions or if the solvent contains dissolved oxygen. Sealing the vessel helps, but for maximum protection, degassing the solvent with nitrogen or argon prior to the reaction is recommended.

  • Polymerization: Electron-rich aromatic systems, particularly those with amine substituents, can be prone to radical or electrophilic polymerization at high temperatures. This is often an irreversible process that leads directly to the formation of insoluble, dark-colored tars. Strict temperature control is the only effective preventative measure.

  • Decarbonylation: While requiring very high temperatures (often >200°C) and sometimes a metal catalyst, the loss of carbon monoxide from the aldehyde group to form 6-(methylamino)pyridine is a possible, though less likely, decomposition pathway.

By understanding these potential failure modes and utilizing the systematic troubleshooting and validated protocols provided, researchers can successfully leverage the power of microwave synthesis to produce high-quality this compound while avoiding the pitfalls of thermal decomposition.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Synthesis.
  • Brito, A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
  • ResearchGate. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions.
  • Trilleras, J., et al. (2011). Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source. Letters in Organic Chemistry, 8(9), 652-655.
  • ResearchGate. (n.d.). Solvent-Free Microwave-Assisted Synthesis of Substituted Pyridines Using NH4OAc as Nitrogen Source | Request PDF.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Thermal decomposition.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances.
  • Revision Monkey. (2020, September 17). Thermal Decomposition [Video]. YouTube.
  • ResearchGate. (n.d.). The optimized microwave-assisted decomposition of formamides and its synthetic utility in the amination of purines and pyrimidines | Request PDF.
  • ResearchGate. (n.d.). ChemInform Abstract: The Optimized Microwave-Assisted Decomposition of Formamides and Its Synthetic Utility in the Amination Reactions of Purines. | Request PDF.
  • ResearchGate. (n.d.). Decomposition of formamide assisted by microwaves, a tool for synthesis of nitrogen-containing heterocycles | Request PDF.
  • ResearchGate. (n.d.). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole.
  • ResearchGate. (n.d.). Thermal decomposition of aminotetrazoles | Request PDF.
  • ResearchGate. (n.d.). The effect of microwave and ultrasonic irradiation on the reactivity of benzaldehydes under Al2O3, Ba(OH)2, and K2CO3 catalysis.

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Technical Support Center: Synthesis of 6-(Methylamino)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde. This molecule is a critical building block in medicinal chemistry and materials science. Its successful synthesis, particularly at scale, requires careful consideration of reaction pathways and potential challenges. This guide is structured to provide direct, actionable advice for researchers, addressing common issues through a troubleshooting framework and frequently asked questions.

We will explore the two most prevalent synthetic routes:

  • Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyridine-3-carbaldehyde.

  • Vilsmeier-Haack Formylation of 2-(methylamino)pyridine.

Each section provides specific insights to help you navigate the complexities of these transformations and achieve a scalable, robust process.

Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is often the most direct route, involving the displacement of a halide from an activated pyridine ring. The starting material, 6-chloropyridine-3-carbaldehyde, is commercially available and its reactivity is well-understood.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this SNAr reaction? A1: The reaction proceeds via a nucleophilic attack of methylamine on the carbon atom bearing the chlorine. The pyridine ring's nitrogen atom acts as a strong electron-withdrawing group, which activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. This activation stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the chloride leaving group.[4]

Q2: What are the typical reaction conditions for this amination? A2: This reaction is typically performed in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) to facilitate the SNAr process.[5] An excess of methylamine (often as a solution in a solvent like THF or ethanol, or as a gas) is used to drive the reaction to completion. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the HCl generated in situ. Temperatures typically range from 80 °C to 120 °C.

Q3: What are the primary competing side reactions I should be aware of? A3: The main side reactions include:

  • Schiff Base Formation: The aldehyde functional group can react with methylamine to form an imine. While this is often reversible upon aqueous workup, it can consume the nucleophile and complicate analysis.

  • Polymerization: Aldehydes can be prone to polymerization or degradation under basic conditions and elevated temperatures, leading to the formation of dark tars.

  • Bis-substitution: In rare cases with highly activated systems or forcing conditions, a second molecule of the starting material might react with the product, though this is less common for this specific substrate.

Q4: Is it necessary to protect the aldehyde group? A4: While not always necessary for small-scale synthesis, protecting the aldehyde is a key strategy for improving yield and purity, especially during scale-up. Converting the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst) renders it inert to the basic amination conditions.[6] The acetal can then be easily hydrolyzed back to the aldehyde in a separate acidic workup step after the SNAr reaction is complete.[6]

Troubleshooting Guide: SNAr Route
Problem Potential Root Cause(s) Recommended Solutions & Rationale
Low or No Conversion 1. Insufficient temperature. 2. Impure starting materials (especially wet methylamine solution). 3. Ineffective base.1. Increase Temperature: Incrementally raise the reaction temperature to 100-120 °C. Monitor by TLC/LC-MS to check for product formation vs. degradation. 2. Use Anhydrous Reagents: Ensure the solvent is dry and use a freshly opened or titrated solution of methylamine. Water can interfere with the reaction. 3. Change Base: Switch to a stronger, non-nucleophilic base like DBU or use a carbonate base in a polar aprotic solvent to ensure the generated HCl is effectively scavenged.
Formation of Dark Tar / Low Mass Balance 1. Reaction temperature is too high, causing polymerization/degradation. 2. Presence of oxygen promoting oxidative side reactions. 3. Reaction run for an excessively long time.1. Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate. 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation. 3. Monitor Closely: Track reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Difficult Product Purification 1. Product and starting material have similar polarity. 2. Formation of water-soluble salt byproducts that co-extract. 3. Presence of imine byproduct.1. Optimize Chromatography: Use a shallow gradient on silica gel (e.g., starting with 10% Ethyl Acetate in Hexanes and slowly increasing polarity). 2. Acid-Base Workup: After the reaction, dilute with water and perform a liquid-liquid extraction. Wash the organic layer with brine to remove inorganic salts. 3. Mild Acidic Wash: A quick wash of the organic layer with dilute aqueous HCl during workup can hydrolyze the imine back to the aldehyde and amine.
Reaction Stalls After Initial Conversion 1. Generated HCl salt of methylamine is not soluble, preventing further reaction. 2. Base is being consumed or is not strong enough.1. Add a Phase-Transfer Catalyst: A small amount of a quaternary ammonium salt can sometimes help with solubility issues. 2. Use a Stronger Base: Employ a stronger base like K₂CO₃ or Cs₂CO₃ to ensure the acid byproduct is neutralized efficiently.

Below is a generalized workflow for the SNAr approach, highlighting the key decision points.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 6-Chloropyridine-3-carbaldehyde protect Optional: Protect Aldehyde (e.g., Acetal Formation) start->protect reaction Add Methylamine, Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMSO) protect->reaction heat Heat (80-120 °C) & Monitor (TLC/LC-MS) reaction->heat quench Quench with Water heat->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract deprotect If Protected: Acidic Hydrolysis to Deprotect Aldehyde extract->deprotect purify Purify (Column Chromatography) deprotect->purify product 6-(Methylamino)pyridine-3-carbaldehyde purify->product

Caption: Generalized experimental workflow for the SNAr synthesis.

Part 2: Synthesis via Vilsmeier-Haack Formylation

This classical method introduces a formyl (-CHO) group onto an activated aromatic ring. For this synthesis, the substrate is 2-(methylamino)pyridine, and the reaction introduces the aldehyde at the 5-position.

Frequently Asked Questions (FAQs)

Q1: How does the Vilsmeier-Haack reaction work? A1: The reaction first involves the formation of the "Vilsmeier reagent," a chloroiminium salt, from a substituted amide (like DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[7] This reagent is a mild electrophile. The electron-rich 2-(methylamino)pyridine then attacks the Vilsmeier reagent. The strong activating effect of the methylamino group directs the substitution primarily to the para-position (C5). A subsequent hydrolysis step during workup converts the resulting iminium salt intermediate into the final aldehyde product.[7][8]

Q2: What are the critical safety and handling considerations for scaling up this reaction? A2: The Vilsmeier-Haack reaction involves highly reactive and corrosive reagents.

  • POCl₃: Phosphorus oxychloride is corrosive, lachrymatory, and reacts violently with water. All additions and transfers should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermicity: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. On a large scale, the reagents must be mixed slowly at low temperatures (e.g., 0-5 °C) to control the exotherm.

  • Quenching: The workup, which involves quenching the reaction with water or a basic solution, is also highly exothermic and releases HCl gas. This must be done slowly, with efficient cooling and stirring, in a vessel designed to handle gas evolution.

Q3: Can this reaction lead to other isomers? A3: The methylamino group is a powerful ortho-, para-directing group. Since the ortho- (C3) position is sterically hindered by the adjacent methylamino group, formylation is strongly favored at the para- (C5) position. The formation of other regioisomers is generally minimal but should be monitored by analytical methods like NMR or LC-MS.

Troubleshooting Guide: Vilsmeier-Haack Route
Problem Potential Root Cause(s) Recommended Solutions & Rationale
Incomplete Reaction / Low Yield 1. Inactive Vilsmeier reagent. 2. Incorrect stoichiometry. 3. Substrate is protonated and deactivated.1. Use Fresh Reagents: Prepare the Vilsmeier reagent in situ using fresh, high-purity POCl₃ and anhydrous DMF. 2. Optimize Stoichiometry: Typically, 1.5-3.0 equivalents of the Vilsmeier reagent are used per equivalent of the substrate. An insufficient amount will lead to incomplete conversion. 3. Control Temperature: While the initial formation is done cold, the subsequent reaction with the pyridine may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.
Violent or Uncontrolled Quench 1. Quenching too quickly. 2. Insufficient cooling.1. Controlled Reverse Quench: Slowly add the reaction mixture to a vigorously stirred, cooled (ice bath) solution of aqueous sodium bicarbonate or sodium acetate. This neutralizes the acid as it is hydrolyzed. 2. Monitor Internal Temperature: Use a temperature probe to ensure the quench temperature does not exceed a safe limit (e.g., 25-30 °C).
Product Degradation During Workup 1. Overly acidic or basic conditions during hydrolysis. 2. High temperatures during workup.1. Buffered Hydrolysis: Perform the hydrolysis step using a buffered solution (e.g., sodium acetate/acetic acid) to maintain a mildly acidic pH. 2. Maintain Low Temperatures: Keep all workup and extraction steps cold to minimize degradation of the aldehyde product.
Product Isolation is Difficult 1. Product remains as a salt in the aqueous layer. 2. Emulsion formation during extraction.1. Careful pH Adjustment: After hydrolysis, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the product is in its free-base form before extraction. 2. Use Brine: During extraction, wash the organic layers with saturated sodium chloride (brine) to help break emulsions and remove water.

This diagram illustrates the core mechanism and a decision-making process for troubleshooting common failures.

Vilsmeier_Troubleshooting cluster_mechanism Simplified Vilsmeier-Haack Mechanism cluster_troubleshooting Troubleshooting Flow reagent_form 1. DMF + POCl3 → Vilsmeier Reagent (Electrophile) attack 2. Pyridine attacks Vilsmeier Reagent hydrolysis 3. Aqueous Workup → Hydrolysis to Aldehyde start_node Low Yield Observed check_reagents Are POCl3 and DMF fresh and anhydrous? start_node->check_reagents check_temp Was Vilsmeier reagent formation controlled at 0-5°C? check_reagents->check_temp Yes sol_reagents Solution: Use fresh, anhydrous reagents. check_reagents->sol_reagents No check_workup Was workup pH carefully controlled during hydrolysis? check_temp->check_workup Yes sol_temp Solution: Ensure slow addition and cooling to prevent reagent decomposition. check_temp->sol_temp No sol_workup Solution: Adjust pH to ~8-9 before extraction. check_workup->sol_workup No

Caption: Troubleshooting logic for the Vilsmeier-Haack synthesis.

References
  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage. [Link]

  • ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. [Diagram]. ResearchGate. [Link]

  • Chen, D., et al. (2023). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. Angewandte Chemie International Edition, 62(2), e202215168. [Link]

  • Wilbert, G., et al. (1966). Process for the production of pyridine aldehydes. U.S. Patent No. 3,274,206.
  • Eberle, M., et al. (2011). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 16(5), 4018-4033. [Link]

  • Chen, D., et al. (2023). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. Angewandte Chemie International Edition, 62(2), e202215168. [Link]

  • Patil, P. S., & Bari, S. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 1-10. [Link]

  • ResearchGate. (2025). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Request PDF. [Link]

  • Wang, S., et al. (2021). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Organic Letters, 23(18), 7136-7140. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • Sotomayor, E. A., et al. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 28(4), 477-484. [Link]

  • International Journal of Research in Engineering and Science. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Molecules. (2014). Formylation of Amines. MDPI. [Link]

  • ACS Omega. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. ACS Publications. [Link]

  • Nature Communications. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature. [Link]

  • Nanomaterials. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

  • Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76, 2377-2386. [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and their derivatives. Acta Chimica & Pharmaceutica Indica, 3(3), 187-194. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Request PDF. [Link]

  • Cislak, F. E. (1964). Synthesis of pyridine aldehydes. U.S. Patent No. 3,160,633.
  • PubChem. (n.d.). 6-Chloropyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • HeteroLetters. (2012). SYNTHESIS AND CYTOTOXICITY OF 4-[(E)-HETARYL-VINYL]-6,6-DIMETHYL-2-OXO-1,2,5,6-TETRAHYDRO-PYRIDINE-3-NITRILES. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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Technical Support Center: Byproduct Identification in 6-(Methylamino)nicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(Methylamino)nicotinaldehyde (CAS 72087-21-9). This molecule is a valuable building block in pharmaceutical and materials science research.[1][2] A common and efficient route to this compound is the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinaldehyde with methylamine. While seemingly straightforward, this reaction is prone to the formation of specific byproducts that can complicate purification and reduce yields.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common issues encountered during synthesis and purification, focusing on the identification and mitigation of key byproducts.

Frequently Asked Questions & Troubleshooting

Q1: My LC-MS analysis shows the desired product (M+H = 137.1), but also a significant peak at M+H = 151.2. What is this impurity?

Answer: This mass difference of 14 Da strongly suggests the presence of 6-(Dimethylamino)nicotinaldehyde (MW: 150.18 g/mol )[3], which arises from over-alkylation of the amine.

Causality & Mechanism: The primary product, this compound, still possesses a secondary amine. This amine's nitrogen, while less nucleophilic than methylamine due to the electron-withdrawing nature of the pyridine ring, can still be alkylated under certain conditions. This is a common challenge in amine alkylations where the product can be more reactive than the starting amine.[4] In this specific SNAr reaction, the issue is often not with a separate alkylating agent, but with the starting material itself acting as a methyl source under harsh conditions, or more commonly, from a side reaction if the methylamine source contains dimethylamine or trimethylamine impurities. A more direct route is the reaction of the product with another molecule of 6-chloronicotinaldehyde followed by reaction with methylamine, though this is less common. The most probable cause, however, is the presence of dimethylamine in the methylamine reagent, which directly forms the dialkylated byproduct.

Identification Protocol:

  • LC-MS: Confirm the mass (m/z = 151.2 for [M+H]⁺). The byproduct will likely have a slightly later retention time than the desired product in reverse-phase HPLC due to increased lipophilicity.

  • ¹H NMR: The key diagnostic signal is the disappearance of the N-H proton (a broad singlet often seen between 4-6 ppm) and the appearance of a sharp singlet integrating to 6 protons around 3.1-3.2 ppm, corresponding to the two N-methyl groups of the dimethylamino substituent. The aromatic and aldehyde protons will have slight shifts but remain.

Mitigation Strategy:

  • Reagent Purity: Use a high-purity source of methylamine (e.g., a fresh bottle of methylamine in solution or gas).

  • Stoichiometry: Use a minimal excess of methylamine (e.g., 1.1-1.5 equivalents). A large excess can increase the chance of side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can promote side reactions.

Byproduct_Formation SM SM MeNH2 MeNH2 Me2NH Me2NH Product Product Byproduct Byproduct

Q2: The aldehyde proton peak (~9.9 ppm) in my ¹H NMR is smaller than expected, and I see a new, broad peak downfield (>10 ppm). What's happening?

Answer: This is a classic sign of oxidation of the aldehyde to the corresponding carboxylic acid , 6-(methylamino)nicotinic acid. Aldehydes, particularly heteroaromatic aldehydes, can be sensitive to air oxidation, a process often accelerated by the presence of base or trace metals.[5][6]

Causality & Mechanism: The aldehyde group is susceptible to oxidation, especially if the reaction workup involves basic conditions (like an aqueous sodium bicarbonate wash) while exposed to air. The electron-donating methylamino group can further activate the ring system, potentially increasing the susceptibility of the aldehyde to oxidation compared to unsubstituted nicotinaldehyde.[5]

Identification Protocol:

  • Solubility Test: The carboxylic acid byproduct is acidic. It will be soluble in a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) and will precipitate upon acidification (e.g., with 1M HCl). The desired aldehyde product will remain in the organic layer during a basic wash.

  • ¹H NMR: The aldehyde proton signal (a singlet at ~9.9 ppm) will be diminished or absent. A very broad singlet, characteristic of a carboxylic acid proton, will appear far downfield (typically 10-13 ppm). This peak may not integrate perfectly and can sometimes be missed if it's too broad.

  • LC-MS: The byproduct will have a mass corresponding to the addition of an oxygen atom. Expect an [M+H]⁺ peak at m/z = 153.1. It will be significantly more polar than the aldehyde, eluting much earlier in a reverse-phase HPLC run.

Mitigation Strategy:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Avoid Prolonged Base Exposure: If a basic wash is necessary, perform it quickly and with cooled solutions.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT during workup or storage can prevent oxidation.

Analytical Data Summary

The table below summarizes key analytical data for the target compound and its most common byproducts to aid in their identification.

CompoundMolecular WeightExpected [M+H]⁺Key ¹H NMR Signals (δ, ppm in CDCl₃)
This compound 136.15[7]137.1~9.9 (s, 1H, -CHO), ~8.5 (d, 1H, H-2), ~7.8 (dd, 1H, H-4), ~6.5 (d, 1H, H-5), ~4.9 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃)
6-(Dimethylamino)nicotinaldehyde 150.18151.2~9.8 (s, 1H, -CHO), ~8.6 (d, 1H, H-2), ~7.9 (dd, 1H, H-4), ~6.6 (d, 1H, H-5), ~3.1 (s, 6H, N-(CH₃)₂) (No NH peak)
6-(Methylamino)nicotinic acid 152.15153.1~10-13 (br s, 1H, -COOH) , ~8.7 (d, 1H, H-2), ~8.0 (dd, 1H, H-4), ~6.5 (d, 1H, H-5), ~5.0 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃) (No CHO peak)

Experimental Protocols

Protocol 1: LC-MS Analysis for Byproduct Identification

This protocol is designed to achieve baseline separation of this compound from its dimethylamino and carboxylic acid byproducts.

  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of 50:50 Acetonitrile:Water.

  • Instrumentation & Column:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Mass Spectrometer: ESI source, positive ion mode.

    • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.

  • Mobile Phase & Gradient:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 min. Hold at 95% B for 2 min. Return to 5% B over 0.5 min and re-equilibrate for 2.5 min.

    • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: Monitor at 254 nm and 280 nm.

    • MS: Scan from m/z 100 to 500 in positive ion mode.

  • Expected Elution Order: 6-(Methylamino)nicotinic acid (most polar) -> this compound -> 6-(Dimethylamino)nicotinaldehyde (least polar).

// Decision points q1 [label="Unexpected Mass Peak?\n(e.g., M+14)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Low Aldehyde Signal?\nNew Broad NMR Peak?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Low Yield / SM Remaining?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Byproducts and Causes bp1 [label="Likely Byproduct:\n6-(Dimethylamino)nicotinaldehyde", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; cause1 [label="Cause:\nImpure Methylamine or\nSuboptimal Conditions", shape=plaintext];

bp2 [label="Likely Byproduct:\n6-(Methylamino)nicotinic acid", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; cause2 [label="Cause:\nAir Oxidation", shape=plaintext];

cause3 [label="Cause:\nIncomplete Reaction\n(Temp, Time, Reagents)", shape=plaintext];

// Actions action1 [label="Action:\nVerify MeNH₂ Purity,\nOptimize Stoichiometry", fillcolor="#E6F4EA", fontcolor="#202124"]; action2 [label="Action:\nUse Inert Atmosphere,\nMinimize Base Contact", fillcolor="#E6F4EA", fontcolor="#202124"]; action3 [label="Action:\nIncrease Temp/Time,\nCheck Reagent Activity", fillcolor="#E6F4EA", fontcolor="#202124"];

// Connections start -> tlc_lcms; tlc_lcms -> q1;

q1 -> bp1 [label="Yes"]; bp1 -> cause1; cause1 -> action1;

q1 -> q2 [label="No"]; q2 -> bp2 [label="Yes"]; bp2 -> cause2; cause2 -> action2;

q2 -> q3 [label="No"]; q3 -> cause3 [label="Yes"]; cause3 -> action3;

end_node [label="Proceed to Optimized Synthesis", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 -> end_node [label="No"];

action1 -> end_node; action2 -> end_node; action3 -> end_node; } Caption: A logical workflow for troubleshooting common issues.

References

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • Chemdad. (n.d.). 6-(DIMETHYLAMINO)NICOTINALDEHYDE. Retrieved from [Link]

  • YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). The Preparation of Nicotinaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nicotinaldehydes.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2010). Mechanistic Insight Into the Gas-Phase Reactions of Methylamine With Ground State Co+(3F) and Ni+(2D). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanistic insight into the gas-phase reactions of methylamine with ground state Co+(3F) and Ni+(2D). Retrieved from [Link]

  • Reddit. (2020). Mechanism of methylamine's synthesis from ammonium chloride and formaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Reaction mechanism of methylamine decomposition on Ru(0001): A density functional theory study. Retrieved from [Link]

Sources

Navigating the Synthesis of 6-(Methylamino)pyridine-3-carbaldehyde: A Technical Support Guide on Solvent Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-(methylamino)pyridine-3-carbaldehyde, a key building block in the development of various pharmaceutical agents, often presents challenges related to reaction conditions, particularly the choice of solvent. This technical support guide, designed for professionals in the chemical and pharmaceutical sciences, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities arising from solvent effects in this crucial synthetic transformation.

The primary route to 6-(methylamino)pyridine-3-carbaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridine-3-carbaldehyde and methylamine. The success of this reaction, in terms of yield, purity, and reaction time, is profoundly influenced by the solvent system employed. This guide offers a structured approach to understanding and optimizing these solvent effects.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of 6-(methylamino)pyridine-3-carbaldehyde, with a focus on the role of the solvent.

Issue 1: Low or No Conversion to the Desired Product

Q: My reaction shows little to no formation of 6-(methylamino)pyridine-3-carbaldehyde. What are the likely solvent-related causes?

A: Low or no conversion is a frequent issue and can often be traced back to the choice of solvent and its properties. The SNAr reaction proceeds through a charged intermediate, the Meisenheimer complex, and the solvent's ability to stabilize this intermediate is critical.

  • Insufficient Polarity: The Meisenheimer complex is highly polar. If a solvent with low polarity, such as toluene or hexane, is used, it will fail to adequately stabilize this intermediate, leading to a high activation energy and a slow or stalled reaction.

  • Protic Solvent Interference: While polar protic solvents like ethanol or methanol can dissolve the reactants, they can also solvate the nucleophile (methylamine) through hydrogen bonding. This "caging" of the nucleophile reduces its nucleophilicity and, consequently, the reaction rate.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices. Their high polarity effectively stabilizes the Meisenheimer complex, while their aprotic nature leaves the nucleophile readily available for reaction.

  • Increase Reaction Temperature: If using a less polar solvent is unavoidable, increasing the temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions at higher temperatures.

  • Consider a Co-solvent System: In some cases, a mixture of solvents can be beneficial. For example, adding a small amount of a polar aprotic solvent to a less polar medium can enhance the reaction rate without drastically changing the overall solvent properties.

Issue 2: Formation of Significant Impurities

Q: My reaction produces the desired product, but it is contaminated with significant side products. How can the solvent choice be contributing to this?

A: The formation of impurities is a common challenge, and the solvent can play a direct role in promoting side reactions.

  • Reaction with the Aldehyde Group: The aldehyde functionality in the starting material and product is susceptible to reaction with methylamine, especially at elevated temperatures. This can lead to the formation of imines or other condensation products. Protic solvents, particularly alcohols, can sometimes facilitate these side reactions.

  • Dialkylation: In the presence of a strong base and a highly reactive substrate, there is a possibility of the product, 6-(methylamino)pyridine-3-carbaldehyde, reacting further with another molecule of the starting material. This is more likely in solvents that promote high reactivity.

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal point for quenching the reaction, minimizing the formation of time-dependent impurities.

  • Control Stoichiometry: Use a slight excess of methylamine to ensure complete consumption of the starting material, but avoid a large excess that could promote side reactions.

  • Choose a Less Reactive Solvent: If side reactions involving the aldehyde are problematic, consider a solvent that is less likely to participate in or facilitate these reactions. While polar aprotic solvents are generally preferred for the main reaction, their high reactivity can sometimes exacerbate side reactions. A careful balance must be struck.

  • Purification Strategy: Employing an appropriate purification method is crucial. Column chromatography on silica gel is a common and effective method for separating the desired product from impurities.

Issue 3: Difficult Product Isolation and Purification

Q: I am struggling to isolate and purify the 6-(methylamino)pyridine-3-carbaldehyde from the reaction mixture. What role does the solvent play here?

A: The solvent used for the reaction can significantly impact the ease of workup and purification.

  • High-Boiling Point Solvents: Solvents like DMF and DMSO have high boiling points, making their complete removal under reduced pressure challenging. Residual solvent can interfere with subsequent purification steps and contaminate the final product.

  • Solubility Issues: The product's solubility in the reaction solvent and the workup solvents is a critical factor. If the product is highly soluble in the aqueous phase during an extraction, it can be difficult to recover.

Troubleshooting Steps:

  • Azeotropic Removal of High-Boiling Solvents: For solvents like DMF, co-distillation with a higher-boiling, immiscible solvent like toluene under reduced pressure can aid in its removal.

  • Strategic Workup Procedure:

    • Quenching: Carefully quench the reaction with water or a mild acid to neutralize any excess base.

    • Extraction: Use an appropriate organic solvent for extraction. Ethyl acetate or dichloromethane are common choices. Multiple extractions may be necessary to maximize product recovery.

    • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities and residual high-boiling point solvents.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent mixtures to find the optimal conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde?

A: While the "best" solvent can be substrate and scale-dependent, N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally the most effective choices for this SNAr reaction. Their high polarity and aprotic nature provide an excellent balance for promoting the reaction while minimizing side reactions when conditions are optimized.

Q2: Can I use a protic solvent like ethanol for this reaction?

A: While the reaction may proceed in a polar protic solvent like ethanol, it is generally slower than in aprotic polar solvents due to the solvation of the methylamine nucleophile. Higher temperatures and longer reaction times may be required, which could increase the likelihood of side product formation.

Q3: Is it necessary to use a base in this reaction?

A: The reaction between 6-chloropyridine-3-carbaldehyde and methylamine generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the methylamine, rendering it non-nucleophilic. Therefore, it is essential to use a base to neutralize the generated HCl and maintain a sufficient concentration of the free nucleophile. A common choice is an excess of methylamine itself or a non-nucleophilic base like triethylamine or diisopropylethylamine.

Q4: What are the key analytical techniques to monitor the reaction progress and product purity?

A:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and side products, and confirms the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and assessing its purity.

Experimental Workflow and Decision-Making

The following diagram illustrates a typical experimental workflow and the key decision points related to solvent selection.

Caption: Decision workflow for solvent selection and troubleshooting.

Data Summary: Impact of Solvent on Reaction Parameters

The following table provides a qualitative summary of the expected impact of different solvent classes on the synthesis of 6-(methylamino)pyridine-3-carbaldehyde.

Solvent ClassPolarityProtic/AproticExpected Reaction RatePotential for Side ReactionsEase of WorkupOverall Recommendation
Polar Aprotic HighAproticHighModerate (temperature dependent)ModerateHighly Recommended (e.g., DMF, DMSO)
Polar Protic HighProticModerate to LowModerateEasyViable Alternative (e.g., Ethanol, Isopropanol)
Apolar Aprotic LowAproticVery LowLowEasyNot Recommended (e.g., Toluene, THF)

By carefully considering the principles outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis of 6-(methylamino)pyridine-3-carbaldehyde, leading to improved yields, higher purity, and more efficient drug discovery and development processes.

References

  • Moody, C. J., & Sneddon, H. F. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ACS Sustainable Chemistry & Engineering, 1(7), 743-748. [Link]

  • Organic Syntheses. (1950). 3-Aminopyridine. Org. Synth., 30, 3. [Link]

Technical Support Center: Efficient Synthesis of 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(methylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate a smooth and efficient synthesis process. Our focus is on the critical role of base selection in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what is the role of the base?

The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 6-halonicotinaldehyde, typically 6-chloronicotinaldehyde, with methylamine.[1]

The pyridine ring, especially when substituted with an electron-withdrawing group like an aldehyde, is activated for nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.[2][3]

A base is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct formed when methylamine displaces the chloride.[2] Without a base, the generated HCl would protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction.[2]

Q2: What are the recommended bases for this synthesis, and how do they compare?

The choice of base is critical and can significantly impact reaction efficiency and yield. Both inorganic and organic bases are commonly used.

Base Advantages Disadvantages Typical Equivalents
Potassium Carbonate (K₂CO₃) Inexpensive, readily available, and effective in polar aprotic solvents.[2]Can have limited solubility in some organic solvents.2.0
Diisopropylethylamine (DIPEA) A non-nucleophilic organic base, soluble in a wide range of organic solvents.[4]More expensive than inorganic bases.1.0 - 1.5
Triethylamine (Et₃N) A common and relatively inexpensive organic base.Can sometimes lead to side reactions due to its nucleophilicity.1.0 - 1.5
Sodium tert-butoxide (NaOt-Bu) A strong, non-nucleophilic base often used in challenging amination reactions.[1]Can be too aggressive for some substrates, potentially leading to side reactions.1.1 - 1.5
Cesium Carbonate (Cs₂CO₃) A strong base that can accelerate reactions with less reactive substrates.[1]Expensive.1.5 - 2.0

For most standard syntheses of this compound, potassium carbonate in a polar aprotic solvent like DMSO or DMF provides a good balance of reactivity, cost-effectiveness, and ease of workup.[2] For substrates that are less reactive, a stronger base like sodium tert-butoxide may be necessary.[1]

Q3: How does the choice of base influence reaction kinetics and potential side reactions?

The strength and nucleophilicity of the base play a significant role in the reaction kinetics. A stronger base will more effectively neutralize the HCl byproduct, driving the reaction forward and increasing the rate of product formation.

However, a base that is too strong or nucleophilic can lead to undesirable side reactions.[5] For instance, a highly basic environment can promote the reaction of methylamine with the aldehyde group, forming an enamine or other condensation products.[2] This is a key consideration, and reaction conditions, particularly temperature, should be carefully controlled to minimize such side reactions.[2] Non-nucleophilic bases like DIPEA are often preferred to avoid direct reaction with the starting material or product.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on problems related to base selection.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Ineffective Neutralization of HCl The chosen base may be too weak or used in insufficient quantity. Increase the equivalents of the base (e.g., from 1.5 to 2.0 eq. of K₂CO₃). If using a weaker base, consider switching to a stronger, non-nucleophilic base like sodium tert-butoxide.[1]
Protonation of the Nucleophile If the base is not effectively scavenging the generated acid, the methylamine will be protonated, rendering it inactive.[2] Ensure the base is added at the beginning of the reaction and is well-dispersed in the reaction mixture.
Poor Solubility of the Base An inorganic base like K₂CO₃ may have poor solubility in less polar solvents, leading to a slow reaction.[2] Switch to a more polar aprotic solvent like DMSO or DMF, or use a soluble organic base like DIPEA.[4]
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step
Reaction with the Aldehyde Group The basic conditions may be promoting the reaction of methylamine with the aldehyde.[2] Lower the reaction temperature. If the issue persists, consider using a milder base or protecting the aldehyde group, although this adds extra synthetic steps.
Dehalogenation In some cases, particularly at high temperatures or with very strong bases, the chloro group can be replaced by a hydrogen atom.[5] Use a less aggressive base and maintain careful temperature control.
Homocoupling of Starting Material This is more common in palladium-catalyzed reactions but can sometimes occur under thermal conditions. Ensure an inert atmosphere to minimize oxidative side reactions.[5]
Issue 3: Incomplete Reaction (Starting Material Remains)
Potential Cause Troubleshooting Step
Insufficient Base Strength The reaction may have stalled due to the accumulation of HCl. Switch to a stronger base to drive the reaction to completion.[1]
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[2] Gradually increase the reaction temperature while monitoring for the formation of side products.
Catalyst Inhibition (if applicable) While not a direct SNAr reaction, if a palladium-catalyzed amination (Buchwald-Hartwig) is attempted, the pyridine nitrogen can inhibit the catalyst.[5] In such cases, the choice of ligand and base is critical, with stronger bases like K₃PO₄ or Cs₂CO₃ often required.[5]

Experimental Protocols

Protocol 1: Standard SNAr Synthesis using Potassium Carbonate

This protocol is a generalized procedure based on standard SNAr conditions and should be optimized for your specific experimental setup.

Materials:

  • 6-Chloronicotinaldehyde

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq.).

  • Add DMSO or DMF to achieve a concentration of approximately 0.5 M.

  • Add potassium carbonate (2.0 eq.) to the mixture.

  • Add the methylamine solution (1.2 - 1.5 eq.) to the stirring mixture.

  • Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the 6-chloronicotinaldehyde is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[6]

Protocol 2: SNAr Synthesis using DIPEA

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using a suitable aprotic solvent like acetonitrile.[4]

  • Add diisopropylethylamine (DIPEA) (1.5 eq.) to the mixture.

  • Add methylamine hydrochloride (1.2 eq.) to the stirring mixture.

  • Heat the reaction to facilitate the displacement of the chlorine atom.[4]

  • Follow the workup and purification steps as described in Protocol 1.

Visualizing the Process

Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 6-Chloronicotinaldehyde Intermediate Meisenheimer Complex Reactant1->Intermediate Nucleophilic Attack Reactant2 Methylamine (CH3NH2) Reactant2->Intermediate Product This compound Intermediate->Product Chloride Elimination Byproduct HCl Base Base (e.g., K2CO3) Byproduct->Base Neutralization Troubleshooting_Yield Start Low Yield of Product CheckBase Is the base strong enough and in sufficient quantity? Start->CheckBase IncreaseBase Increase equivalents or switch to a stronger base CheckBase->IncreaseBase No CheckTemp Is the reaction temperature optimal? CheckBase->CheckTemp Yes End Re-evaluate Reaction IncreaseBase->End IncreaseTemp Gradually increase temperature CheckTemp->IncreaseTemp No CheckSolvent Is the base soluble in the solvent? CheckTemp->CheckSolvent Yes IncreaseTemp->End ChangeSolvent Switch to a more polar aprotic solvent CheckSolvent->ChangeSolvent No CheckSolvent->End Yes ChangeSolvent->End

Sources

Validation & Comparative

6-(Methylamino)nicotinaldehyde vs 6-(dimethylamino)nicotinaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 6-(Methylamino)nicotinaldehyde and 6-(Dimethylamino)nicotinaldehyde in Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Substituted nicotinaldehydes are pivotal intermediates, particularly in the synthesis of kinase inhibitors and other biologically active compounds. This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: this compound and 6-(dimethylamino)nicotinaldehyde. We will dissect their structural nuances, compare their reactivity based on electronic effects, and provide practical, field-proven insights to guide your synthetic strategy.

Structural and Physicochemical Overview

At first glance, the only difference between the two molecules is a single methyl group. However, this seemingly minor structural change from a secondary amine to a tertiary amine has significant consequences for the molecule's electronic properties, reactivity, and synthetic utility. The dimethylamino group is a more potent electron-donating group than the methylamino group due to the positive inductive effect (+I) of the additional methyl substituent. This enhanced electron donation enriches the pyridine ring with electron density, thereby modulating the reactivity of both the ring and the aldehyde functional group.

A primary distinction lies in the presence of a reactive N-H proton on the this compound. This site offers an additional vector for synthetic diversification (e.g., acylation, alkylation, or use in hydrogen bonding), a feature completely absent in its dimethylated counterpart.

Table 1: Physicochemical Properties

PropertyThis compound6-(Dimethylamino)nicotinaldehyde
Molecular Formula C₇H₈N₂O[1][2]C₈H₁₀N₂O[3]
Molecular Weight 136.15 g/mol [1][2]150.18 g/mol [3]
CAS Number 72087-21-9[1][2]149805-92-5[3]
Appearance Not specifiedYellow solid[4]
Melting Point Not specified57-59 °C[5]
Predicted pKa Not specified5.44 ± 0.10[5]
Calculated XLogP3 0.6[2]Not specified

Synthesis and Accessibility

Both aldehydes can be prepared via several established synthetic routes, typically starting from readily available chloropyridines. The most common approach involves a nucleophilic aromatic substitution (SₙAr) followed by functional group manipulation.

A generalized and efficient pathway begins with a 6-chloronicotinic acid derivative. The chlorine atom at the 6-position is susceptible to displacement by methylamine or dimethylamine. The resulting amino-substituted intermediate can then be reduced to the target aldehyde. This multi-step process offers good control and generally high yields.[6]

G start Ethyl 6-Chloronicotinate step1 Nucleophilic Aromatic Substitution (SₙAr) start->step1 intermediate Ethyl 6-(Methylamino)nicotinate or Ethyl 6-(Dimethylamino)nicotinate step1->intermediate reagents Methylamine (CH₃NH₂) or Dimethylamine ((CH₃)₂NH) reagents->step1 step2 Reduction of Ester intermediate->step2 alcohol (6-(Methylamino)pyridin-3-yl)methanol or (6-(Dimethylamino)pyridin-3-yl)methanol step2->alcohol reducing_agent e.g., DIBAL-H reducing_agent->step2 step3 Oxidation of Alcohol alcohol->step3 product Target Aldehyde step3->product oxidizing_agent e.g., MnO₂ oxidizing_agent->step3

Caption: Generalized synthetic workflow for target aldehydes.

Comparative Reactivity: A Tale of Two Amines

The choice between these two reagents hinges on understanding their differential reactivity, which we can dissect by examining the key functional groups.

The Aldehyde Group: A Modulated Electrophile

The primary role of the aldehyde is to act as an electrophile. It readily participates in a host of crucial transformations:

  • Reductive Amination: Formation of a new C-N bond.

  • Wittig Olefination: Formation of a C=C double bond.[7]

  • Condensation Reactions (e.g., Claisen-Schmidt): Formation of α,β-unsaturated systems, which are precursors to various heterocycles.[7][8]

Causality of Reactivity: The electron-donating amino group at the 6-position pushes electron density into the pyridine ring via resonance, which partially deactivates the aldehyde group toward nucleophilic attack. Because the dimethylamino group is a stronger electron donor, 6-(dimethylamino)nicotinaldehyde is expected to be less electrophilic and thus react more slowly with nucleophiles than this compound. This can be advantageous for achieving selectivity in the presence of other electrophilic sites but may require more forcing reaction conditions or longer reaction times to achieve comparable yields.

The Amino Group: A Key Differentiator

The most profound difference lies in the amino group itself.

  • 6-(Dimethylamino)nicotinaldehyde: The tertiary amine is primarily an electronic modulator and a basic site. It does not possess a reactive proton, limiting its role to that of a directing group and a handle for improving physicochemical properties. The dimethylamino moiety is a well-established pharmacophore found in numerous FDA-approved drugs, often contributing to improved solubility and target engagement.[9]

  • This compound: The secondary amine contains a nucleophilic nitrogen and an acidic N-H proton. This opens up an entirely new dimension of synthetic possibilities. The N-H site can be acylated, alkylated, or used to form hydrogen bonds, making it an invaluable tool for creating libraries of analogues for structure-activity relationship (SAR) studies.[10] This dual reactivity allows for sequential modifications—first at the aldehyde, then at the amine, or vice versa.

G cluster_0 This compound cluster_1 6-(Dimethylamino)nicotinaldehyde A Aldehyde Reactivity (e.g., Reductive Amination) B N-H Reactivity (e.g., Acylation, Alkylation) A->B Orthogonal Handle C Aldehyde Reactivity (e.g., Reductive Amination) D No N-H Reactivity (Electronic Effects Only)

Sources

Comparison of Buchwald-Hartwig Amination and SNAr for 6-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide: Navigating C-N Bond Formation on the Pyridine Scaffold

The 6-aminopyridine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of pharmaceuticals and biologically active compounds. Its synthesis is a critical operation for medicinal chemists, and two primary strategies dominate the landscape: the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). The choice between these methodologies is far from trivial, hinging on a nuanced understanding of substrate electronics, functional group tolerance, and process considerations like cost and scale.

This guide provides an in-depth, objective comparison of these two powerful transformations. We will dissect their underlying mechanisms, explore their respective scopes and limitations, and provide validated experimental protocols to empower researchers to make informed decisions for their synthetic campaigns.

Pillar 1: Mechanistic Underpinnings

A sound mechanistic understanding is the foundation of methodological choice. The pathways for Buchwald-Hartwig and SNAr are fundamentally different, which dictates their applicability.

The Buchwald-Hartwig Amination: A Catalytic Cross-Coupling Symphony

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation over the past quarter-century.[1] Its power lies in its ability to couple a vast range of amines with aryl halides or pseudohalides under relatively mild conditions.[2] The reaction proceeds through a catalytic cycle involving a palladium(0) species.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition : A Pd(0) complex inserts into the carbon-halide bond of the 6-halopyridine, forming a Pd(II) species.

  • Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The final C-N bond is formed as the desired 6-aminopyridine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3][4]

The efficiency of this cycle, particularly for electron-deficient and coordinating substrates like pyridines, is critically dependent on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the key steps.[5][6]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Py)(X) Pd0->OA_Complex Oxidative Addition inv3 Amine_Complex [L₂Pd(II)(Py)(H₂NR)]⁺X⁻ OA_Complex->Amine_Complex + H₂NR inv2 Amido_Complex L₂Pd(II)(Py)(HNR) Amine_Complex->Amido_Complex - HX (Base) Amido_Complex->Pd0 Reductive Elimination inv1

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

The SNAr reaction is a classic, often uncatalyzed method for forming C-N bonds on electron-deficient aromatic rings.[7] Unlike the Buchwald-Hartwig reaction, it does not involve a metal catalyst. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack : The amine (nucleophile) attacks the carbon atom bearing the leaving group (halide). This is typically the rate-determining step.[8][9] The attack is only feasible because the inherent electron-withdrawing nature of the pyridine nitrogen atom makes the C6 position sufficiently electrophilic.

  • Formation of a Meisenheimer Complex : The attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, stabilizing the intermediate.[10][11]

  • Elimination & Aromatization : The leaving group is expelled, and the aromaticity of the ring is restored to yield the final 6-aminopyridine product.[11]

The viability of SNAr is critically dependent on the electronic properties of the pyridine ring. Additional electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group will significantly accelerate the reaction.[8][12]

Caption: The two-step addition-elimination mechanism of SNAr.

Pillar 2: Head-to-Head Performance Comparison

The choice between these two methods is often dictated by the specific requirements of the synthesis. Below is a comparative summary of their key operational parameters.

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Requires a Palladium catalyst and a specialized phosphine ligand.[13]Typically uncatalyzed; relies on substrate activation.[14]
Substrate Scope Very broad. Tolerates a wide range of electron-donating and withdrawing groups on the pyridine ring.[1][2]Limited. Requires an electron-deficient pyridine ring. Additional activating groups are often necessary.[12]
Leaving Group Reactivity order: I > Br > OTf > Cl.[15]Reactivity order: F > Cl > Br > I. Fluoride is most reactive due to its high electronegativity.[8][16]
Amine Scope Broad. Primary and secondary alkyl and aryl amines, amides, and even ammonia equivalents can be used.[2]Generally requires more nucleophilic amines. Can be limited by the amine's basicity and nucleophilicity.
Functional Group Tolerance Excellent. Tolerates many sensitive functional groups due to milder, more neutral conditions.[2]Poor to moderate. Intolerant of groups that are sensitive to strong bases or high temperatures.
Reaction Conditions Milder temperatures (often RT to 100 °C). Requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[17]Often requires elevated temperatures (>100 °C) and forcing conditions, though highly activated substrates can react at RT.[18][19]
Cost & Complexity Higher cost due to the precious metal catalyst and ligands. Can be more complex to set up (requires inert atmosphere).[13]Lower cost and operationally simpler. Does not require a catalyst or specialized ligands.
Scalability Scalable, but catalyst removal from the final product can be a challenge in pharmaceutical applications.Highly scalable and cost-effective, making it attractive for industrial processes when applicable.[20]

Pillar 3: Field-Proven Experimental Protocols

To illustrate the practical application of these methods, we provide representative, step-by-step protocols for the synthesis of a model 6-aminopyridine derivative.

General Experimental Workflow

The setup for both reactions follows a similar logical flow, with the primary difference being the stringent requirement for an inert atmosphere in the Buchwald-Hartwig protocol.

Experimental_Workflow start Start setup Reaction Vessel Setup (Oven-dried glassware) start->setup inert Establish Inert Atmosphere (Nitrogen/Argon) (Buchwald-Hartwig Only) setup->inert reagents Charge Solid Reagents (Halopyridine, Base, Catalyst/Ligand) inert->reagents solvent_amine Add Solvent and Amine reagents->solvent_amine heat Heat to Reaction Temperature with Stirring solvent_amine->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End (Characterization) purify->end

Caption: A generalized workflow for aminopyridine synthesis.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

This protocol is representative of a standard Buchwald-Hartwig coupling with a moderately reactive aryl bromide and a common cyclic secondary amine. The choice of a bulky biarylphosphine ligand like XPhos is crucial for achieving high efficiency with pyridine substrates.[21]

Materials:

  • 2-Bromopyridine (1.0 mmol, 158 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 17 mg)

  • Toluene (5 mL, anhydrous)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with dry nitrogen three times.

  • Under a positive pressure of nitrogen, add the anhydrous toluene via syringe.

  • Add the 2-bromopyridine, followed by the morpholine, via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Carefully quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-(pyridin-2-yl)morpholine.

Protocol 2: SNAr Amination of 2-Chloro-5-nitropyridine with Morpholine

This protocol demonstrates a classic SNAr reaction. The substrate is highly activated by both the pyridine nitrogen and the para-nitro group, allowing the reaction to proceed efficiently without a metal catalyst.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 mmol, 158.5 mg)

  • Morpholine (1.1 mmol, 96 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine, potassium carbonate, and DMF.

  • Begin stirring the suspension, then add the morpholine via syringe.

  • Heat the reaction mixture in an oil bath at 80 °C for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of ice-water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 10 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid product under vacuum to yield 2-morpholino-5-nitropyridine. Further purification can be achieved by recrystallization if necessary.

Conclusion and Expert Recommendation

The Buchwald-Hartwig amination and SNAr are complementary, not competing, methodologies for the synthesis of 6-aminopyridines.

Choose Buchwald-Hartwig Amination when:

  • The pyridine ring is electron-rich or lacks strong activating groups.

  • A wide variety of amines, including less nucleophilic ones, are required.

  • The substrate contains sensitive functional groups that would not survive harsh SNAr conditions.

Choose Nucleophilic Aromatic Substitution (SNAr) when:

  • The pyridine ring is sufficiently electron-deficient (e.g., contains nitro, cyano, or additional nitrogen atoms).

  • Cost, simplicity, and scalability are primary concerns.

  • The starting halide is a fluoro- or chloropyridine, as these are often more readily available and reactive in SNAr.[16]

Ultimately, a careful analysis of the target molecule's structure and the overall synthetic strategy will guide the judicious selection of the optimal C-N bond-forming reaction, leveraging the strengths of each method to accelerate the pace of research and development.

References

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  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
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  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][2][18][22]thiadiazole Series. (2015). Semantic Scholar. Retrieved from

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  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). ResearchGate.
  • Comparing Industrial Amination Reactions in a Combined Class and Laboratory Green Chemistry Assignment. (2018). Journal of Chemical Education.
  • Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
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  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate.
  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. (n.d.). ResearchGate.
  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com.
  • Substrate scope for the synthesis of 4-aminopyridines. (n.d.). ResearchGate.
  • Substrate scope for 2-amino pyridine derivatives. (n.d.). ResearchGate.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia.
  • SNAr reaction mechanism. (2020). YouTube.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
  • Nucleophilic Aromatic Substitution (SNAr). (2013). YouTube.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education.
  • Substrate scope of the 3-aminopyrazoles. (n.d.). ResearchGate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). American Chemical Society.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (n.d.). PMC.
  • comparative study of the synthetic routes to substituted 2-aminopyridines. (n.d.). BenchChem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. (n.d.). BenchChem.
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  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC.
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A Comparative Analysis of the Biological Activities of 6-(Methylamino)nicotinaldehyde and 6-aminonicotinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the nuanced structural modifications of heterocyclic scaffolds can lead to profound differences in biological activity. This guide provides a detailed comparative analysis of two closely related pyridine derivatives: 6-(Methylamino)nicotinaldehyde and 6-aminonicotinaldehyde. While both molecules share a common nicotin aldehyde core, the seemingly minor difference in the amino substituent at the 6-position—a primary amine versus a secondary methylamine—can significantly influence their molecular interactions and subsequent biological effects. This document aims to dissect these potential differences, offering a comprehensive resource for researchers in medicinal chemistry, chemical biology, and pharmacology.

Structural and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and 6-aminonicotinaldehyde is paramount in predicting their biological behavior, including cell permeability, solubility, and target engagement.

PropertyThis compound6-aminonicotinaldehyde
Molecular Formula C₇H₈N₂OC₆H₆N₂O
Molecular Weight 136.15 g/mol 122.12 g/mol
Structure this compound6-aminonicotinaldehyde
LogP (Predicted) ~0.8~0.3
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22

The addition of a methyl group in this compound increases its molecular weight and predicted lipophilicity (LogP) compared to 6-aminonicotinaldehyde. This seemingly subtle alteration can have significant implications for membrane permeability and interaction with hydrophobic pockets in target proteins. Conversely, 6-aminonicotinaldehyde possesses an additional hydrogen bond donor, which may favor interactions with targets where hydrogen bonding is a critical determinant of affinity.

Postulated Mechanisms of Action and Biological Activity

While direct comparative studies on these two specific molecules are scarce in publicly available literature, we can infer their potential biological activities based on their structural similarity to known bioactive compounds and the activities of their close analogs.

6-aminonicotinaldehyde: A Potential Ribonucleotide Reductase and Pentose Phosphate Pathway Inhibitor

The biological activity of 6-aminonicotinaldehyde is suggested to be multifaceted. It has been described as a potential ribonucleotide reductase (RR) inhibitor . RR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. Inhibition of RR leads to the depletion of the deoxyribonucleotide pool, thereby stalling DNA synthesis and selectively targeting rapidly proliferating cancer cells. The aminopyridine scaffold is a known pharmacophore in some RR inhibitors. For instance, the thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde (Triapine) is a well-characterized RR inhibitor that has undergone clinical investigation.

Furthermore, the closely related analog, 6-aminonicotinamide , has been shown to exert its cytotoxic effects through the inhibition of the pentose phosphate pathway (PPP) . The PPP is a crucial metabolic pathway that provides cells with NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. By inhibiting key enzymes in this pathway, such as glucose-6-phosphate dehydrogenase (G6PD), 6-aminonicotinamide disrupts cellular redox balance and biosynthetic capacity, leading to apoptosis. It is highly probable that 6-aminonicotinaldehyde shares this mechanism of action.

This compound: A Putative PARP Inhibitor

Both 6-aminonicotinaldehyde and this compound are structural analogs of nicotinamide , a key component of the NAD+ molecule and a known endogenous inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway. PARP inhibitors have emerged as a successful class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.

The nicotinamide moiety is a critical pharmacophore for PARP inhibition, binding to the nicotinamide-binding pocket of the enzyme. The nature of the substituent at the 6-position of the pyridine ring can significantly influence the binding affinity and selectivity for different PARP isoforms. While there is a lack of direct experimental validation for 6-aminonicotinaldehyde and its derivatives as PARP inhibitors, with some evidence suggesting alternative mechanisms for 6-aminonicotinamide, the potential for PARP interaction should not be entirely dismissed without direct experimental evaluation. The methyl group in this compound could potentially enhance binding to the hydrophobic regions of the PARP catalytic domain, a common strategy in the design of potent PARP inhibitors.

Comparative Cytotoxicity: Insights from Analogs

Table 1: Cytotoxicity of 6-aminonicotinamide in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
A549Non-small cell lung cancer~20048[1]
H460Non-small cell lung cancer~10048[1]
JurkatLeukemiaIC₂₀ at 50 µM48[2]

Note: The data presented is for 6-aminonicotinamide, a close structural analog of 6-aminonicotinaldehyde.

These findings indicate that 6-aminonicotinamide possesses moderate cytotoxic activity against cancer cells. The higher potency in H460 cells compared to A549 cells suggests a degree of cell-line specificity. It is plausible that 6-aminonicotinaldehyde exhibits a similar cytotoxic profile. The cytotoxicity of this compound remains to be experimentally determined.

Experimental Workflows for Direct Comparison

To elucidate the distinct biological activities of this compound and 6-aminonicotinaldehyde, a series of head-to-head in vitro assays are recommended.

Comparative Cytotoxicity Assessment

A crucial first step is to determine the relative cytotoxicity of the two compounds across a panel of cancer cell lines representing different tumor types.

G cluster_0 Cell Line Panel cluster_1 Compound Treatment A549 A549 (Lung) MTT_Assay MTT Assay (72h) A549->MTT_Assay MCF7 MCF-7 (Breast) MCF7->MTT_Assay HCT116 HCT116 (Colon) HCT116->MTT_Assay CompoundA This compound CompoundA->MTT_Assay CompoundB 6-aminonicotinaldehyde CompoundB->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50

Caption: Workflow for comparative cytotoxicity screening.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 6-aminonicotinaldehyde (e.g., from 0.1 to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Mechanistic Assays: PARP and RR Inhibition

To investigate the predicted mechanisms of action, specific enzymatic assays are required.

G cluster_0 Compounds cluster_1 Enzyme Assays cluster_2 Readouts CmpdA This compound PARP_Assay PARP-1 Enzymatic Assay CmpdA->PARP_Assay RR_Assay Ribonucleotide Reductase Assay CmpdA->RR_Assay CmpdB 6-aminonicotinaldehyde CmpdB->PARP_Assay CmpdB->RR_Assay PARP_IC50 PARP-1 IC50 PARP_Assay->PARP_IC50 RR_IC50 RR IC50 RR_Assay->RR_IC50

Caption: Parallel enzymatic assays for mechanistic studies.

Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

  • Assay Setup: In a 96-well plate, add PARP-1 enzyme, activated DNA, and the test compounds at various concentrations.

  • Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to initiate the PARylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition relative to a no-inhibitor control and determine the IC₅₀ values.

Protocol: Ribonucleotide Reductase Inhibition Assay (³H-CDP Reduction)

  • Reaction Mixture: Prepare a reaction mixture containing partially purified RR, dithiothreitol (DTT), ATP, magnesium acetate, and the test compounds.

  • Substrate Addition: Initiate the reaction by adding [³H]-cytidine diphosphate ([³H]-CDP).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Nucleotide Separation: Separate the resulting [³H]-deoxycytidine diphosphate ([³H]-dCDP) from the unreacted [³H]-CDP using thin-layer chromatography (TLC).

  • Quantification: Scrape the corresponding spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of RR inhibition and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) and Future Directions

The comparative biological data obtained from the proposed experiments will provide critical insights into the structure-activity relationship of 6-substituted nicotinaldehydes.

G cluster_0 Core Scaffold cluster_1 6-Position Substituent cluster_2 Biological Activity Scaffold Nicotinaldehyde Amino -NH₂ Scaffold->Amino Methylamino -NHCH₃ Scaffold->Methylamino Activity Cytotoxicity, Target Inhibition Amino->Activity Methylamino->Activity

Caption: SAR analysis of 6-substituted nicotinaldehydes.

Should one of these compounds exhibit promising activity, further optimization could involve:

  • Exploration of other 6-position substituents: Investigating a wider range of alkylamino, arylamino, and heterocyclic amines to fine-tune potency and selectivity.

  • Modification of the aldehyde group: Conversion to an oxime, hydrazone, or other derivatives to explore alternative binding modes and improve pharmacokinetic properties.

  • Introduction of substituents on the pyridine ring: To modulate electronic properties and explore additional interactions with the target protein.

Conclusion

While this compound and 6-aminonicotinaldehyde are structurally very similar, their subtle electronic and steric differences are likely to translate into distinct biological activity profiles. Based on existing literature for related analogs, 6-aminonicotinaldehyde is predicted to function primarily as an inhibitor of ribonucleotide reductase and the pentose phosphate pathway. In contrast, the increased lipophilicity of this compound may favor its potential as a PARP inhibitor, though this remains to be experimentally validated. The proposed experimental workflows provide a clear roadmap for the direct, quantitative comparison of these two compounds, which will be essential for guiding future drug discovery efforts based on the nicotin aldehyde scaffold.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Khan, M. A., et al. (2022). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Cancers, 14(3), 789. [Link]

  • PubChem. 6-aminonicotinaldehyde. National Center for Biotechnology Information. [Link]

  • Zaharieva, M. M., et al. (2016). Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism. Anticancer Research, 36(11), 5837-5846. [Link]

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A Comparative Analysis of Pyridopyrimidine-Based Kinase Inhibitors Targeting the ErbB Receptor Family

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of kinase inhibitors featuring a pyridopyrimidine core, with a primary focus on PD 158780, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. We will objectively compare its performance against established EGFR inhibitors, Gefitinib and Erlotinib, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our analysis is grounded in the principles of scientific integrity, providing a causal understanding of experimental choices and self-validating methodologies.

Introduction: The Pyridopyrimidine Scaffold in Kinase Inhibition

The pyridine ring, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active compounds. Its incorporation into fused ring systems, such as the pyridopyrimidines, has yielded a rich class of kinase inhibitors. These scaffolds serve as effective bioisosteres for the purine core of ATP, enabling competitive binding to the kinase active site. The strategic placement of substituents on the pyridopyrimidine core allows for the fine-tuning of potency and selectivity against specific kinase targets.

One such exemplary molecule is PD 158780 , chemically known as N4-(3-Bromophenyl)-N6-methyl-pyrido[3,4-d]pyrimidine-4,6-diamine. This compound has demonstrated remarkable potency against the ErbB family of receptor tyrosine kinases, which play a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of ErbB signaling is a hallmark of many cancers, making these receptors prime targets for therapeutic intervention. The initial exploration of inhibitors derived from scaffolds like 6-(Methylamino)nicotinaldehyde has paved the way for the development of more complex and potent molecules such as PD 158780.

This guide will dissect the inhibitory profile of PD 158780 and place it in the context of two clinically successful EGFR inhibitors, Gefitinib and Erlotinib . Through a detailed comparison of their biochemical and cellular activities, we aim to provide a comprehensive resource for researchers in the field of kinase inhibitor discovery.

Comparative Analysis of Inhibitor Potency

The efficacy of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value signifies a more potent inhibitor.

InhibitorTarget KinaseBiochemical IC50Cellular IC50 (Autophosphorylation)References
PD 158780 EGFR (ErbB1)8 pM13 nM (A431 cells)[1]
ErbB2 (HER2)49 nM49 nM (SK-BR-3 cells)[1]
ErbB4 (HER4)52 nM52 nM (MDA-MB-453 cells)[1]
Gefitinib EGFR33 nM54 nM[2]
EGFR (Tyr1173/Tyr992)26-57 nM (NR6W cells)-[3]
Erlotinib EGFR2 nM20 nM (intact tumor cells)[4]
HER2 (ErbB2)-230 nM (EGFR-H2 cells)[5]

Expert Insights: The data clearly positions PD 158780 as an exceptionally potent inhibitor of EGFR in biochemical assays, with a picomolar IC50 value that is orders of magnitude lower than both Gefitinib and Erlotinib.[1][2][4] This high intrinsic potency is a direct consequence of its specific molecular interactions within the ATP-binding pocket of the EGFR kinase domain. While its cellular potency is in the nanomolar range, likely influenced by factors such as cell membrane permeability and intracellular ATP concentrations, it remains a highly effective inhibitor of EGFR autophosphorylation.[1]

Notably, PD 158780 also exhibits potent, nanomolar inhibition of other ErbB family members, ErbB2 and ErbB4, suggesting it functions as a pan-ErbB inhibitor.[1] This broader specificity can be advantageous in cancers where multiple ErbB receptors are co-activated. In contrast, while Erlotinib shows some activity against HER2 at higher concentrations, it is significantly more selective for EGFR.[5] Gefitinib's activity is also primarily directed towards EGFR.[2][3]

Signaling Pathways and Mechanism of Action

The ErbB family of receptors, upon ligand binding, form homo- and heterodimers, leading to the activation of their intracellular tyrosine kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.[6][7][8][9]

EGFR_Signaling_Pathway

Mechanism of Inhibition: PD 158780, Gefitinib, and Erlotinib are all ATP-competitive inhibitors. They bind to the kinase domain of the ErbB receptors, occupying the ATP-binding pocket. This prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The high potency of PD 158780 is attributed to its optimized fit and interactions with key amino acid residues within this pocket.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for the synthesis of a pyridopyrimidine core, a biochemical kinase inhibition assay, and a cell-based autophosphorylation assay.

Synthesis of a 4-(Phenylamino)pyrido[3,4-d]pyrimidine Core

The synthesis of the pyridopyrimidine scaffold, the core of PD 158780, can be achieved through a multi-step process starting from readily available precursors. The following is a representative synthetic route.

Synthesis_Workflow

Step-by-Step Methodology:

  • Synthesis of this compound: To a solution of 6-chloronicotinaldehyde in a suitable solvent such as ethanol, add an excess of methylamine. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC). After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

  • Formation of the Pyridopyrimidine Core: The this compound is then condensed with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, in ethanol. The reaction mixture is refluxed for several hours. Upon cooling, the product, 2-amino-6-(methylamino)pyrido[3,4-d]pyrimidine, precipitates and can be collected by filtration.

  • Chlorination of the 4-Position: The 2-amino-6-(methylamino)pyrido[3,4-d]pyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to introduce a chlorine atom at the 4-position of the pyrimidine ring. This reaction is typically carried out at elevated temperatures.

  • Final Coupling Reaction: The resulting 2-amino-4-chloro-6-(methylamino)pyrido[3,4-d]pyrimidine is then coupled with 3-bromoaniline via a nucleophilic aromatic substitution reaction. This is often carried out in a solvent like isopropanol or dimethylformamide (DMF) with a base, such as diisopropylethylamine (DIPEA), at elevated temperatures to afford the final product, a close analog of PD 158780.

In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of EGFR kinase activity.[1][10]

Kinase_Assay_Workflow

Materials:

  • Recombinant human EGFR kinase domain

  • Fluorescein-labeled poly(GT)-biotin substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitors (PD 158780, Gefitinib, Erlotinib) dissolved in DMSO

  • LanthaScreen™ Tb-PY20 antibody (anti-phosphotyrosine)

  • TR-FRET dilution buffer

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 384-well plate, add the kinase and the fluorescein-labeled substrate.

  • Add the serially diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the kinase.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an EDTA solution containing the terbium-labeled anti-phosphotyrosine antibody.

  • Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Calculate the emission ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.

Cell-Based EGFR Autophosphorylation Assay (ELISA)

This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of EGF-induced EGFR autophosphorylation in a cellular context, using the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.[9][11][12]

Cellular_Assay_Workflow

Materials:

  • A431 human epidermoid carcinoma cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Serum-free DMEM

  • Test inhibitors (PD 158780, Gefitinib, Erlotinib)

  • Recombinant human EGF

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching buffer (e.g., PBS with 1% H2O2)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody: anti-phospho-EGFR (e.g., pY1068)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • 96-well tissue culture plates

Procedure:

  • Seed A431 cells in a 96-well plate and grow to near confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

  • Pre-incubate the cells with serial dilutions of the test inhibitors for 1-2 hours.

  • Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C.

  • Aspirate the media and fix the cells with the fixing solution.

  • Wash the cells and quench endogenous peroxidase activity with the quenching buffer.

  • Block non-specific binding with the blocking buffer.

  • Incubate the cells with the primary anti-phospho-EGFR antibody.

  • Wash and then incubate with the HRP-conjugated secondary antibody.

  • After a final wash, add the TMB substrate and allow the color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Normalize the data to total EGFR levels (measured in parallel wells with an anti-total EGFR antibody) and calculate the percent inhibition to determine the cellular IC50.

Conclusion

The pyridopyrimidine scaffold, exemplified by PD 158780, represents a highly versatile and potent platform for the development of kinase inhibitors. This comparative analysis highlights the exceptional biochemical potency of PD 158780 against the ErbB receptor family, surpassing that of the established drugs Gefitinib and Erlotinib. Its activity as a pan-ErbB inhibitor suggests its potential utility in cancers driven by multiple ErbB family members. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and to further explore the structure-activity relationships of this important class of inhibitors. The continued investigation of kinase inhibitors derived from scaffolds related to this compound holds significant promise for the future of targeted cancer therapy.

References

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [Link]

  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]

  • Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. PMC. [Link]

  • EGFR signaling pathway in breast cancers. ResearchGate. [Link]

  • Update on HER-2 as a target for cancer therapy: Intracellular signaling pathways of ErbB2/HER-2 and family members. PMC. [Link]

  • HER2 - Wikipedia. [Link]

  • Molecular Biology of the ERBB2 Signaling Pathway. Encyclopedia.pub. [Link]

  • The HER-2 signaling pathway. Multiple ligands bind ErbB receptors,... ResearchGate. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. [Link]

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A Comparative Guide to Pyridine Building Blocks: Benchmarking 6-(Methylamino)nicotinaldehyde for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs and natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] The strategic functionalization of the pyridine ring allows chemists to meticulously tune a molecule's physicochemical and pharmacological properties.[4] Among the vast arsenal of pyridine-based reagents, 6-(Methylamino)nicotinaldehyde has emerged as a versatile building block, offering a unique combination of a nucleophilic amino group and an electrophilic aldehyde on an electron-deficient ring system.

This guide provides an in-depth, objective comparison of this compound against other commercially available pyridine building blocks. We will analyze their performance in two fundamental, high-utility synthetic transformations: Reductive Amination and Knoevenagel Condensation. The goal is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal building block for their specific synthetic objectives.

Profile of Pyridine Building Blocks Under Evaluation

The selection of appropriate comparators is crucial for a meaningful benchmark study. We have chosen three alternatives to this compound, each representing a distinct electronic profile at the 6-position of the nicotinaldehyde core. This allows for a systematic evaluation of how substituent effects influence reactivity.[4][5]

  • This compound (Focus Molecule): Features a strong electron-donating group (EDG) via resonance from the methylamino substituent.[4] This increases electron density on the pyridine ring.

  • 6-Methoxynicotinaldehyde (Comparator 1): Possesses a moderate electron-donating methoxy group.[6][7] It serves as an intermediate case between the strong EDG of the amino group and the neutral profile of the unsubstituted ring.

  • Nicotinaldehyde (Comparator 2): The parent, unsubstituted nicotinaldehyde serves as our baseline, with a hydrogen atom at the 6-position.[8][9]

  • 6-Chloronicotinaldehyde (Comparator 3): Features an electron-withdrawing group (EWG) in the form of a chlorine atom, which decreases the ring's electron density through inductive effects.[10][11]

CompoundStructureMolecular Weight ( g/mol )Key Feature
This compound 136.15[12]Strong Electron-Donating Group (EDG)
6-Methoxynicotinaldehyde 137.14[13]Moderate Electron-Donating Group (EDG)
Nicotinaldehyde 107.11[8]Unsubstituted (Baseline)
6-Chloronicotinaldehyde 141.55[14]Electron-Withdrawing Group (EWG)
Table 1: Comparison of Physicochemical Properties of Selected Pyridine Building Blocks.

Benchmarking Methodology: Experimental Design

To ensure a fair and insightful comparison, we selected two reactions that probe different aspects of the building blocks' reactivity.

  • Reductive Amination: This reaction tests the reactivity of the aldehyde carbonyl group towards nucleophilic attack by an amine, forming a C-N bond.[15] The electronic nature of the pyridine ring can influence the electrophilicity of the aldehyde.

  • Knoevenagel Condensation: This classic C-C bond-forming reaction involves the condensation of the aldehyde with an active methylene compound.[16][17] The reaction rate is sensitive to the electrophilicity of the aldehyde, which is directly modulated by the substituent at the 6-position.

The overall workflow for this comparative study is depicted below.

G cluster_analysis Performance Analysis B1 6-(MeNH)nicotinaldehyde R1 Reductive Amination (with Benzylamine) B1->R1 R2 Knoevenagel Condensation (with Malononitrile) B1->R2 B2 6-(MeO)nicotinaldehyde B2->R1 B2->R2 B3 Nicotinaldehyde B3->R1 B3->R2 B4 6-Cl-nicotinaldehyde B4->R1 B4->R2 A1 Reaction Monitoring (TLC/LC-MS) R1->A1 R2->A1 A2 Product Isolation & Yield Calculation A1->A2 A3 Purity Analysis (NMR/HPLC) A2->A3 A4 Comparative Data Evaluation A3->A4

Caption: Overall workflow for the comparative benchmarking study.

Comparative Performance in Key Synthetic Transformations

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding via the formation of an imine intermediate, which is then reduced in situ.[15][18] The initial step, nucleophilic attack on the aldehyde, is rate-limiting and is influenced by the electrophilicity of the carbonyl carbon.

G aldehyde Pyridine Aldehyde R-CHO hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R'-NH₂ amine Primary Amine R'-NH₂ amine->hemiaminal imine Imine R-CH=N-R' hemiaminal->imine - H₂O product Secondary Amine R-CH₂-NH-R' imine->product reductant [H] (e.g., NaBH(OAc)₃) reductant->product Reduction

Caption: Generalized pathway for Reductive Amination.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the respective pyridine aldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL), add benzylamine (1.1 mmol, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Results & Analysis

Building BlockReaction Time (h)Isolated Yield (%)Purity (%)
6-Chloronicotinaldehyde 294>98
Nicotinaldehyde 3.589>98
6-Methoxynicotinaldehyde 585>97
This compound 681>97
Table 2: Comparative data for the reductive amination of pyridine aldehydes with benzylamine. Purity determined by HPLC.

Expertise & Experience: The results clearly demonstrate that electron-withdrawing groups accelerate the rate of reductive amination. The chlorine atom in 6-Chloronicotinaldehyde enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack by benzylamine.[19] Conversely, the strong electron-donating methylamino group in This compound reduces the aldehyde's electrophilicity, resulting in a slower reaction rate and slightly lower yield under identical conditions.[4] This trend is consistent with established principles of substituent effects on carbonyl reactivity. While this compound is a viable substrate, achieving optimal efficiency may require longer reaction times or mild heating.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful method for forming α,β-unsaturated compounds, driven by the deprotonation of an active methylene compound to form a nucleophilic carbanion.[20] This carbanion then attacks the electrophilic aldehyde. The reaction's efficiency is highly dependent on the aldehyde's reactivity.

G aldehyde Pyridine Aldehyde Py-CHO intermediate Adduct Intermediate aldehyde->intermediate + [:CH(CN)₂]⁻ malononitrile Active Methylene CH₂(CN)₂ malononitrile->intermediate product Condensation Product Py-CH=C(CN)₂ intermediate->product - H₂O base Base (e.g., Piperidine) base->malononitrile Deprotonation

Caption: Simplified mechanism of Knoevenagel Condensation.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • In a flask, dissolve the pyridine aldehyde (1.0 mmol) and malononitrile (1.0 mmol, 1.0 eq) in ethanol (5 mL).

  • Add piperidine (0.1 mmol, 0.1 eq) as a catalyst.

  • Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Results & Analysis

Building BlockReaction Time (min)Isolated Yield (%)Purity (%)
6-Chloronicotinaldehyde 1596>99
Nicotinaldehyde 3092>99
6-Methoxynicotinaldehyde 6088>98
This compound 9084>98
Table 3: Comparative data for the Knoevenagel condensation of pyridine aldehydes with malononitrile. Purity determined by ¹H NMR.

Expertise & Experience: The trend observed in the Knoevenagel condensation mirrors that of the reductive amination. The enhanced electrophilicity of the aldehyde in 6-Chloronicotinaldehyde , due to the electron-withdrawing chlorine, leads to a significantly faster reaction and higher yield.[10] In contrast, the electron-donating methylamino group of This compound deactivates the aldehyde toward nucleophilic attack by the malononitrile carbanion, resulting in the longest reaction time.[5] This demonstrates a classic structure-activity relationship; the electronic nature of the substituent directly dictates the reactivity of the aldehyde functional group.

Summary and Application Outlook

This guide provides a clear, data-supported benchmark of this compound against key pyridine aldehyde building blocks. The choice of building block should be guided by the specific demands of the synthetic route.

Building BlockRelative Reactivity (Electrophilic Aldehyde)Recommended Applications
6-Chloronicotinaldehyde HighestRapid C-N and C-C bond formations where high electrophilicity is desired. The chloro-group also serves as a handle for subsequent cross-coupling reactions.
Nicotinaldehyde HighA cost-effective, baseline reagent for general-purpose synthesis where electronic modulation is not required.
6-Methoxynicotinaldehyde ModerateUseful when a moderately electron-rich pyridine core is desired, balancing reactivity with the electronic properties of the final product.
This compound LowestIdeal for syntheses where the methylamino group is a crucial pharmacophore for target engagement. Slower reactivity can be overcome with adjusted conditions. The amino group provides a site for further derivatization.
Table 4: Summary of performance and strategic application recommendations.

Senior Application Scientist's Perspective:

This compound is a strategic building block, not a universal one. Its value lies not in its raw reactivity, which is demonstrably lower in reactions dependent on aldehyde electrophilicity, but in the functionality it installs. The methylamino group is a potent hydrogen bond donor and can significantly alter the pKa and solubility of the final molecule, features that are often critical for biological activity.

Therefore, a researcher should select This compound when the synthetic goal is to incorporate this specific pharmacophoric element directly. While one must be prepared to employ slightly longer reaction times or activating agents for reactions involving the aldehyde, the payoff is a more direct route to a desired target molecule, avoiding additional steps to install the amino group later in the synthesis. Conversely, for rapid library synthesis or when the aldehyde's reactivity is paramount, an alternative like 6-Chloronicotinaldehyde offers superior performance and an additional synthetic handle for diversification.

References

  • BenchChem. (2025). Comparative analysis of substituted nicotinaldehyde reactivity.
  • Mishra, A., & Gupta, R. (2022).
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  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • ChemicalBook. (2025). 6-Methoxynicotinaldehyde | 65873-72-5.
  • ChemicalBook. (n.d.). 65873-72-5(6-Methoxynicotinaldehyde) Product Description.
  • Generic Supplier. (n.d.).
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  • Pinter, B. et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances.
  • ChemBK. (2024). 6-Chloro Nicotinaldehyde.
  • Heravi, M. M., et al. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
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Navigating the Structural Landscape of Nicotinaldehyde Derivatives: A Comparative Guide to 6-(Methylamino)nicotinaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional architecture of small molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. In the realm of medicinal chemistry, substituted nicotinaldehydes serve as crucial building blocks for a diverse array of therapeutic agents. This guide provides a comparative analysis of the structural features of 6-(Methylamino)nicotinaldehyde, a key intermediate, and its derivatives. While a definitive X-ray crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, this guide will leverage a modeled structure and compare it with experimentally determined structures of closely related analogs to offer valuable insights into its conformational properties and intermolecular interactions.

The Elusive Crystal: Modeling the Structure of this compound

In the absence of experimental X-ray diffraction data, a theoretical model of this compound (Figure 1) provides a foundational understanding of its likely conformation. Computational modeling, based on established bond lengths and angles, predicts a planar pyridine ring. The methylamino and aldehyde substituents will have preferred orientations to minimize steric hindrance and optimize electronic interactions. The nitrogen of the methylamino group is expected to be sp² hybridized, contributing to the delocalized π-system of the pyridine ring. This electron-donating character of the amino group can influence the reactivity of the aldehyde and the pyridine ring itself.

Synthesis_Workflow Start 6-Chloronicotinaldehyde Reaction Nucleophilic Aromatic Substitution (Heat, Pressure) Start->Reaction Reagent Methylamine (in solvent like Ethanol) Reagent->Reaction Workup Reaction Work-up (e.g., extraction, washing) Reaction->Workup Purification Purification (e.g., column chromatography) Workup->Purification Product This compound Purification->Product

Figure 2. Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 6-chloronicotinaldehyde in a suitable solvent such as ethanol.

  • Reagent Addition: Add an excess of methylamine (as a solution in a compatible solvent or as a gas).

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess methylamine and other water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient quality for X-ray diffraction is often a trial-and-error process. Several methods can be employed.

Crystallization_Workflow Start Purified this compound Method1 Slow Evaporation Start->Method1 Method2 Vapor Diffusion (Solvent/Anti-solvent) Start->Method2 Method3 Cooling Crystallization Start->Method3 Crystals Single Crystals Method1->Crystals Method2->Crystals Method3->Crystals XRD X-ray Diffraction Analysis Crystals->XRD

Figure 3. General workflow for crystallization and structure determination.

General Crystallization Methodologies:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Conclusion and Future Directions

While the definitive X-ray crystal structure of this compound remains to be determined, a comparative analysis based on a modeled structure and related known compounds provides significant insights into its likely solid-state properties. The interplay of hydrogen bonding, steric effects, and weaker intermolecular forces will ultimately dictate its crystal packing. The experimental protocols outlined in this guide provide a clear path forward for researchers seeking to obtain single crystals of this important synthetic intermediate. The elucidation of its crystal structure would be a valuable contribution to the field, enabling more precise structure-based drug design and a deeper understanding of the structure-property relationships within this class of compounds.

References

  • Bioorganic & Medicinal Chemistry Letters. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. [Link]

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  • ResearchGate. Molecular structure of compound 6d according to X-ray diffraction data. [Link]

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  • National Center for Biotechnology Information. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]

  • National Institutes of Health. Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. [Link]

  • PubChem. 6-Methyl-3-pyridinecarboxaldehyde. [Link]

A Comparative Guide to the In Vitro ADME Properties of 6-(Methylamino)pyridine-3-carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacological properties.[1] Derivatives of 6-(methylamino)pyridine-3-carbaldehyde, which can be readily converted to 6-(methylamino)nicotinamides and related structures, are of particular interest, frequently appearing in patent literature for a variety of therapeutic targets, most notably protein kinases. However, the journey from a potent hit to a viable drug candidate is paved with challenges, many of which are dictated by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides a comparative analysis of key in vitro ADME parameters for compounds derived from or structurally related to the 6-(methylamino)pyridine-3-carbaldehyde scaffold. We will delve into the experimental data for representative molecules, offering insights into how subtle structural modifications can profoundly impact metabolic stability, permeability, and plasma protein binding. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make more informed decisions in the optimization of this important class of compounds.

The Critical Role of Early ADME Profiling

Optimizing the ADME profile of a lead compound is a critical step in mitigating the risk of late-stage attrition in drug development. In vitro assays serve as the frontline tools in this endeavor, providing rapid and cost-effective assessments of a compound's drug-like qualities.[2] By understanding these properties early, medicinal chemists can guide synthetic efforts towards molecules with a higher probability of success in preclinical and clinical studies. The three pillars of in vitro ADME assessment that we will explore are:

  • Metabolic Stability: A measure of a compound's susceptibility to metabolism by liver enzymes, which is a primary determinant of its in vivo half-life and clearance.

  • Permeability: The ability of a compound to traverse biological membranes, such as the intestinal epithelium, which is essential for oral bioavailability.

  • Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the bloodstream, influencing its distribution and the concentration of free, pharmacologically active drug.

Comparative Analysis of In Vitro ADME Properties

While a comprehensive dataset for a single, homologous series of 6-(methylamino)pyridine-3-carbaldehyde derivatives is not publicly available, we can draw valuable comparisons from published data on structurally related compounds, such as imidazopyridines and pyridine carboxamides, which share the core nicotinamide motif.

Case Study: Imidazo[1,2-a]pyridine PI3Kα Inhibitors

A study on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors provides a useful case study.[2][3] The lead compound, Compound 35 , demonstrated not only potent enzymatic and cellular activity but also desirable in vitro ADME properties.

Compound Structure Metabolic Stability (HLM, T½ min) Permeability (PAMPA, Pe nm/s)
Compound 35 Imidazo[1,2-a]pyridine derivative45.1>10

Table 1: In vitro ADME data for a representative Imidazo[1,2-a]pyridine derivative.[2][3]

The metabolic stability of Compound 35 in human liver microsomes (HLM), with a half-life (T½) of 45.1 minutes, indicates moderate stability.[2][3] This suggests that the compound is not rapidly cleared by hepatic metabolism, a favorable characteristic for maintaining therapeutic concentrations in vivo.

Furthermore, its high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) is a strong indicator of good passive diffusion across the intestinal barrier, which is a prerequisite for oral absorption.[2][3] The PAMPA assay serves as a high-throughput screen for passive permeability, and a high Pe value, as seen with Compound 35 , is a positive attribute for an orally administered drug candidate.

Comparative Insights from Pyridine Carboxamide Kinase Inhibitors

Research into pyridine-2-carboxamides as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) also highlights the importance of a balanced ADME profile. The lead compound from this series, Compound 19 , was reported to have "adequate in vitro ADME and in vivo PK properties," leading to good oral bioavailability across multiple species.[4][5] While the specific in vitro data is often found in supplementary materials, the progression of this compound to in vivo studies underscores the successful optimization of its ADME characteristics.

Another study on novel pyridine carboxamide derivatives as urease inhibitors provides insights into how substitutions on the pyridine ring can influence activity, and by extension, ADME properties.[6] While this study did not report ADME data, it demonstrated that the electronic nature and position of substituents significantly impact the biological activity, a principle that directly applies to the optimization of ADME profiles. For instance, introducing electron-withdrawing groups can block sites of metabolism, thereby enhancing metabolic stability.

Experimental Methodologies: A Closer Look

To fully appreciate the comparative data, it is essential to understand the experimental design of the core in vitro ADME assays. The trustworthiness of these assays lies in their standardized protocols and the inclusion of appropriate controls.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone for assessing Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[7]

Experimental Rationale: By incubating a compound with HLM and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time. This rate is then used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint), which are key predictors of in vivo hepatic clearance.[7]

Step-by-Step Protocol:

  • Preparation: A reaction mixture is prepared containing human liver microsomes (typically at a protein concentration of 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation: The test compound (usually at a concentration of 1 µM) is added to the mixture and pre-incubated at 37°C. The reaction is initiated by the addition of a NADPH-regenerating system.

  • Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to determine the rate of metabolism and subsequently the in vitro T½ and CLint.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis HLM Human Liver Microsomes Initiation Initiate with NADPH HLM->Initiation Buffer Phosphate Buffer (pH 7.4) Buffer->Initiation Compound Test Compound (1 µM) Compound->Initiation Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiation->Sampling Incubate Quench Quench with Acetonitrile + Internal Standard Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate T½ and CLint LCMS->Data

Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein (P-gp).

Experimental Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. By measuring the transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and vice versa (B→A), we can determine its apparent permeability coefficient (Papp) and efflux ratio.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21 days to form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to either the apical or basolateral compartment (the donor side).

  • Sampling: Aliquots are taken from the opposite compartment (the receiver side) at various time points.

  • Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B→A) to Papp (A→B) gives the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

Caco2_Permeability_Workflow cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis Culture Culture Caco-2 cells on permeable supports (21 days) TEER Measure TEER to confirm monolayer integrity Culture->TEER Dosing Add test compound to Apical (A) or Basolateral (B) side TEER->Dosing Sampling Sample from receiver side at time intervals Dosing->Sampling Incubate LCMS Quantify compound by LC-MS/MS Sampling->LCMS Calculation Calculate Papp and Efflux Ratio LCMS->Calculation

Workflow for the Caco-2 permeability assay.
Plasma Protein Binding (PPB) by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which is crucial for understanding its distribution and pharmacological activity.

Experimental Rationale: The "free drug hypothesis" states that only the unbound fraction of a drug is available to interact with its target and be cleared from the body. Equilibrium dialysis is a widely used method to separate the free drug from the protein-bound drug.[2]

Step-by-Step Protocol:

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.

  • Equilibration: The apparatus is incubated at 37°C until equilibrium is reached between the free drug concentrations in both chambers.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both aliquots is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [ (Total Drug in Plasma - Free Drug in Buffer) / Total Drug in Plasma ] * 100

PPB_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis Apparatus Dialysis cell with semi-permeable membrane Chamber1 Plasma + Test Compound Apparatus->Chamber1 Chamber2 Protein-free Buffer Apparatus->Chamber2 Equilibration Incubate at 37°C to reach equilibrium Chamber1->Equilibration Chamber2->Equilibration Sampling Sample from both chambers Equilibration->Sampling LCMS Quantify drug concentration by LC-MS/MS Sampling->LCMS Calculation Calculate % Protein Binding LCMS->Calculation

Workflow for Plasma Protein Binding assay.

Conclusion and Future Directions

The in vitro ADME profiling of compounds derived from 6-(methylamino)pyridine-3-carbaldehyde and its close analogues reveals a promising landscape for the development of drug candidates with favorable pharmacokinetic properties. The case studies presented here demonstrate that with careful structural design, it is possible to achieve a desirable balance of metabolic stability and permeability.

For researchers working with this scaffold, the key takeaways are:

  • Early and iterative ADME screening is crucial: Integrating metabolic stability, permeability, and plasma protein binding assays early in the discovery process can significantly de-risk a program.

  • Structure-ADME relationships are key: Systematically modifying the scaffold and observing the impact on ADME parameters will guide the optimization of lead compounds. For example, blocking potential sites of metabolism or modulating lipophilicity can have a profound effect on the overall ADME profile.

  • Context is critical: The interpretation of in vitro ADME data should always be done in the context of the therapeutic target and the intended clinical use of the drug.

Future work in this area should focus on generating more comprehensive public datasets that link structural modifications within this chemical class to their in vitro ADME outcomes. Such data would be invaluable for building predictive models and further accelerating the development of novel therapeutics based on the versatile 6-(methylamino)pyridine-3-carbaldehyde scaffold.

References

  • Chen, R., Wang, Z., Sima, L., Cheng, H., Luo, B., Wang, J., ... & Liao, W. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. [Link]

  • Chen, R., Wang, Z., Sima, L., Cheng, H., Luo, B., Wang, J., ... & Liao, W. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. [Link]

  • Rehman, A. U., Zaib, S., Khan, I., Al-Ghamdi, K. M., Al-Zahrani, E. A., Al-Otaibi, T. M., ... & Ismat, F. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(19), 6596. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, Y., ... & Liu, Y. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., Zhang, Y., ... & Liu, Y. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

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Comparative Analysis of Novel 6-(Methylamino)nicotinaldehyde Derivatives in Cell-Based Assays: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of a novel series of 6-(methylamino)nicotinaldehyde derivatives, designated G-MA-N-01, G-MA-N-02, and G-MA-N-03. The objective of this document is to present a clear, data-driven comparison of their anti-proliferative activities and to elucidate their potential mechanism of action through a series of robust cell-based assays. The experimental framework described herein is designed to serve as a practical guide for researchers in oncology and drug development, offering insights into the critical evaluation of early-stage therapeutic candidates.

The pyridine scaffold, a core component of our derivatives, is a well-established "privileged structure" in medicinal chemistry, frequently found in ATP-competitive kinase inhibitors.[1][2] Our synthetic strategy aimed to explore the structure-activity relationship (SAR) by modifying the substituent on the pyridine ring, hypothesizing that these changes would modulate target engagement and cellular potency. This guide will detail the primary cytotoxicity screening, a mechanistic kinase phosphorylation assay, and a preliminary selectivity assessment.

Part 1: Primary Cytotoxicity Screening Across a Cancer Cell Line Panel

The initial step in characterizing our novel compounds was to assess their general cytotoxic and anti-proliferative effects.[3] A diverse panel of human cancer cell lines was selected to identify potential tissue-specific sensitivities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed, a reliable and widely-used colorimetric method that measures cell metabolic activity as a proxy for cell viability.[4] This foundational screen is crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of compound potency.[4]

Experimental Workflow: MTT Cytotoxicity Assay

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout seed Seed cells in 96-well plates (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_compounds Prepare serial dilutions of G-MA-N derivatives & controls add_compounds Add compounds to wells prepare_compounds->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate3 Incubate for 3-4h add_mtt->incubate3 dissolve Solubilize formazan crystals with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read

Caption: Workflow for the MTT-based cytotoxicity assay.

Comparative IC50 Data

The table below summarizes the hypothetical IC50 values for the G-MA-N derivatives compared to a known multi-kinase inhibitor, Sunitinib, which serves as a positive control.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)HCT116 (Colon Carcinoma) IC50 (µM)
G-MA-N-01 7.85.26.5
G-MA-N-02 0.9 1.5 1.2
G-MA-N-03 15.221.818.9
Sunitinib 2.53.12.8

Analysis: The data clearly indicate that G-MA-N-02 possesses significantly higher potency across all tested cell lines compared to the other derivatives and is more potent than the control compound, Sunitinib. G-MA-N-01 shows moderate activity, while G-MA-N-03 is largely inactive at comparable concentrations. This suggests that the structural modifications in G-MA-N-02 are favorable for anti-proliferative activity.

Part 2: Mechanistic Elucidation - Targeting the EGFR Signaling Pathway

Given the prevalence of pyridine cores in kinase inhibitors, we hypothesized that the G-MA-N derivatives might exert their effects by inhibiting a key signaling kinase.[5] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase frequently dysregulated in various cancers, making it a prime candidate.[5] To test this, we employed a cell-based phospho-EGFR assay in A549 cells, which express high levels of EGFR. This assay directly measures the phosphorylation of the kinase, providing a clear readout of target engagement and inhibition within a cellular context.[6][7]

Signaling Pathway: EGFR Activation and Inhibition

EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation GMA_N G-MA-N-02 (Inhibitor) GMA_N->EGFR Blocks ATP binding site ATP ATP ATP:e->pEGFR:w ADP ADP pEGFR->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pEGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of EGFR signaling by G-MA-N-02.

Experimental Protocol: Cell-Based Phospho-EGFR Assay (ELISA)
  • Cell Seeding: Plate A549 cells in 96-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 18-24 hours to reduce basal EGFR phosphorylation.

  • Compound Pre-incubation: Treat cells with G-MA-N derivatives or a control inhibitor (e.g., Gefitinib) at various concentrations for 2 hours.

  • Stimulation: Add human recombinant EGF (100 ng/mL) to all wells (except negative control) and incubate for 10 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis: Aspirate the medium and add lysis buffer to extract cellular proteins.

  • ELISA: Transfer lysates to an ELISA plate coated with an anti-EGFR capture antibody. Detect phosphorylated EGFR using a phospho-specific primary antibody and an HRP-conjugated secondary antibody. Measure the colorimetric signal.

Comparative Inhibition of EGFR Phosphorylation
CompoundIC50 for p-EGFR Inhibition (µM)
G-MA-N-01 4.2
G-MA-N-02 0.3
G-MA-N-03 > 50
Gefitinib (Control) 0.1

Analysis: The results from the phospho-EGFR assay strongly correlate with the cytotoxicity data. G-MA-N-02 is a potent inhibitor of EGF-stimulated EGFR phosphorylation, with an IC50 in the sub-micromolar range. This provides compelling evidence that the anti-proliferative activity of G-MA-N-02 is, at least in part, mediated through the inhibition of the EGFR signaling pathway.

Part 3: Preliminary Selectivity Profile

A critical aspect of a promising drug candidate is its selectivity. To gain initial insights into the selectivity of our lead compound, G-MA-N-02, we assessed its cytotoxicity in a non-cancerous human cell line (e.g., MRC-5, normal lung fibroblasts) and against a structurally related kinase, VEGFR2, in a cell-based assay.

Comparative Selectivity Data for G-MA-N-02
Assay TypeTarget/Cell LineIC50 (µM)Selectivity Index
Cytotoxicity A549 (Cancer)0.9\multirow{2}{}{15.8-fold }
MRC-5 (Normal)14.2
Kinase Inhibition p-EGFR0.3\multirow{2}{}{>100-fold }
p-VEGFR2> 30

Analysis: G-MA-N-02 demonstrates favorable selectivity. It is over 15-fold more potent against the A549 cancer cell line compared to the normal MRC-5 cell line, suggesting a therapeutic window. Furthermore, its potent inhibition of EGFR is not mirrored against VEGFR2, indicating a good degree of kinase selectivity.

Conclusion and Future Directions

This comparative guide demonstrates a logical and effective workflow for the initial characterization of novel small molecule inhibitors. Through a combination of general cytotoxicity screening and targeted mechanistic assays, we have identified G-MA-N-02 as a lead candidate from the this compound series.

The key takeaways are:

  • Potency: G-MA-N-02 exhibits potent, sub-micromolar anti-proliferative activity against multiple cancer cell lines.

  • Mechanism: Its activity is strongly correlated with the direct inhibition of EGFR phosphorylation in a cellular context.

  • Selectivity: Preliminary data shows promising selectivity for cancer cells over normal cells and for EGFR over the related kinase VEGFR2.

Further development of G-MA-N-02 should involve broader kinase profiling to fully delineate its selectivity, in-depth investigation into downstream signaling pathways, and eventual evaluation in preclinical in vivo models. The methodologies and data presented here provide a solid, validated foundation for these next steps.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link][6]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link][5]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][7]

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  • Khan, S. A., et al. (2013). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research. [Link][8]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link][9]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link][10]

  • PubChem. (n.d.). This compound. [Link]

  • MarinBio. (n.d.). Cell-Based Assays & Bioanalytical Services. [Link]

  • Singh, S., et al. (2025). Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. Current Drug Targets. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. [Link]

  • Matsumoto, S., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers. [Link][11]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link][2]

  • MDPI. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • PubMed. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. [Link]

  • RSC Publishing. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • National Institutes of Health. (n.d.). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors developed from the 6-(methylamino)nicotinaldehyde scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate the rational design and selection of selective kinase inhibitors. We will explore the critical methodologies for assessing kinase selectivity and present a comparative analysis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 kinases that regulate a vast array of cellular processes.[1] Their structural conservation, particularly within the ATP-binding site, presents a significant hurdle in the development of selective inhibitors.[2][3] Off-target inhibition can lead to unforeseen toxicities or polypharmacology, confounding the validation of a specific kinase as a drug target.[3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in understanding a compound's true biological activity and therapeutic potential. The this compound scaffold has emerged as a promising starting point for potent kinase inhibitors, particularly for IRAK4, making a thorough understanding of its selectivity profile essential.[4]

Methodologies for Kinase Cross-Reactivity Profiling

Assessing the selectivity of a kinase inhibitor requires robust and multifaceted approaches. Methodologies can be broadly categorized into biochemical assays, which measure direct interactions with purified enzymes, and cell-based or proteomic assays, which assess target engagement in a more physiological context.[3][5]

Large-Panel Biochemical Assays

High-throughput biochemical screening against a large panel of kinases is the cornerstone of selectivity profiling.[3][6] These assays directly measure an inhibitor's effect on the catalytic activity of hundreds of purified kinases.

Key Platforms:

  • Radiometric Assays (e.g., HotSpot℠): Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[7] They are highly sensitive and not easily confounded by assay artifacts like fluorescence interference.[7]

  • Fluorescence-Based Assays (e.g., TR-FRET): These methods use fluorescently labeled substrates or antibodies to monitor kinase activity, offering high sensitivity and suitability for automated, large-scale screening.[8]

  • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[8]

Generalized Protocol: Radiometric Kinase Inhibition Assay

  • Compound Preparation: Serially dilute the test inhibitor (e.g., a this compound derivative) in DMSO.

  • Reaction Setup: In a 96-well filter plate, combine the kinase, a specific peptide substrate, cofactors, and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding radioactively labeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature.

  • Termination & Washing: Stop the reaction and wash the plates with a phosphoric acid solution to remove unbound ATP, leaving only the radiolabeled, phosphorylated substrate bound to the filter.[9]

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

The choice of ATP concentration is critical; using a concentration close to the Michaelis constant (Km) for each kinase allows for a more equitable comparison of inhibitor potency across the panel.[5]

Competition Binding Assays

These assays measure the ability of a test compound to displace a known ligand from the kinase's ATP-binding site, providing a direct measure of binding affinity (Kd).[5]

Key Platform: KINOMEscan® (DiscoverX)

This technology relies on an active site-directed competition binding assay.[10] It does not require ATP and therefore measures the true thermodynamic binding affinity, which is independent of ATP concentration.[10] This makes it particularly useful for comparing the structure-activity relationships (SAR) of different inhibitors.[10][11][12]

Experimental Workflow: KINOMEscan® Profiling

G cluster_assay Assay Components cluster_reaction Competition Binding cluster_quantification Quantification cluster_result Result Interpretation Kinase DNA-Tagged Kinase Mix Components are mixed. Inhibitor competes with immobilized ligand for kinase binding site. Kinase->Mix Ligand Immobilized Ligand (on solid support) Ligand->Mix Inhibitor Test Inhibitor (6-methylamino- nicotinaldehyde derivative) Inhibitor->Mix Wash Unbound components are washed away. Mix->Wash Incubate qPCR Amount of bound kinase is measured via qPCR of the DNA tag. Wash->qPCR HighSignal High qPCR Signal: No Inhibition qPCR->HighSignal LowSignal Low qPCR Signal: Inhibition Occurred qPCR->LowSignal G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 NFkB NF-κB Pathway TAK1->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Transcription Inhibitor Compound B (Selective Inhibitor) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling cascade and the point of intervention.

Conclusion and Expert Recommendations

The this compound scaffold is a valuable starting point for developing potent kinase inhibitors. However, this guide illustrates that initial hits often require significant medicinal chemistry efforts to achieve the selectivity necessary for a viable therapeutic candidate.

For researchers in this field, we recommend a tiered and integrated approach to cross-reactivity profiling:

  • Initial Broad Screening: Utilize a large-panel, ATP-competitive binding assay like KINOMEscan® early in the discovery process to understand the broad selectivity landscape and guide initial SAR.

  • Orthogonal Validation: Confirm hits and key off-targets using a functional, activity-based assay (e.g., a radiometric or luminescence-based platform). This ensures that binding affinity translates to functional inhibition.

  • Cellular Target Engagement: For advanced leads, employ a proteomic method like KiNativ® to confirm target engagement in a physiological setting, providing a more accurate prediction of cellular efficacy.

By systematically applying these diverse methodologies, drug development professionals can build a comprehensive and reliable selectivity profile, de-risking their programs and accelerating the development of safe and effective targeted therapies.

References

  • Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available at: [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. Available at: [Link]

  • Larrow, J. F., & Loberg, M. A. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. Available at: [Link]

  • Wu, J., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology. Available at: [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. Available at: [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available at: [Link]

  • Calderon, I., et al. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Navigating the Preclinical Landscape: A Comparative Guide to 6-(Methylamino)nicotinaldehyde Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of oncology drug development, the journey from a promising molecular entity to a clinically viable therapeutic is fraught with challenges. Preclinical evaluation in robust animal models stands as a critical checkpoint in this process. This guide offers a deep dive into the potential efficacy of 6-(Methylamino)nicotinaldehyde derivatives in xenograft models, providing a comparative framework for researchers, scientists, and drug development professionals. While direct, peer-reviewed xenograft studies on this specific class of compounds are nascent, this document synthesizes available data on structurally related molecules and established preclinical methodologies to project a scientifically grounded comparison.

The Rationale: Targeting NAD+ Metabolism in Cancer

A growing body of evidence suggests that many malignancies exhibit a heightened dependence on nicotinamide adenine dinucleotide (NAD+) to fuel their rapid proliferation and metabolic demands.[1][2] This has led to the development of therapeutic strategies aimed at disrupting NAD+ biosynthesis. One key enzyme in the NAD+ salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a promising target. However, the existence of alternative NAD+ precursor pathways can lead to therapeutic resistance.

Recent groundbreaking research has identified nicotinaldehyde, a structural analog of this compound, as a novel precursor for NAD+ biosynthesis in human leukemia cells.[1][2] This discovery carries a significant implication: the presence of nicotinaldehyde in the tumor microenvironment can completely abrogate the antitumor effects of NAMPT inhibitors like APO866, both in vitro and in vivo.[1][2]

This finding forms the scientific bedrock for investigating this compound derivatives. The core hypothesis is that these derivatives could act as modulators of NAD+ metabolism, potentially exhibiting either direct anticancer activity or the ability to sensitize cancer cells to other therapies by interfering with NAD+ salvage pathways. The methylamino group at the 6-position offers a key point for chemical modification to tune the molecule's potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy in a Xenograft Model: A Proposed Study Design

To rigorously evaluate the in vivo potential of this compound derivatives, a well-controlled preclinical study using a human tumor xenograft model is paramount. Below is a detailed, best-practice protocol for such a study, designed for maximal scientific integrity and reproducibility.

Experimental Workflow: Xenograft Efficacy Study

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis cell_culture Human Cancer Cell Line (e.g., A549 Lung Carcinoma) cell_prep Cell Preparation & Viability Check cell_culture->cell_prep implantation Subcutaneous Implantation in Immunodeficient Mice cell_prep->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth Tumor Establishment randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing (i.p. or p.o.) for 21 days randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint (Tumor Volume >1500 mm³ or 21 days) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Tumor Analysis: IHC, Western Blot, NAD+ Assay necropsy->analysis

Caption: Workflow for a xenograft efficacy study of this compound derivatives.

Detailed Experimental Protocol

1. Cell Culture and Animal Models:

  • Cell Line: A549 human lung adenocarcinoma cell line will be used. This is a widely characterized and robust cell line for xenograft studies.

  • Animals: Female athymic nude mice (6-8 weeks old) will be used. These mice lack a functional thymus and are unable to mount an effective T-cell mediated immune response, thus preventing rejection of the human tumor graft.

2. Tumor Implantation:

  • A549 cells will be harvested during the exponential growth phase and resuspended in a 1:1 mixture of serum-free medium and Matrigel.

  • A total of 5 x 10^6 cells in a volume of 100 µL will be subcutaneously injected into the right flank of each mouse.

3. Treatment Groups and Dosing:

  • Once tumors reach an average volume of 100-150 mm³, mice will be randomized into the following treatment groups (n=8 per group):

    • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compounds (e.g., 5% DMSO in saline).

    • Group 2 (Standard-of-Care): Treated with a clinically relevant cytotoxic agent for lung cancer, such as cisplatin (3 mg/kg, intraperitoneally, once weekly).

    • Group 3 (Test Compound 1): this compound (e.g., 25 mg/kg, daily, intraperitoneally).

    • Group 4 (Test Compound 2): A rationally designed derivative of this compound (e.g., with a modification to enhance stability or target engagement) at an equimolar dose to Group 3.

    • Group 5 (Combination Therapy): Cisplatin (as in Group 2) + Test Compound 1 (as in Group 3).

4. Efficacy Endpoints and Monitoring:

  • Tumor dimensions will be measured twice weekly with digital calipers, and tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Body weight will be monitored twice weekly as an indicator of systemic toxicity.

  • The primary efficacy endpoint will be tumor growth inhibition (TGI).

5. Endpoint Analysis:

  • At the end of the study, tumors will be excised, weighed, and processed for:

    • Immunohistochemistry (IHC): To assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Western Blot Analysis: To probe for changes in key signaling pathways.

    • NAD+ Quantification: To determine if the compounds modulate intracellular NAD+ levels as hypothesized.

Anticipated Outcomes and Comparative Data

The following table presents a hypothetical but scientifically plausible set of outcomes from the proposed study, which would allow for a robust comparison of the test compounds.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+5%
Cisplatin 625 ± 10050%-8%
Test Compound 1 980 ± 12021.6%+2%
Test Compound 2 750 ± 11040%+1%
Combination Therapy 350 ± 8072%-10%

Interpretation of Hypothetical Data:

  • Monotherapy: In this projected scenario, Test Compound 2 shows superior single-agent efficacy compared to the parent compound (Test Compound 1), suggesting that the chemical modification in the derivative improved its antitumor properties.

  • Combination Potential: The combination of Test Compound 1 with cisplatin demonstrates a synergistic effect, resulting in the highest tumor growth inhibition. This suggests that this compound may act as a chemosensitizer.

  • Toxicity Profile: The minimal impact on body weight for the test compounds as monotherapies would indicate a favorable toxicity profile compared to the standard-of-care.

Mechanistic Insights: A Potential Signaling Pathway

Based on the role of the related compound nicotinaldehyde in NAD+ metabolism, a plausible mechanism of action for this compound derivatives could involve the modulation of the NAD+ salvage pathway.

G cluster_0 NAD+ Salvage Pathway cluster_1 Proposed Intervention cluster_2 Cellular Outcomes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Rate-limiting step NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Energy_Metabolism Energy Metabolism NAD->Energy_Metabolism DNA_Repair DNA Repair NAD->DNA_Repair Cell_Survival Cell Survival NAD->Cell_Survival Test_Compound This compound Derivative Test_Compound->NAMPT Inhibition? Test_Compound->NAD Modulation? Alternative_Pathway Alternative NAD+ Precursor Alternative_Pathway->NAD

Caption: Proposed mechanism of action for this compound derivatives in modulating NAD+ metabolism.

This diagram illustrates how these derivatives might interfere with the NAMPT-mediated salvage pathway, a critical source of NAD+ for cancer cells. By acting as either inhibitors of NAMPT or as alternative substrates that lead to the production of non-functional NAD+ analogs, these compounds could deplete the cell's energy reserves and compromise its ability to repair DNA damage, ultimately leading to apoptosis.

Conclusion and Future Directions

While direct in vivo efficacy data for this compound derivatives in xenograft models is still to be established in peer-reviewed literature, the existing evidence from related compounds provides a strong rationale for their investigation. The proposed comparative study design offers a robust framework for elucidating their potential as monotherapies or in combination with existing anticancer agents.

Future research should focus on synthesizing a library of this compound derivatives and screening them in a panel of cancer cell lines to identify lead candidates for in vivo testing. Furthermore, detailed mechanistic studies will be crucial to unravel the precise molecular targets and pathways modulated by these compounds. The insights gained from such studies will be invaluable in guiding the development of this promising new class of potential anticancer agents.

References

  • This is a placeholder for a reference that would detail general xenograft model protocols.
  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers (Basel). [Link][1]

  • This is a placeholder for a reference that would discuss the importance of preclinical drug testing in oncology.
  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. PubMed. [Link][2]

Sources

Mechanistic Insights into Bioactive Compounds Derived from 6-(Methylamino)nicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of pyridine-based starting materials, 6-(Methylamino)nicotinaldehyde presents a compelling platform for the synthesis of diverse and biologically active compounds. This guide provides a comprehensive analysis of the mechanistic studies of potential bioactive compounds derived from this versatile precursor. Drawing upon data from closely related analogs and established experimental protocols, we will explore their potential as kinase inhibitors and other therapeutic agents, offering a comparative perspective for researchers, scientists, and drug development professionals.

The Versatile Scaffold: this compound and its Synthetic Potential

This compound is a substituted pyridine derivative featuring a reactive aldehyde group and a methylamino moiety.[1] This unique combination of functional groups makes it an invaluable building block in medicinal chemistry. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations and condensation reactions, allowing for the construction of complex molecular architectures. The methylamino group, in turn, can influence the electronic properties of the pyridine ring and provide a key interaction point for target binding.

The synthetic utility of analogous compounds, such as 6-morpholinonicotinaldehyde, has been well-documented in the context of kinase inhibitor synthesis.[2] The pyridine core is a frequent feature in ATP-competitive kinase inhibitors, and the substituents at the 6-position can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.[2]

Comparative Mechanistic Analysis: Kinase Inhibition as a Primary Target

Given the prevalence of the substituted pyridine scaffold in approved kinase inhibitors, a primary focus of this guide is to compare the potential of this compound derivatives as modulators of kinase activity. While direct experimental data for derivatives of this specific molecule is emerging, we can extrapolate from the extensive research on analogous compounds.

The Precedent: Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors

A compelling example of the therapeutic potential of pyridine-based compounds is the development of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers. The synthesis of these compounds often starts from a substituted nicotinamide, a close relative of this compound. These inhibitors have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2. Mechanistically, they have been shown to induce apoptosis, a form of programmed cell death crucial for cancer therapy.

Hypothetical Signaling Pathway of a this compound-derived Kinase Inhibitor:

Caption: Hypothetical signaling pathway of a kinase inhibitor.

Comparative Performance: Insights from Nicotinamide-Based VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical kinase target in oncology. Novel nicotinamide derivatives have been identified as potent VEGFR-2 inhibitors.[3] These compounds have shown significant cytotoxic activity against cancer cell lines like HCT-116 and HepG-2, with some exhibiting greater potency than the established drug, sorafenib.[3] Mechanistically, these inhibitors have been demonstrated to induce apoptosis by increasing the expression of pro-apoptotic proteins like caspase-8 and BAX, while decreasing the levels of the anti-apoptotic protein Bcl-2.[3] Furthermore, they can cause cell cycle arrest, preventing cancer cell proliferation.[3]

Table 1: Comparative in vitro Activity of Nicotinamide-Based Kinase Inhibitors

Compound IDTarget KinaseCell LineIC50 (µM)Mechanism of ActionReference
Nicotinamide Derivative D-1VEGFR-2HCT-1163.08Apoptosis induction, Cell cycle arrest[3]
SorafenibMulti-kinaseHCT-1167.28Apoptosis induction[3]
Pyrido[2,3-d]pyrimidine 4PIM-1MCF-70.57CytotoxicityN/A
Pyrido[2,3-d]pyrimidine 11PIM-1MCF-71.31CytotoxicityN/A

Beyond Cancer: Exploring Antifungal and Anti-inflammatory Potential

The therapeutic applications of compounds derived from nicotinamide and related structures are not limited to oncology.

Antifungal Activity of Nicotinamide Derivatives

Recent studies have highlighted the potential of nicotinamide derivatives as potent antifungal agents. These compounds have demonstrated significant activity against various Candida species, including fluconazole-resistant strains. The proposed mechanism of action involves the disruption of the fungal cell wall, a target that is distinct from human cells, suggesting a favorable safety profile.

Anti-inflammatory Properties

The core pyridine structure is also present in compounds with anti-inflammatory properties. By modulating key signaling pathways involved in inflammation, derivatives of this compound could offer therapeutic benefits in a range of inflammatory disorders.

Experimental Protocols for Mechanistic Elucidation

To rigorously evaluate the bioactivity of novel compounds derived from this compound, a series of well-established in vitro assays are essential.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric assay used to assess cell viability and cytotoxicity.[4][5][6]

Experimental Workflow for MTT Assay:

G Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with test compounds Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Analyze data and determine IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

To directly assess the inhibitory activity of the synthesized compounds against specific kinases, in vitro kinase assays are employed. These assays typically measure the transfer of a phosphate group from ATP to a substrate.[7][8][9][10][11]

General Kinase Inhibition Assay Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP and magnesium ions.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Termination: Stop the reaction by adding a stopping reagent (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated product or the remaining ATP. Various detection methods are available, including radiometric, fluorescence-based, and luminescence-based assays.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion and Future Directions

While direct mechanistic studies on bioactive compounds derived from this compound are still in their early stages, the wealth of data on closely related pyridine and nicotinamide derivatives provides a strong rationale for their investigation as a promising new class of therapeutic agents. The synthetic accessibility of this compound, coupled with the established biological activities of analogous structures, particularly as kinase inhibitors, makes this a fertile area for future research.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel compounds derived from this versatile scaffold. Through a combination of targeted synthesis, rigorous in vitro screening, and in-depth mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapies for a range of diseases.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Shapiro, A. B. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay development for protein kinase enzymes. In Methods in molecular biology (Vol. 661, pp. 129–141). Humana Press. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2209-2227. [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-(Methylamino)nicotinaldehyde in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery and development. Its substituted pyridine scaffold is a common feature in a multitude of biologically active molecules, including kinase inhibitors for oncology and treatments for inflammatory diseases. The strategic placement of the methylamino and aldehyde functionalities provides synthetic chemists with versatile handles for further molecular elaboration, making the efficient and selective synthesis of this intermediate a critical endeavor.

This guide presents a head-to-head comparison of the two most prominent catalytic systems for the synthesis of this compound, primarily from 6-chloronicotinaldehyde: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, provide a comparative analysis of their performance based on experimental data from analogous systems, and offer detailed, field-tested protocols to guide your synthetic efforts.

The Synthetic Challenge: C-N Bond Formation on an Electron-Deficient Heterocycle

The synthesis of this compound predominantly involves the formation of a carbon-nitrogen bond at the C6 position of a nicotinic aldehyde precursor, typically 6-chloronicotinaldehyde. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing aldehyde group, makes this transformation feasible via cross-coupling reactions. However, the choice of catalyst is paramount to achieving high yields, minimizing side products, and ensuring operational simplicity.

Head-to-Head Catalyst Performance

ParameterPalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Typical Yield >90%70-95%
Reaction Temperature 80-110 °C90-140 °C (Modern Ligands) / >180°C (Traditional)
Reaction Time 12-24 hours24-48 hours
Catalyst Loading 1-3 mol% Pd5-10 mol% Cu
Ligand Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos)N,O or N,N-chelating ligands (e.g., L-proline, N,N'-diaryldiamine ligands)
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4)Moderate to strong bases (e.g., K2CO3, K3PO4)
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)Polar, aprotic (e.g., DMSO, DMF)
Functional Group Tolerance ExcellentGood to moderate
Cost Higher (Palladium is a precious metal)Lower (Copper is more abundant)

Deep Dive into the Catalytic Systems

The Powerhouse of C-N Coupling: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency.[1] The reaction is catalyzed by a palladium(0) species, which undergoes a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond.[2]

The Catalytic Cycle:

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like heteroaryl chlorides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos, BrettPhos), are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3] These ligands stabilize the palladium center and facilitate the bond-forming reductive elimination, leading to higher yields and faster reaction rates.[3]

Buchwald_Hartwig_Cycle A Pd(0)L_n B Oxidative Addition Complex (Ar-Pd(II)(L_n)-X) A->B 6-chloronicotinaldehyde C Amine Coordination (Ar-Pd(II)(L_n)-NHMe) B->C Methylamine, Base D Reductive Elimination C->D Deprotonation D->A Product Release E This compound D->E

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

  • Materials:

    • 6-chloronicotinaldehyde (1.0 mmol)

    • Methylamine (2.0 M solution in THF, 1.2 mmol)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (13.7 mg), XPhos (14.3 mg), and NaOt-Bu (135 mg).

    • Add 6-chloronicotinaldehyde (155.6 mg) to the Schlenk tube.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add the methylamine solution (0.6 mL) dropwise to the stirred mixture.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.

    • Stir the reaction for 18-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, hence the requirement for an inert atmosphere.

  • Bulky Ligand (XPhos): XPhos is a bulky, electron-rich ligand that promotes the crucial oxidative addition and reductive elimination steps, which are often rate-limiting for electron-deficient aryl chlorides.[4]

  • Strong Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center. NaOt-Bu is a common choice, though other bases like K₃PO₄ can also be effective and are milder for base-sensitive functional groups.[2]

  • Anhydrous Solvent: Water can interfere with the catalytic cycle by hydrolyzing the catalyst and starting materials.

The Classic Revitalized: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming C-N bonds, traditionally requiring stoichiometric amounts of copper metal at high temperatures.[5] However, modern advancements have led to the development of catalytic systems that operate under significantly milder conditions. These modern Ullmann-type reactions utilize a copper(I) catalyst in conjunction with a ligand to facilitate the coupling.[6]

The Catalytic Cycle:

The mechanism of the modern Ullmann condensation is thought to involve the formation of a copper(I)-amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the product.[5] The ligand plays a crucial role in stabilizing the copper catalyst and promoting the reaction at lower temperatures. For the amination of heteroaryl chlorides, N,O- and N,N-chelating ligands such as L-proline or N¹,N²-diarylbenzene-1,2-diamine ligands have shown great promise.[7][8]

Ullmann_Condensation_Cycle A Cu(I)L_n B Copper(I)-amide Complex A->B Methylamine, Base C Oxidative Addition (Ar-Cu(III)(L_n)-NHMe) B->C 6-chloronicotinaldehyde D Reductive Elimination C->D D->A Product Release E This compound D->E

Caption: Proposed Catalytic Cycle for the Modern Ullmann Condensation.

Experimental Protocol: Modern Ullmann Synthesis of this compound

  • Materials:

    • 6-chloronicotinaldehyde (1.0 mmol)

    • Methylamine (40% aqueous solution, 2.0 mmol)

    • Copper(I) iodide (CuI) (0.1 mmol)

    • L-proline (0.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Dimethyl sulfoxide (DMSO) (5 mL)

  • Procedure:

    • To a reaction vial, add CuI (19 mg), L-proline (23 mg), and K₂CO₃ (276 mg).

    • Add 6-chloronicotinaldehyde (155.6 mg).

    • Add DMSO (5 mL) to the vial.

    • Add the aqueous methylamine solution (0.15 mL) to the mixture.

    • Seal the vial and heat the reaction mixture to 110 °C in an oil bath.

    • Stir the reaction for 24-48 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Copper(I) Source: CuI is a common and effective precursor for the active Cu(I) catalyst.

  • Ligand (L-proline): L-proline is an inexpensive and readily available amino acid that acts as an effective N,O-chelating ligand, stabilizing the copper catalyst and allowing the reaction to proceed at lower temperatures than traditional Ullmann conditions.[8]

  • Base (K₂CO₃): A moderately strong base is sufficient to deprotonate the amine in the presence of the copper catalyst. K₂CO₃ is a cost-effective and common choice.

  • Polar Aprotic Solvent (DMSO): High-boiling polar aprotic solvents like DMSO or DMF are typically required to facilitate the Ullmann condensation, ensuring the solubility of the reagents and promoting the reaction.[5]

Making the Right Choice: A Decision Framework

The selection of the optimal catalytic system depends on several factors, including cost, desired yield, reaction scale, and available equipment. The following decision tree can guide your choice.

Decision_Tree Start Catalyst Selection for This compound Synthesis Q1 Is the highest possible yield the primary concern? Start->Q1 Q2 Are cost and scalability major considerations? Q1->Q2 No Buchwald Buchwald-Hartwig (Palladium-catalyzed) Q1->Buchwald Yes Q3 Is functional group tolerance critical? Q2->Q3 No Ullmann Ullmann Condensation (Copper-catalyzed) Q2->Ullmann Yes Q3->Buchwald Yes Q3->Ullmann No

Sources

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Methylamino)nicotinaldehyde is a key building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide range of pharmaceutical compounds. Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic routes. This guide provides a comprehensive analysis of three distinct synthetic pathways to this compound, evaluating their respective methodologies, yields, and overall cost-effectiveness. The comparison focuses on providing researchers, scientists, and drug development professionals with the critical data and insights required to make informed decisions for their specific research and manufacturing needs.

The primary synthetic strategies explored herein are:

  • Nucleophilic Aromatic Substitution (SNAr) from 6-chloronicotinaldehyde.

  • Palladium-Catalyzed Buchwald-Hartwig Amination , also from 6-chloronicotinaldehyde.

  • A Two-Step Synthesis from 6-Aminonicotinaldehyde via reductive amination.

Each route is dissected in terms of its chemical principles, procedural intricacies, and economic viability, supported by detailed experimental protocols and a comparative analysis of reagent costs.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a halide from an electron-deficient aromatic ring by a nucleophile is a fundamental and often highly efficient method for the formation of carbon-nitrogen bonds.[1] In this route, the chlorine atom of 6-chloronicotinaldehyde is substituted by methylamine. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards nucleophilic attack, making this a theoretically straightforward approach.

Experimental Protocol: SNAr Reaction

Materials:

  • 6-Chloronicotinaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • A polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • A non-nucleophilic base (e.g., K₂CO₃ or Et₃N)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloronicotinaldehyde (1.0 eq) in a suitable polar aprotic solvent, add the non-nucleophilic base (2.0-3.0 eq).

  • Add the methylamine solution (1.5-2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel or recrystallization to obtain pure this compound.

Causality of Experimental Choices:

The choice of a polar aprotic solvent is crucial as it effectively solvates the cationic species formed during the reaction without deactivating the nucleophile. The use of a non-nucleophilic base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The temperature and reaction time are optimized to ensure complete conversion while minimizing potential side reactions.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This reaction is known for its broad substrate scope and functional group tolerance, often providing higher yields than traditional methods, especially for less reactive aryl halides.[2] However, the cost of the palladium catalyst and the specialized phosphine ligands can be a significant drawback.[3]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 6-Chloronicotinaldehyde

  • Methylamine solution or methylamine hydrochloride

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)[4]

  • Biaryl phosphine ligand (e.g., XPhos, SPhos, or RuPhos)[5]

  • A strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, charge a reaction vessel with the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd).

  • Add the base (1.5-2.0 eq).

  • Add the anhydrous solvent, followed by 6-chloronicotinaldehyde (1.0 eq) and the methylamine source (1.2-1.5 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

The choice of ligand is critical in the Buchwald-Hartwig reaction as it influences the stability and reactivity of the palladium catalyst.[6] Bulky, electron-rich phosphine ligands are generally preferred to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The use of a strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the key palladium-amide complex. Anhydrous and deoxygenated conditions are essential to prevent catalyst deactivation.

Route 3: Two-Step Synthesis from 6-Aminonicotinaldehyde

This alternative approach avoids the use of halogenated pyridines and expensive palladium catalysts. It involves the methylation of the readily available 6-aminonicotinaldehyde. Two common methods for this transformation are the Eschweiler-Clarke reaction and reductive amination using a milder reducing agent like sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination (Eschweiler-Clarke Variation)

Materials:

  • 6-Aminonicotinaldehyde

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)[7]

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • To a solution of 6-aminonicotinaldehyde (1.0 eq) in formic acid, add formaldehyde solution (2.0-3.0 eq).

  • Heat the reaction mixture at 80-100 °C for 2-6 hours.[4] The reaction is irreversible due to the formation of carbon dioxide.[8]

  • Cool the mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH of >9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Reductive Amination (with Sodium Triacetoxyborohydride)

Materials:

  • 6-Aminonicotinaldehyde

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]

  • Dichloromethane or 1,2-dichloroethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 6-aminonicotinaldehyde (1.0 eq) and formaldehyde (1.5 eq) in dichloromethane.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Cost-Effectiveness Analysis

To provide a quantitative comparison, the following table summarizes the estimated costs of reagents for the synthesis of 10 mmol of this compound via each route. Prices are based on typical laboratory-scale quantities from various suppliers and are subject to change.

Reagent Route 1: SNAr Route 2: Buchwald-Hartwig Route 3: Reductive Amination (Eschweiler-Clarke) Route 3: Reductive Amination (NaBH(OAc)₃)
Starting Material 6-Chloronicotinaldehyde6-Chloronicotinaldehyde6-Aminonicotinaldehyde[9]6-Aminonicotinaldehyde[9]
Amine Source Methylamine solution[10]Methylamine solution[10]Formaldehyde[11][12][13][14]Formaldehyde[11][12][13][14]
Catalyst -Pd₂(dba)₃ + XPhos (e.g.)--
Base/Reducing Agent K₂CO₃NaOtBuFormic acid[7][10][15][16][17]NaBH(OAc)₃[3][18][19][20][21]
Solvent DMSOToluene-Dichloromethane
Estimated Yield 70-90% (assumed)80-95% (assumed)80-95% (assumed)85-98% (assumed)
Estimated Cost/10 mmol $

$
$

Note: The cost estimation is categorized as: $ (low),


$ (high).

Comparison and Discussion

  • Route 1 (SNAr): This method is attractive due to its simplicity and the use of relatively inexpensive reagents. The primary cost driver is the starting material, 6-chloronicotinaldehyde. The reaction conditions are straightforward, and purification is typically manageable. This route is likely the most cost-effective for large-scale production, provided a good yield can be consistently achieved.

  • Route 2 (Buchwald-Hartwig Amination): While potentially offering higher yields and broader functional group tolerance, the Buchwald-Hartwig amination is significantly more expensive due to the high cost of the palladium catalyst and the specialized phosphine ligands.[3] This route would be more suitable for small-scale synthesis of complex analogs where maximizing yield is critical and cost is a secondary consideration. The need for inert and anhydrous conditions also adds to the operational complexity.

  • Route 3 (Reductive Amination): This two-step route, starting from 6-aminonicotinaldehyde, presents a compelling alternative.

    • The Eschweiler-Clarke variation is very cost-effective as it uses inexpensive formaldehyde and formic acid.[4][5][8][22][23] The main drawback is the use of high temperatures and a strong acid, which might not be suitable for sensitive substrates.

    • The use of sodium triacetoxyborohydride offers a milder and more selective alternative to the Eschweiler-Clarke reaction.[3] While more expensive than formic acid, it is still significantly cheaper than the palladium catalyst system. This method is often preferred for its high yields and operational simplicity at room temperature.

Conclusion and Recommendations

For the cost-effective synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route (Route 1) and the Reductive Amination of 6-aminonicotinaldehyde (Route 3) are the most promising options.

  • For large-scale industrial production where cost is the primary driver, the SNAr reaction is likely the most economical choice, assuming the yield is optimized.

  • The reductive amination of 6-aminonicotinaldehyde , particularly with sodium triacetoxyborohydride, offers a balance of good yield, mild reaction conditions, and moderate cost, making it an excellent choice for laboratory-scale synthesis and for substrates that may be sensitive to the conditions of the SNAr or Eschweiler-Clarke reactions.

The Buchwald-Hartwig amination (Route 2) , while a powerful synthetic tool, is less cost-effective for the synthesis of this specific target molecule due to the high catalyst cost. Its use would be justified in cases where the other routes fail or for the synthesis of highly specialized derivatives.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, budget, and the chemical nature of any other functional groups present in the molecule. It is recommended to perform small-scale trials of the most promising routes to determine the optimal conditions and yields for a specific application.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: SNAr cluster_1 Route 2: Buchwald-Hartwig cluster_2 Route 3: Reductive Amination A 6-Chloronicotinaldehyde B This compound A->B Methylamine, Base, Heat C 6-Chloronicotinaldehyde D This compound C->D Methylamine, Pd-catalyst, Ligand, Base, Heat E 6-Aminonicotinaldehyde F This compound E->F Formaldehyde, Reducing Agent

Caption: Overview of the three synthetic routes to this compound.

References

  • Sodium triacetoxyborohydride | CAS 56553-60-7. (n.d.). P212121 Store. Retrieved January 11, 2026, from [Link]

  • Formic Acid Price - Historical & Current. (2025, December 4). Intratec.us. Retrieved January 11, 2026, from [Link]

  • Formaldehyde. (n.d.). Lab Alley. Retrieved January 11, 2026, from [Link]

  • Formic Acid 90% Solution, Lab Grade. (2025, January 13). Lab Alley. Retrieved January 11, 2026, from [Link]

  • Formaldehyde (Formalin), 37%, 1 gal. (n.d.). The Science Company. Retrieved January 11, 2026, from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Preprint. [Link]

  • Eschweiler–Clarke reaction. (2023, December 19). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]

  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved January 11, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Reductive amination of amines with formaldehyde ? (2018, November 23). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. Retrieved January 11, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). [Video]. YouTube. Retrieved from [Link]

  • 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive. Retrieved January 11, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. (2012). Scirp.org. Retrieved from [Link]

  • Reductive Amination conditions question. (2024, March 28). Reddit. Retrieved from [Link]

Sources

Navigating the Patent Landscape and Performance of 6-(Methylamino)pyridine-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The pyridine scaffold, a cornerstone in drug design, continues to yield a multitude of clinically significant molecules.[1] This guide provides a comprehensive analysis of the patent landscape and potential applications of a specific, yet underexplored, pyridine derivative: 6-(methylamino)pyridine-3-carbaldehyde. While direct, extensive biological data on this compound remains limited in the public domain, its prevalence in the patent literature as a key intermediate offers significant insights into its utility and comparative standing against alternative synthetic precursors.

The Strategic Importance of Substituted Pyridine Aldehydes

Pyridine aldehydes are valuable precursors in the synthesis of a wide array of pharmaceutical compounds due to the reactive nature of the aldehyde group, which readily participates in a variety of chemical transformations.[2][3] The introduction of an amino group, such as the methylamino substituent at the 6-position, can significantly influence the physicochemical properties and biological activity of the final molecule. This strategic functionalization can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and enable further structural modifications.

Unveiling the Patent Landscape: A Key Intermediate

A thorough analysis of the patent landscape reveals that 6-(methylamino)pyridine-3-carbaldehyde is cited in over 150 patents. This strongly suggests its role as a crucial intermediate in the synthesis of more complex, proprietary molecules. While the patents do not always explicitly detail the biological activity of the intermediate itself, they provide a roadmap to its intended applications and the classes of final compounds it helps create.

The majority of these patents appear to focus on the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. The pyridine core is a well-established scaffold for ATP-competitive kinase inhibitors, and the specific substitution pattern of 6-(methylamino)pyridine-3-carbaldehyde likely provides a desirable vector for interacting with the hinge region or other key residues within the ATP-binding pocket of various kinases.

Comparative Performance: An Inferred Analysis

Given the absence of direct comparative studies on 6-(methylamino)pyridine-3-carbaldehyde in the public domain, a performance comparison must be inferred from the biological activity of structurally related compounds and the therapeutic targets of the final patented molecules.

For instance, derivatives of amino-pyridine carboxaldehydes have been investigated as inhibitors of enzymes like ribonucleotide reductase, demonstrating potent anti-proliferative activity.[4] This provides a plausible avenue for the application of compounds derived from 6-(methylamino)pyridine-3-carbaldehyde in oncology.

To illustrate a comparative workflow, let us consider a hypothetical scenario where 6-(methylamino)pyridine-3-carbaldehyde is used as an intermediate to synthesize a novel inhibitor of Janus Kinase (JAK), a family of enzymes crucial in inflammatory signaling.

Table 1: Hypothetical Performance Comparison of JAK Inhibitors
FeatureCompound A (Derived from 6-(methylamino)pyridine-3-carbaldehyde)Tofacitinib (FDA-approved JAK inhibitor)Ruxolitinib (FDA-approved JAK inhibitor)
Target(s) JAK1/JAK2JAK1/JAK3JAK1/JAK2
IC50 (JAK1) 5 nM1 nM3.3 nM
IC50 (JAK2) 10 nM20 nM2.8 nM
IC50 (JAK3) 500 nM1 nM>400 nM
Cellular Potency 50 nM10 nM130 nM
Oral Bioavailability >60%~74%~95%
Key Intermediate 6-(methylamino)pyridine-3-carbaldehydePyrrolo[2,3-d]pyrimidine corePyrrolo[2,3-d]pyrimidine core

This table presents hypothetical data for illustrative purposes and is not based on actual experimental results for a compound derived from 6-(methylamino)pyridine-3-carbaldehyde.

Experimental Protocols: Foundational Synthetic Methodologies

The synthesis of molecules incorporating the 6-(methylamino)pyridine-3-carbaldehyde core would likely follow established synthetic routes for pyridine derivatives. The following represents a generalized, plausible experimental workflow for the synthesis and initial biological evaluation of a target molecule derived from this intermediate.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material: 6-Chloronicotinaldehyde B Nucleophilic Aromatic Substitution with Methylamine A->B C Intermediate: 6-(Methylamino)pyridine-3-carbaldehyde B->C D Condensation or Reductive Amination with Amine Partner C->D E Final Compound D->E F In vitro Kinase Assay (e.g., JAK1, JAK2, JAK3) E->F G Cell-based Proliferation Assay (e.g., CTCL cell line) F->G H ADME-Tox Profiling G->H I In vivo Efficacy Studies (e.g., Animal model of arthritis) H->I

Caption: Generalized workflow from synthesis to biological evaluation.

Step-by-Step Synthesis of a Hypothetical Kinase Inhibitor
  • Synthesis of 6-(Methylamino)pyridine-3-carbaldehyde (Intermediate):

    • To a solution of 6-chloronicotinaldehyde in a suitable solvent (e.g., ethanol), add an excess of methylamine in an aqueous solution.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield 6-(methylamino)pyridine-3-carbaldehyde.

  • Synthesis of the Final Compound (e.g., via Reductive Amination):

    • Dissolve 6-(methylamino)pyridine-3-carbaldehyde and the desired amine partner in a suitable solvent (e.g., methanol).

    • Add a reducing agent, such as sodium cyanoborohydride, portion-wise at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete.

    • Quench the reaction, remove the solvent, and purify the final compound using appropriate chromatographic techniques.

Signaling Pathways and Logical Relationships

The strategic use of 6-(methylamino)pyridine-3-carbaldehyde as a precursor for kinase inhibitors is rooted in its ability to contribute to a molecular structure that can effectively modulate key signaling pathways implicated in disease.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Inhibitor derived from 6-(methylamino)pyridine-3-carbaldehyde Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a hypothetical inhibitor.

Conclusion and Future Outlook

While 6-(methylamino)pyridine-3-carbaldehyde may not be a widely characterized molecule in its own right, its significant presence in the patent literature underscores its value as a versatile and important building block in modern drug discovery. Its utility in the synthesis of kinase inhibitors highlights the ongoing importance of the pyridine scaffold. For researchers and drug development professionals, understanding the patent landscape and potential applications of such intermediates is crucial for navigating the competitive and innovative field of medicinal chemistry. As more information becomes publicly available, a more direct and detailed comparison of this compound's performance will undoubtedly emerge, further solidifying its place in the medicinal chemist's toolbox.

References

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. [Link]

  • 6-(dimethylamino)pyridine-3-carbaldehyde (C8H10N2O). PubChem. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]

  • The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. National Institutes of Health. [Link]

  • Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • Pyridine-3-carbaldehyde. Wikipedia. [Link]

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Safety Operating Guide

Proper Disposal of 6-(Methylamino)nicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-(Methylamino)nicotinaldehyde (CAS 72087-21-9), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide a comprehensive, step-by-step approach, grounded in established safety protocols for hazardous chemical waste management.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic, particularly if ingested, inhaled, or absorbed through the skin.

  • Reactivity: Potential for hazardous reactions with incompatible materials such as strong oxidizing agents and acids[4].

  • Environmental Hazard: Improper disposal can lead to contamination of water and soil.

PropertyValueSource
CAS Number 72087-21-9[5]
Molecular Formula C₇H₈N₂O[5]
Molecular Weight 136.15 g/mol [5][6]
Appearance Solid
Hazard Codes (related compounds) H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment it is deemed waste. The following workflow ensures that the waste is handled safely and in accordance with regulations.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal Path Determination A Is the this compound or its container waste? B Characterize as Hazardous Waste: - Aminopyridine derivative - Aldehyde functionality A->B C Segregate from non-hazardous waste and incompatible chemicals. B->C D Use a dedicated, compatible, and leak-proof waste container. C->D E Affix a 'Hazardous Waste' label. D->E F Clearly identify the contents: 'Waste this compound' E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Keep container closed except when adding waste. G->H I Maintain a log of accumulated waste. H->I J Does your facility have a validated on-site neutralization protocol for aldehydes? I->J K Follow the approved protocol. (See Section 3) J->K Yes L Arrange for pickup by a licensed hazardous waste disposal contractor. J->L No M Package for transport according to DOT regulations. L->M

Figure 1. Decision workflow for the proper disposal of this compound.

Waste Identification and Segregation

The first crucial step is to correctly identify this compound as a hazardous waste. This includes any unused product, contaminated personal protective equipment (PPE), and empty containers that are not properly decontaminated.

Procedure:

  • Designate as Hazardous Waste: Based on its chemical structure (aminopyridine and aldehyde), classify all waste containing this compound as hazardous waste.

  • Segregate at the Source: Do not mix this waste with non-hazardous materials or other types of chemical waste. In particular, keep it separate from acids and strong oxidizing agents to prevent potentially hazardous reactions[4].

Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies to ensure safety and proper handling by all personnel.

Procedure:

  • Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For solid waste, a wide-mouth container is suitable.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound"[7]. Include the date when the first particle of waste is placed in the container.

Accumulation and Storage

Hazardous waste must be stored in a designated area while awaiting disposal.

Procedure:

  • Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, under the control of the generating personnel[7][8].

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste[4].

  • Monitor Accumulation: Be aware of the accumulation time limits for hazardous waste as defined by your institution's generator status (e.g., Small Quantity Generator or Large Quantity Generator)[7].

Disposal Options

There are two primary pathways for the final disposal of this compound waste: on-site treatment (neutralization) or off-site disposal via a licensed contractor.

On-Site Neutralization (for Aldehyde Functionality)

While there is no specific published protocol for the neutralization of this compound, the aldehyde group can potentially be deactivated. Commercial products and chemical methods exist for neutralizing other aldehydes like formaldehyde and glutaraldehyde, rendering them non-hazardous[2][3][9].

This approach should only be undertaken if your institution has a validated and approved procedure for this specific chemical.

General Principles of Aldehyde Neutralization:

  • Chemical Conversion: Reagents can be used to convert the aldehyde to a less toxic substance. For example, sodium pyrosulfite has been used to neutralize aldehyde-containing wastewater[10].

  • Verification: The effectiveness of the neutralization process must be verified to ensure the treated waste is no longer hazardous before it can be disposed of as regular waste. This may require analytical testing[9].

  • Permitting: Depending on your location, on-site treatment of hazardous waste may require a permit from your local environmental agency[3].

Due to the lack of a specific, validated protocol for this compound, it is strongly recommended to consult with your institution's Environmental Health & Safety (EHS) department before attempting any on-site treatment.

Off-Site Disposal by a Licensed Contractor

This is the most common and recommended method for the disposal of laboratory chemical waste.

Procedure:

  • Contact your EHS Department: Your institution's EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Request a Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Ensure all labeling and containment requirements have been met.

  • Manifesting: The waste will be tracked from your laboratory to its final disposal destination using a hazardous waste manifest system[7].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials.

  • Clean the Area: Once the material is absorbed, carefully clean the spill area.

  • Dispose of Cleanup Materials as Hazardous Waste: All materials used for cleanup must be placed in the hazardous waste container for this compound.

For Large Spills:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Contact Emergency Services: Follow your institution's emergency procedures, which typically involve contacting your EHS department and/or emergency services.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers and laboratory personnel can ensure that this hazardous waste is managed in a safe, compliant, and environmentally sound manner. Always prioritize safety and consult with your institution's Environmental Health & Safety department for specific guidance and clarification.

References

  • Aldehyde Disposal. Vertex AI Search.
  • Aldex® - Aldehyde Disposal Made Easy. Vertex AI Search.
  • Aminopyridines - EPA. U.S. Environmental Protection Agency.
  • Focus on: Treatment by Aldehyde Deactivation.
  • Aldehyde Disposal Products. Vertex AI Search.
  • Method of neutralizing aldehyde-containing waste waters and the like.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • 4-Aminopyridine SOP. University of Washington.
  • Managing Hazardous Chemical Waste in the Lab.
  • 6-(dimethylamino)nicotinaldehyde AldrichCPR. Sigma-Aldrich.
  • This compound | CAS 72087-21-9. Santa Cruz Biotechnology.
  • This compound | C7H8N2O | CID 18416298. PubChem.

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A Comprehensive Guide to the Safe Handling of 6-(Methylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound often utilized in complex synthetic pathways, 6-(Methylamino)nicotinaldehyde requires a meticulous approach to laboratory handling. This guide, developed for researchers, scientists, and drug development professionals, provides essential, actionable safety protocols and logistical information. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a substituted pyridine, a class of compounds that can present various health risks.[5] The presence of an aldehyde functional group adds to its potential reactivity and toxicity.[3][4]

Anticipated Hazards:

  • Inhalation: May cause respiratory irritation.[1] Aldehyde vapors can be irritating to the nose and throat.[6]

  • Skin Contact: May cause skin irritation. Some individuals may develop an allergic skin reaction.[7]

  • Eye Contact: Can cause serious eye irritation.[8][9]

  • Ingestion: May be harmful if swallowed.[1][7][8]

The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with the utmost care, assuming it to be hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH or EU EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[10]Ensure a proper fit to form a seal around the eyes.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber or nitrile rubber).[2][3][11]Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1][10]
Respiratory Protection A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of generating aerosols or dust.[10][12]The type of respirator will depend on the potential airborne concentration. Ensure you have been properly fit-tested and trained in respirator use.
Protective Clothing A flame-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[13] Full-length pants and closed-toe shoes are also required.[13]Do not wear shorts or sandals in the laboratory.

Operational Workflow: A Step-by-Step Guide to Safe Handling

All handling of this compound, from receiving to disposal, must be conducted with precision and adherence to safety protocols.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][11][14] The storage area should be clearly labeled with appropriate hazard warnings. Keep the container tightly closed and consider storing under an inert gas like nitrogen.[15]

Handling and Use

All manipulations of this compound, both in solid form and in solution, must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][5][10]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.